3-Methacryloxypropylmethyldimethoxysilane
Description
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Properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4Si/c1-9(2)10(11)14-7-6-8-15(5,12-3)13-4/h1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNXXQIQIHFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
126906-17-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethoxymethylsilyl)propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126906-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30932502 | |
| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14513-34-9 | |
| Record name | 3-Methacryloxypropylmethyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14513-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethoxymethylsilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA4MBY7DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Methacryloxypropylmethyldimethoxysilane: Bridging the Organic-Inorganic Interface
This technical guide offers an in-depth exploration of 3-Methacryloxypropylmethyldimethoxysilane, a versatile organofunctional silane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's chemical architecture, physicochemical characteristics, and mechanisms of action. We will delve into its pivotal role as a coupling agent and provide field-proven insights and protocols to harness its full potential in advanced applications.
Molecular Architecture and Intrinsic Properties
This compound is a bifunctional molecule featuring a polymerizable methacrylate group and hydrolyzable methoxysilyl groups. This dual-reactivity is the foundation of its utility in forming stable chemical bridges between organic polymers and inorganic substrates.
Chemical Structure
The molecule's structure is centered around a silicon atom bonded to a reactive methacryloxypropyl group, a methyl group, and two hydrolyzable methoxy groups. This unique arrangement allows it to engage in two distinct types of chemical reactions.
Figure 1: Chemical structure of this compound.
The methoxysilyl groups are the inorganic-reactive sites. In the presence of water, they hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surfaces of inorganic materials like glass, silica, and metal oxides, forming stable covalent Si-O-Substrate bonds. The methacrylate group, on the other hand, is an organic-reactive site that can participate in free-radical polymerization, allowing it to copolymerize with a wide range of organic polymers.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application.
| Property | Value | Source |
| CAS Number | 14513-34-9 | [1] |
| Molecular Formula | C10H20O4Si | [1] |
| Molecular Weight | 232.35 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 65 °C | [1] |
| Density | 1.0 g/cm³ | [1] |
| Refractive Index | 1.433 | [1] |
| Solubility | Soluble in most organic solvents; hydrolyzes in water. | [3] |
The Coupling Mechanism: A Two-Fold Reaction Pathway
The effectiveness of this compound as a coupling agent stems from its ability to form a durable chemical bridge between two dissimilar materials. This process occurs through a well-defined, two-step reaction pathway involving hydrolysis and condensation at the inorganic interface, followed by copolymerization at the organic interface.
Figure 2: Reaction pathway of this compound as a coupling agent.
Expertise & Experience: The causality behind experimental choices, particularly pH control during hydrolysis, is critical. The rate of hydrolysis is slowest at a neutral pH and is catalyzed by both acids and bases.[4][5] Conversely, the condensation rate is slowest around a pH of 4.[5] Therefore, for surface treatment applications, pre-hydrolyzing the silane in an aqueous solution with the pH adjusted to approximately 4 with a weak acid like acetic acid is a common and effective strategy.[6] This approach allows for the controlled generation of reactive silanols while minimizing premature self-condensation into oligomeric siloxanes before the silane has had a chance to bond with the inorganic substrate.[6]
Key Applications and Methodologies
The unique dual-reactivity of this compound makes it an invaluable component in a multitude of applications where the interface between organic and inorganic materials is critical to performance.
Adhesion Promoter in Composites and Coatings
In fiber-reinforced composites and advanced coatings, this silane significantly enhances the adhesion between inorganic reinforcements (e.g., glass fibers, silica) and the organic polymer matrix (e.g., acrylics, polyesters). This improved interfacial bonding translates to superior mechanical properties, such as flexural and tensile strength, and enhanced resistance to moisture and chemical attack.
Surface Modifier for Fillers and Pigments
The treatment of inorganic fillers and pigments with this compound renders their surfaces hydrophobic and more compatible with organic resins. This surface modification improves their dispersion, reduces the viscosity of the filled resin system, and allows for higher filler loading, which can lead to improved physical properties and cost efficiencies.
Dental Restorative Composites
In the field of dentistry, this silane is a cornerstone of modern dental composites.[7] It is used to treat the surface of inorganic filler particles (e.g., silica, glass-ceramics), promoting a strong and durable bond with the methacrylate-based resin matrix.[7][8][9] This silanization is crucial for the longevity and wear resistance of dental restorations.[7]
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol provides a detailed, step-by-step methodology for the surface modification of silica nanoparticles using this compound to enhance their dispersion in a polymer matrix.
Materials:
-
Silica Nanoparticles
-
This compound
-
Ethanol/Water Solution (95:5 v/v)
-
Acetic Acid (for pH adjustment)
-
Toluene (or other suitable solvent)
-
Polymer Resin (e.g., acrylic)
Equipment:
-
Ultrasonic bath or high-shear mixer
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Vacuum oven
-
pH meter
Procedure:
-
Preparation of Silane Solution:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.0-4.5 using acetic acid.
-
Add this compound to the acidified ethanol/water solution to a final concentration of 1-2% (w/w).
-
Stir the solution for at least 1 hour to allow for pre-hydrolysis of the silane.
-
-
Dispersion of Silica Nanoparticles:
-
Disperse the silica nanoparticles in toluene to a concentration of 5-10% (w/w).
-
Use an ultrasonic bath or high-shear mixer to ensure a uniform dispersion and break up any agglomerates.
-
-
Silanization Reaction:
-
Slowly add the pre-hydrolyzed silane solution to the stirred silica nanoparticle dispersion. The amount of silane solution should be calculated based on the surface area of the silica and the desired grafting density.
-
Heat the mixture to 50-60 °C and continue stirring for 2-4 hours to facilitate the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the silica surface.
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Separate the surface-modified silica nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles several times with fresh toluene to remove any unreacted silane and by-products. Centrifuge and decant the supernatant after each wash.
-
-
Drying:
-
Dry the purified, surface-modified silica nanoparticles in a vacuum oven at 80-100 °C for 12-24 hours to remove all residual solvent and water.
-
Trustworthiness through Self-Validation:
The success of the surface modification can be verified through several analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the FTIR spectra of the unmodified and modified silica. The appearance of new peaks corresponding to the C=O and C=C bonds of the methacrylate group confirms the presence of the silane on the surface.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of silane grafted onto the silica surface by measuring the weight loss corresponding to the decomposition of the organic functional groups at elevated temperatures.
-
Dispersibility Test: A simple visual test can be performed by attempting to disperse the unmodified and modified silica in the target polymer resin or a non-polar solvent. The modified silica should show significantly improved dispersion and stability against settling.
Safety and Handling
This compound is a reactive chemical that requires careful handling. It is a combustible liquid and can cause skin and eye irritation. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place away from sources of ignition.
Conclusion
This compound is a highly effective and versatile molecule for creating durable interfaces between organic and inorganic materials. Its dual-functional nature, when properly understood and applied, enables significant improvements in the performance of composites, coatings, adhesives, and dental materials. The protocols and insights provided in this guide are intended to equip researchers and scientists with the knowledge to leverage this powerful coupling agent in their own innovative applications.
References
-
Silsource. (n.d.). 3-METHACRYLOXYPROPYLTRIETHOXYSILANE. Retrieved from [Link]
-
JH-O174S. (n.d.). Chemical Name: 3-Methacryloxypropyltrimethoxysilane. Retrieved from [Link]
-
Gelest. (n.d.). METHACRYLOXYPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
-
Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. (n.d.). Retrieved from [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). ResearchGate. Retrieved from [Link]
-
Co-Formula. (n.d.). CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0. Retrieved from [Link]
-
Pączkowska, M., Piszczek, P., & Łukaszewska, J. P. (2021). Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment. Materials, 14(19), 5871. [Link]
-
Febriani, R., Wulanhapsari, M., Faza, Y., & Karlina, E. (2022). Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. Padjadjaran Journal of Dentistry, 34(2), 136-141. [Link]
-
Febriani, R., Wulanhapsari, M., Faza, Y., & Karlina, E. (2022). Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. ResearchGate. Retrieved from [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
-
Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. This compound CAS#: 14513-34-9 [m.chemicalbook.com]
- 2. Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 3. 3-Methacryloxypropyltrimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 3-Methacryloxypropylmethyldimethoxysilane
Abstract
This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 3-Methacryloxypropylmethyldimethoxysilane, a versatile organosilane coupling agent. Primarily synthesized via the platinum-catalyzed hydrosilylation of allyl methacrylate with methyldimethoxysilane, this document delves into the intricacies of the reaction mechanism, including the widely accepted Chalk-Harrod mechanism. It further details a laboratory-scale synthesis protocol, purification techniques, and analytical characterization by NMR and FTIR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this important chemical compound.
Introduction: The Significance of this compound
This compound, with the IUPAC name 3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate and CAS number 14513-34-9, is a bifunctional organosilane that possesses both a polymerizable methacrylate group and hydrolyzable methoxy groups attached to a silicon atom.[1] This unique structure allows it to act as a molecular bridge between organic polymers and inorganic substrates, making it an indispensable coupling agent in a wide array of applications.[2][3] Its utility is prominent in the production of composites, adhesives, coatings, and dental resins, where it enhances adhesion, improves mechanical properties, and increases the durability of the final materials.[2][3] Understanding its synthesis and reaction mechanism is paramount for optimizing its performance and developing new applications.
The Core Synthesis Route: Hydrosilylation
The most prevalent and industrially viable method for the synthesis of this compound is the hydrosilylation reaction. This process involves the addition of a silicon-hydrogen bond from methyldimethoxysilane across the carbon-carbon double bond of allyl methacrylate.[4][5] The reaction is typically catalyzed by a platinum complex, with Karstedt's and Speier's catalysts being common choices.[4][6]
The overall reaction can be represented as follows:
CH₂=C(CH₃)COOCH₂CH=CH₂ + HSi(CH₃)(OCH₃)₂ → CH₂=C(CH₃)COOCH₂(CH₂)₂Si(CH₃)(OCH₃)₂ (Allyl Methacrylate + Methyldimethoxysilane → this compound)
The reaction is exothermic and requires careful temperature control to prevent unwanted side reactions, particularly the polymerization of the methacrylate group.[7] To mitigate this, polymerization inhibitors are often added to the reaction mixture.[7]
Unraveling the Reaction Mechanism: A Closer Look at the Catalytic Cycle
The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism . This catalytic cycle involves a series of steps that facilitate the formation of the desired carbon-silicon bond.
The Chalk-Harrod Mechanism:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Si-H bond of methyldimethoxysilane to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.
-
Olefin Coordination: The allyl methacrylate molecule then coordinates to the platinum center through its double bond.
-
Migratory Insertion: In this key step, the coordinated double bond inserts into the platinum-hydride bond. This insertion can occur in two ways, leading to either the α-adduct (Markovnikov addition) or the desired β-adduct (anti-Markovnikov addition). For terminal alkenes like allyl methacrylate, the β-addition is sterically and electronically favored, leading to the formation of the linear product.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed alkyl-silyl group from the platinum center, yielding the this compound product and regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.
Caption: A simplified representation of the Chalk-Harrod mechanism for the hydrosilylation of allyl methacrylate.
Potential Side Reactions:
While the hydrosilylation reaction is generally efficient, several side reactions can occur, impacting the yield and purity of the final product:
-
Isomerization of the Alkene: The platinum catalyst can also catalyze the isomerization of the terminal double bond of allyl methacrylate to an internal, less reactive position.
-
Dehydrogenative Silylation: This side reaction leads to the formation of an unsaturated silane and hydrogen gas.
-
Polymerization: The methacrylate group is susceptible to free-radical polymerization, especially at elevated temperatures. The use of inhibitors and strict temperature control are crucial to minimize this.[7]
Experimental Protocol: A Laboratory-Scale Synthesis
This section outlines a representative protocol for the synthesis of this compound. Safety Note: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Allyl methacrylate
-
Methyldimethoxysilane
-
Platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm Pt)
-
Polymerization inhibitor (e.g., phenothiazine)
-
Anhydrous toluene (solvent)
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a thermometer. Ensure all glassware is dry.
-
Initial Charge: Charge the flask with methyldimethoxysilane and the polymerization inhibitor. Begin stirring and heat the mixture to the desired reaction temperature (typically 60-80°C).
-
Catalyst Addition: Add the platinum catalyst to the reaction flask.
-
Substrate Addition: Slowly add the allyl methacrylate to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-4 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹).
-
Purification: After the reaction is complete, the crude product is purified by vacuum distillation to remove the solvent, unreacted starting materials, and any high-boiling impurities.
Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.
Data Presentation: Key Synthesis Parameters
The following table summarizes typical parameters for the synthesis of this compound. These values can vary depending on the specific catalyst and reaction conditions employed.
| Parameter | Typical Value/Range | Rationale & Field Insights |
| Reactant Molar Ratio | 1:1 to 1:1.1 (Silane:Alkene) | A slight excess of the silane can help to ensure complete conversion of the more valuable allyl methacrylate. |
| Catalyst Loading (Pt) | 5 - 20 ppm | Higher catalyst loading can increase the reaction rate but also the cost and potential for side reactions. Optimization is key. |
| Reaction Temperature | 60 - 90 °C | A balance must be struck between a reasonable reaction rate and minimizing the risk of methacrylate polymerization. |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored to determine the optimal time for achieving high conversion. |
| Inhibitor Concentration | 100 - 500 ppm | Sufficient inhibitor is crucial to prevent gelling of the reaction mixture, especially during distillation.[7] |
| Typical Yield | > 90% | With optimized conditions, high yields of the desired product can be achieved.[7] |
| Purity (after distillation) | > 98% | Vacuum distillation is effective in achieving high purity.[7] |
Product Characterization: Spectroscopic Analysis
Confirmation of the successful synthesis of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Key signals include those for the vinyl protons of the methacrylate group (~5.5 and 6.1 ppm), the methyl protons of the methacrylate group (~1.9 ppm), the methoxy protons on the silicon atom (~3.5 ppm), the methyl protons on the silicon atom (~0.1 ppm), and the propyl chain protons.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom, including the carbonyl carbon of the ester (~167 ppm), the vinyl carbons (~125 and 136 ppm), and the carbons of the propyl chain and methoxy groups.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum is a valuable tool for monitoring the reaction and confirming the structure of the product.
-
Disappearance of Si-H stretch: The completion of the hydrosilylation is indicated by the disappearance of the strong Si-H stretching vibration from the methyldimethoxysilane starting material, which typically appears around 2150 cm⁻¹.
-
Characteristic Product Peaks: The product spectrum will show characteristic absorption bands, including:
-
C=O stretch (ester): ~1720 cm⁻¹
-
C=C stretch (methacrylate): ~1638 cm⁻¹
-
Si-O-C stretch: ~1080 cm⁻¹[9]
-
C-H stretches (alkyl and vinyl): ~2800-3100 cm⁻¹
-
Conclusion: A Versatile Building Block
The synthesis of this compound via platinum-catalyzed hydrosilylation is a well-established and efficient method for producing this important bifunctional molecule. A thorough understanding of the reaction mechanism, including the Chalk-Harrod cycle and potential side reactions, is crucial for optimizing the synthesis and achieving high yields of the pure product. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals working with this versatile silane coupling agent, enabling them to harness its full potential in the development of advanced materials and technologies.
References
-
PubChem. 3-(Dimethoxymethylsilyl)propyl methacrylate. National Center for Biotechnology Information. [Link]
- Google Patents. WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor.
- Google Patents. CN101121724A - Method for preparing 3-(methacryloxy)propyltrimethoxysilane.
-
ResearchGate. ¹H NMR spectrum of 3-methacryloxypropyltrimethoxysilane (MAPTMS) at 0, 24, and 48 h of reaction. [Link]
-
Qualitas1998.net. Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. [Link]
-
ResearchGate. Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. [Link]
-
PubMed Central. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
-
ResearchGate. The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. [Link]
-
Scirp.org. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. [Link]
Sources
- 1. 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14513-34-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. qualitas1998.net [qualitas1998.net]
- 5. researchgate.net [researchgate.net]
- 6. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 7. CN101121724A - Method for preparing 3-(methacryloxy)propyltrimethoxysilane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Hydrolysis and Condensation of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Controlled Chemistry of a Versatile Hybrid Monomer
3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) stands as a cornerstone molecule in the synthesis of advanced organic-inorganic hybrid materials. Its bifunctional nature—possessing a polymerizable methacrylate group and hydrolyzable methoxysilyl groups—offers a unique chemical handle to bridge the divide between organic polymer networks and inorganic structures. For professionals in drug development and biomaterials science, mastering the sol-gel chemistry of MPMDMS is not merely an academic exercise; it is the key to designing materials with tailored properties for applications ranging from controlled-release matrices and bio-adhesives to dental composites and surface-modified nanoparticles.[1]
This guide moves beyond a simple recitation of facts. As a senior application scientist, my objective is to provide a narrative grounded in mechanistic understanding and practical, field-proven insights. We will explore the "why" behind the "how," ensuring that every protocol and piece of data is part of a self-validating system of scientific integrity. Herein, we dissect the fundamental hydrolysis and condensation reactions of MPMDMS, the critical factors that govern their kinetics, and the analytical techniques required to monitor and control the process.
The MPMDMS Molecule: A Structural Overview
Before delving into its reactivity, it is essential to understand the structure of MPMDMS. It is an organofunctional silane with three key components:
-
The Methacrylate Group: A reactive carbon-carbon double bond that can undergo free-radical polymerization to form a polyacrylate backbone.
-
The Propyl Linker: A stable three-carbon aliphatic chain that connects the organic and inorganic functionalities.
-
The Methyldimethoxysilyl Group: The inorganic reactive center. It contains two hydrolyzable methoxy groups (-OCH₃) and one non-hydrolyzable methyl group (-CH₃) attached to the silicon atom. The presence of only two alkoxy groups, as opposed to the more common three in trimethoxysilanes, influences the final network structure, reducing the potential cross-linking density and imparting greater flexibility to the resulting polymer.
| Property | Value |
| IUPAC Name | 3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate[2] |
| CAS Number | 14513-34-9[2][3] |
| Molecular Formula | C₁₀H₂₀O₄Si[2][3] |
| Molecular Weight | 232.35 g/mol [2] |
| Boiling Point | 65 °C @ 0.35 Torr[3] |
| Density | ~1.0 g/cm³[3] |
The Core Reactions: Hydrolysis and Condensation
The transformation of MPMDMS from a monomeric liquid into a solid or gel network occurs via a two-stage sol-gel process: hydrolysis followed by condensation.[4][5] These reactions, while presented sequentially for clarity, often occur concurrently once hydrolysis has been initiated.[5]
Stage 1: Hydrolysis - Activation of the Silane
Hydrolysis is the foundational step where the two methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), known as silanols. This reaction requires water and is typically catalyzed by an acid or a base.[4]
Reaction: R-Si(CH₃)(OCH₃)₂ + 2H₂O ⇌ R-Si(CH₃)(OH)₂ + 2CH₃OH (where R is the 3-methacryloxypropyl group)
This process converts the relatively stable alkoxysilane into highly reactive silanol intermediates, which are the true building blocks for the subsequent condensation stage.[4] The reaction proceeds stepwise, with the hydrolysis of the first methoxy group being the rate-limiting step.[6]
Caption: The two primary pathways for siloxane bond formation.
Causality in Experimental Choices: Factors Influencing Reaction Kinetics
The rates of hydrolysis and condensation are not fixed; they are exquisitely sensitive to a range of experimental parameters. Understanding these factors is crucial for achieving reproducible results and tailoring material properties.
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Mechanistic Rationale |
| Acidic pH (e.g., 2-4) | Fast | Slow | The alkoxy-oxygen is protonated, making it a better leaving group and facilitating nucleophilic attack by water. Silanols are also protonated, creating repulsion that slows condensation. [7] |
| Neutral pH (e.g., ~7) | Minimum Rate | Slow | Both acid and base catalysis mechanisms are inefficient at this pH. [8] |
| Basic pH (e.g., 8-10) | Fast | Very Fast | Nucleophilic attack by OH⁻ on the silicon atom initiates hydrolysis. Silanols are deprotonated to form reactive silanolate anions (Si-O⁻), which rapidly attack neutral silanols, accelerating condensation. [7][9] |
| Water/Silane Ratio | Increases with water | Dependent on silanol concentration | Water is a reactant in hydrolysis; increasing its concentration (up to solubility limits) drives the reaction forward according to Le Châtelier's principle. [7] |
| Temperature | Increases | Increases | Provides the necessary activation energy for both reactions, dramatically accelerating their rates. [10] |
| Solvent | Can influence miscibility | Can influence miscibility | A co-solvent like ethanol is often used to create a homogeneous solution of the hydrophobic silane and aqueous phase, ensuring the reaction can proceed efficiently. [11] |
Field Insight: For applications requiring a stable, pre-hydrolyzed silane solution (a "pot life"), it is common practice to hydrolyze under controlled acidic conditions (pH 4-5). This maximizes the formation of reactive silanols while minimizing premature condensation, allowing the solution to be stored before application. [9]Conversely, to achieve rapid curing, a basic catalyst can be introduced after hydrolysis is complete.
Analytical Characterization: Monitoring the Reactions in Situ
To control the synthesis of MPMDMS-based materials, one must be able to monitor the extent of hydrolysis and condensation. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the principal tools for this purpose. [12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous, quantitative information about the different chemical species in the solution. [10][12]
-
¹H NMR: Used to track the disappearance of the methoxy protons (-OCH₃) from the silane and the corresponding appearance of methanol protons. [13]* ²⁹Si NMR: The most powerful technique for this system. It can distinguish between the unreacted silane, the partially and fully hydrolyzed intermediates, and the various condensed species based on the silicon atom's local chemical environment. [14][15]
Silicon Species Notation Typical ²⁹Si Chemical Shift Range (ppm) Monomer: RSi(CH₃)(OCH₃)₂ D⁰ -20 to -22 Hydrolyzed Monomer: RSi(CH₃)(OH)₂ D⁰(OH)₂ -22 to -24 Dimer End-Group: RSi(CH₃)(OH)-O- D¹ -30 to -32 | Linear Middle-Group: -O-Si(CH₃)(R)-O- | D² | -40 to -42 |
Note: Chemical shifts are approximate and can vary with solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a highly accessible technique for monitoring the key functional group transformations in real-time. [9][16]By tracking the intensity of specific absorption bands, one can follow the progress of the reactions. [17][18]
| Wavenumber (cm⁻¹) | Assignment | Reaction Indicated |
|---|---|---|
| ~2840 | C-H stretch in Si-OCH₃ | Disappearance indicates hydrolysis |
| ~1190 | Si-O-C stretch | Disappearance indicates hydrolysis |
| ~3200-3700 (broad) | O-H stretch in Si-OH and H₂O | Appearance indicates hydrolysis |
| ~900-960 | Si-OH stretch | Appearance indicates hydrolysis, disappearance indicates condensation |
| ~1000-1100 (broad) | Si-O-Si asymmetric stretch | Appearance indicates condensation |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be robust and provide a clear framework for studying MPMDMS chemistry.
Protocol 1: Controlled Acid-Catalyzed Hydrolysis of MPMDMS
Objective: To prepare a solution of hydrolyzed MPMDMS with minimal initial condensation.
-
Solution Preparation: In a clean glass vessel, prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
pH Adjustment: While stirring, add 0.1 M HCl dropwise to the ethanol/water solution until the pH is stable at 4.0.
-
Silane Addition: Slowly add MPMDMS to the acidified solvent to achieve a final silane concentration of 2% (v/v). Maintain vigorous stirring to ensure immediate and complete mixing.
-
Hydrolysis Reaction: Seal the vessel to prevent evaporation and allow the reaction to proceed at room temperature for at least 2 hours.
-
Validation (via FTIR):
-
Take an initial (t=0) spectrum of the solution immediately after mixing.
-
Acquire subsequent spectra at regular intervals (e.g., every 30 minutes).
-
Confirm hydrolysis by observing the decrease in the Si-O-C peak (~1190 cm⁻¹) and the growth of the broad Si-OH peak (~920 cm⁻¹ and 3200-3700 cm⁻¹). The reaction is considered largely complete when the Si-O-C peak intensity stabilizes at a minimum.
-
Caption: Experimental workflow for controlled hydrolysis and FTIR analysis.
Conclusion: From Monomer to Functional Material
The hydrolysis and condensation of this compound are a powerful yet sensitive set of reactions. Control over the final material properties—be it the adhesive strength of a biomedical patch or the release kinetics of an encapsulated drug—begins with a fundamental mastery of this underlying sol-gel chemistry. By understanding the causality behind the influence of pH, catalysts, and other factors, and by employing robust analytical techniques to monitor the reaction progress, researchers can move from speculative formulation to rational design. This guide provides the foundational principles and practical workflows to empower scientists in leveraging the full potential of MPMDMS in their research and development endeavors.
References
-
Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. (2006). Journal of Chromatography A. Available at: [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2012). Journal of Physical Chemistry B. Available at: [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. (1992). Silanes and Other Coupling Agents. Available at: [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2007). Journal of Adhesion Science and Technology. Available at: [Link]
-
3-(Dimethoxymethylsilyl)propyl methacrylate. PubChem, National Institutes of Health. Available at: [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). Designed Monomers and Polymers. Available at: [Link]
-
Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. (2020). Matéria (Rio de Janeiro). Available at: [Link]
-
Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. (2006). Journal of Sol-Gel Science and Technology. Available at: [Link]
-
Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. (2020). SciELO. Available at: [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available at: [Link]
-
Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. (2006). Journal of Sol-Gel Science and Technology. Available at: [Link]
-
3-Methacryloxypropyltrimethoxysilane-Modified Hydroxyl Acrylate Pressure-Sensitive Adhesive with High Antiplasticity for Efficient Transdermal Drug Delivery. (2024). ACS Applied Polymer Materials. Available at: [Link]
-
¹H NMR spectrum of 3-methacryloxypropyltrimethoxysilane (MAPTMS) at 0, 24, and 48 h of reaction. ResearchGate. Available at: [Link]
-
Assignment of the FTIR peaks for silanes. ResearchGate. Available at: [Link]
-
This compound. Conier Chem & Pharma Limited. Available at: [Link]
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy. Available at: [Link]
-
Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. (2018). ResearchGate. Available at: [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2020). Polymers. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. afinitica.com [afinitica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS)
Prepared by: A Senior Application Scientist
Foreword: Unveiling the Molecular Signature of a Versatile Coupling Agent
3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) is a bifunctional organosilane that serves as a critical molecular bridge in advanced materials science.[1][2] Its unique structure, featuring a polymerizable methacrylate group and hydrolyzable methoxysilane moieties, allows it to covalently bond inorganic substrates (like glass and metals) to organic polymer matrices.[1] This dual reactivity makes it an indispensable adhesion promoter, surface modifier, and crosslinking agent in composites, adhesives, and coatings.[3]
The efficacy of MPMDMS in any application is fundamentally tied to its chemical structure and purity. Therefore, a robust and unambiguous analytical characterization is not merely a quality control step but a prerequisite for predictable material performance. This guide provides an in-depth exploration of two cornerstone analytical techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive structural elucidation of MPMDMS. We will move beyond rote data presentation to explain the causality behind the spectral features, providing field-proven insights for researchers and drug development professionals who rely on precision and certainty in their work.
The Molecular Architecture of MPMDMS
To interpret the spectroscopic data, one must first understand the molecule's constituent parts. MPMDMS, with the chemical formula C₁₀H₂₀O₄Si, possesses several distinct functional groups, each with a unique spectroscopic signature.
Caption: Molecular structure of this compound (MPMDMS).
Part 1: Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
Experimental Protocol: Acquiring the FTIR Spectrum
The liquid nature of MPMDMS simplifies sample preparation significantly. An Attenuated Total Reflectance (ATR) accessory is the preferred modern method due to its simplicity and minimal sample volume requirement.
-
Instrument Preparation: Ensure the spectrometer is purged and a background spectrum of the clean, empty ATR crystal (typically diamond or germanium) is collected. This step is critical as it subtracts interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of neat MPMDMS liquid directly onto the ATR crystal surface, ensuring the crystal is fully covered.
-
Spectrum Acquisition: Secure the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is then ready for analysis.
Caption: Experimental workflow for FTIR analysis of liquid MPMDMS using an ATR accessory.
Interpretation of the MPMDMS FTIR Spectrum
The FTIR spectrum of MPMDMS is rich with information, providing clear evidence for each of its key structural components. The most diagnostically significant peaks are summarized below.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| ~2945, ~2843 | C-H Asymmetric & Symmetric Stretch | Propyl chain, Si-CH₃, and O-CH₃ groups |
| ~1720 | C=O Stretch | Ester carbonyl of the methacrylate group (Strong, Sharp) |
| ~1638 | C=C Stretch | Alkene of the methacrylate group (Medium) |
| ~1455 | C-H Bend (Scissoring) | -CH₂- groups |
| ~1320, ~1298 | C-H Bend (Wagging) | =C-H and CH₃ groups |
| ~1165 | C-O Stretch | Ester C-O linkage (Strong) |
| ~1080, ~815 | Si-O-C Stretch | Dimethoxysilane group (Very Strong, Broad) |
The spectrum is dominated by two key regions. The carbonyl (C=O) stretch around 1720 cm⁻¹ is an unmistakable, strong, and sharp peak confirming the methacrylate ester.[4] Equally prominent is the very strong and often broad absorption band centered around 1080 cm⁻¹, which is characteristic of the Si-O-C linkages of the methoxysilane groups.[4][5] The presence of the C=C double bond is confirmed by a medium-intensity peak at approximately 1638 cm⁻¹.[5] The synergistic observation of these specific peaks provides high-confidence verification of the molecule's identity.
Part 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
While FTIR confirms the presence of functional groups, NMR spectroscopy maps the precise connectivity of atoms, providing an atomic-level blueprint of the molecule. We utilize both proton (¹H) and carbon-13 (¹³C) NMR to build a complete picture.
Experimental Protocol: Preparing the NMR Sample
Proper sample preparation is paramount for acquiring a high-resolution NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which MPMDMS is fully soluble. Chloroform-d (CDCl₃) is a standard and effective choice.
-
Sample Preparation: In a clean vial, dissolve approximately 10-20 mg of MPMDMS in 0.6-0.7 mL of the deuterated solvent.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.[6]
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet. The instrument will then be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
Spectrum Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum.
Sources
An In-Depth Technical Guide to the Thermal Stability and Degradation of 3-Methacryloxypropylmethyldimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS). As a bifunctional organosilane, MPMDMS is increasingly utilized in the formulation of advanced materials where thermal resilience is a critical parameter. This document synthesizes fundamental chemical principles with practical experimental insights to offer a thorough understanding of the material's behavior at elevated temperatures. Key topics covered include the molecular structure and its influence on thermal stability, mechanisms of hydrolysis and condensation, thermal degradation pathways, and detailed protocols for empirical analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to be an essential resource for researchers and professionals engaged in the development and application of silane-based materials.
Introduction to this compound (MPMDMS)
This compound (CAS No. 14513-34-9) is a versatile organofunctional silane coupling agent.[1][2] Its molecular structure incorporates a reactive methacrylate group and two hydrolyzable methoxy groups attached to a central silicon atom. This dual functionality allows it to act as a molecular bridge between organic polymer matrices and inorganic substrates, enhancing adhesion and improving the mechanical and thermal properties of composite materials.
Molecular Structure and Physicochemical Properties
The unique characteristics of MPMDMS stem from its hybrid organic-inorganic structure.
-
Organic Functionality: The methacrylate group is capable of undergoing free-radical polymerization, allowing it to copolymerize with a wide range of organic resins, such as acrylics and polyesters.[3]
-
Inorganic Functionality: The two methoxy groups are susceptible to hydrolysis, leading to the formation of reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials (e.g., glass, silica, metal oxides) or with other silanol groups to form a durable siloxane (Si-O-Si) network.[4]
A summary of the key physicochemical properties of MPMDMS is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C10H20O4Si | [1] |
| Molecular Weight | 232.35 g/mol | [1] |
| Appearance | Colorless liquid | |
| CAS Number | 14513-34-9 | [1][2] |
Fundamentals of Thermal Stability and Degradation
The thermal stability of MPMDMS is intrinsically linked to its molecular structure, particularly the bond energies of its constituent chemical moieties. The degradation of MPMDMS at elevated temperatures is not a simple process but rather a complex interplay of several chemical reactions, including hydrolysis, condensation, and thermal decomposition of the organic and inorganic components.
The Role of Hydrolysis and Condensation
The methoxy groups of MPMDMS are prone to hydrolysis in the presence of water, a reaction that is often the initial step in both its application as a coupling agent and its degradation at elevated temperatures in non-anhydrous environments.
The hydrolysis of dialkoxysilanes like MPMDMS proceeds in a stepwise manner, forming silanol intermediates. These silanols are highly reactive and can undergo condensation reactions to form siloxane bonds. While trialkoxysilanes can form a three-dimensional cross-linked network, dialkoxysilanes are expected to form more linear, two-dimensional structures.[4] This difference in network formation can influence the ultimate thermal stability of the resulting polysiloxane, with the more highly cross-linked structures generally exhibiting greater thermal resilience.[5]
The following diagram illustrates the hydrolysis and condensation pathway of MPMDMS.
Caption: Proposed thermal degradation pathways for MPMDMS.
Experimental Analysis of Thermal Stability
To empirically determine the thermal stability and degradation profile of MPMDMS, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the final residual mass.
The following protocol provides a step-by-step methodology for conducting a TGA experiment on liquid MPMDMS.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Select an appropriate crucible material (e.g., alumina, platinum) that is inert to the sample and its degradation products. [6] * Tare the empty crucible.
-
-
Sample Preparation:
-
Using a micropipette, carefully dispense a small, accurately weighed sample of MPMDMS (typically 5-10 mg) into the tared crucible.
-
For volatile liquids like MPMDMS, it is advisable to use a hermetic pan with a pinhole lid to control evaporation at lower temperatures.
-
-
TGA Method Parameters:
-
Temperature Program:
-
Equilibrate at a starting temperature of 30 °C.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete degradation (e.g., 800 °C).
-
-
Atmosphere:
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
-
Data Analysis:
-
Plot the sample mass (or weight percent) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the steepest weight loss curve.
-
Identify the temperature of maximum rate of weight loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Record the residual mass at the end of the experiment.
-
The workflow for a typical TGA experiment is depicted below.
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes. [7]
The following protocol outlines the procedure for conducting a DSC analysis of liquid MPMDMS.
-
Instrument Preparation:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy.
-
Use hermetically sealed aluminum pans to contain the liquid sample and prevent evaporation.
-
-
Sample Preparation:
-
Place an empty hermetically sealed pan on the reference side of the DSC cell.
-
Accurately weigh a small amount of MPMDMS (typically 2-5 mg) into a sample pan and hermetically seal it.
-
-
DSC Method Parameters:
-
Temperature Program:
-
Equilibrate at a low starting temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature below the onset of significant decomposition as determined by TGA.
-
A second heating scan is often performed after a controlled cooling cycle to observe any changes in the material's thermal behavior after the initial thermal history is erased.
-
-
Atmosphere:
-
Maintain an inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 50 mL/min).
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and quantify any endothermic or exothermic peaks, which may correspond to phase transitions or reactions.
-
Determine the glass transition temperature (Tg) if the material is amorphous.
-
Integrate the area under any decomposition peaks to determine the enthalpy of decomposition (ΔHd).
-
The following diagram illustrates the key steps in a DSC experiment.
Caption: Workflow for Differential Scanning Calorimetry.
Comparative Stability and Field Insights
Dialkoxy vs. Trialkoxy Silanes
The presence of two methoxy groups in MPMDMS, as opposed to three in its more common counterpart, 3-methacryloxypropyltrimethoxysilane (MPTMS), has implications for its hydrolytic stability and the structure of the resulting polysiloxane network. Dialkoxysilanes generally exhibit different hydrolysis and condensation kinetics compared to trialkoxysilanes. [8]The resulting polysiloxane from MPMDMS is expected to have a lower crosslink density, which may influence its thermal stability. Generally, a higher degree of crosslinking in the siloxane network contributes to enhanced thermal stability. [5]
Influence of the Methacrylate Group
The methacrylate functionality introduces a potential pathway for thermal degradation that is not present in simple alkyl or aryl silanes. The thermal stability of polymers derived from methacrylates is well-documented, and the degradation often proceeds via depolymerization to the monomer. [9][10]This suggests that the organic portion of the MPMDMS molecule may begin to degrade at temperatures lower than the cleavage of the Si-O backbone.
Conclusion
The thermal stability and degradation of this compound are complex phenomena governed by its unique bifunctional chemical structure. Understanding these behaviors is critical for its effective application in high-performance materials. This guide has provided a theoretical framework for the hydrolysis, condensation, and thermal degradation of MPMDMS, complemented by detailed, practical protocols for its characterization using TGA and DSC. While direct experimental data for this specific silane is sparse, the principles outlined herein, along with the comparative analysis of related compounds, offer a solid foundation for researchers and professionals working with this versatile coupling agent. Further empirical studies are encouraged to build upon this foundational knowledge and expand our understanding of this important material.
References
- Application of laser ionization mass spectrometry for the analysis of pyrolysis products from TiO2 nanoparticles treated with a silane coupling agent. (n.d.). Analytical Methods (RSC Publishing).
- Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. (2010).
- Influence of Silane Coupling Agent on Pyrolysis Pattern of Styrene-Butadiene Rubber in Filled Rubber Compounds. (2009).
- The Impact of Silanol Defects on the Properties of Zeolite-Based Microporous Water. (2026).
- A Comparative Guide to 3-Methacryloxypropyldimethylsilanol and Other Silane Coupling Agents. (2025). Benchchem.
- Thermal and oxidative degradation of poly(methyl methacrylate): weight loss. (n.d.).
- Potential of Silanes for Chromate Replacement in Metal Finishing Industries. (2002). DTIC.
- The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). (2007).
- Thermal analysis of organically modified siloxane melting gels. (2011). CUNY Academic Works.
- Chemical Name: 3-Methacryloxypropyltrimethoxysilane. (n.d.). JH-O174S.
- Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry.
- Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. (2025).
- Thermal Stability of Silane Coupling Agents. (2006). Gelest, Inc.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- Elucidating the thermal degradation of silane-based polymers using reactive molecular dynamics simulations. (2025). APS Global Physics Summit 2025.
- 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485. (n.d.). PubChem.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.
- Study on some alkoxysilanes for hydrophobation and protection of wood against decay. (2006).
- What is the difference in use between trialkoxysilyl and dialkoxysilyl groups? (n.d.). Shin-Etsu Silicone Selection Guide.
- Organics. (n.d.). NETZSCH Analyzing & Testing.
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech.
- Novel differential scanning calorimetric studies of supercooled organic liquids. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (2026). MDPI.
- Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)
- Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. (n.d.).
- TGA results of reference silica and silane modified silicas. (n.d.).
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (2009).
- Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) Functionalized Barium Titanate/Photopolymer Composites: Functionalization and Process Parameter Investigation. (2025).
- Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. (n.d.). PMC - NIH.
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (n.d.). PubMed.
- 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. (n.d.).
- Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. (n.d.). NIH.
- This compound CAS#: 14513-34-9. (n.d.). ChemicalBook.
- This compound SDS, 14513-34-9 Safety D
Sources
- 1. 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 14513-34-9 [amp.chemicalbook.com]
- 3. 3-Methacryloxypropyltrimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 4. What is the difference in use between trialkoxysilyl and dialkoxysilyl groups? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,5-Benzodiazepines: Synthesis, Properties, and Applications in Drug Discovery
A Note on CAS Number 14513-34-9: The provided CAS number, 14513-34-9, corresponds to the chemical compound 3-Methacryloxypropylmethyldimethoxysilane. This is a silane coupling agent primarily used in the materials science and adhesive industries to enhance the bonding between organic and inorganic materials.[1][2][3] Its properties and applications are not aligned with the context of drug development and neuropharmacology. This guide will therefore focus on the 1,5-benzodiazepine scaffold, a class of compounds with significant relevance to the target audience of researchers, scientists, and drug development professionals.
Introduction to the 1,5-Benzodiazepine Scaffold
Benzodiazepines (BZDs) are a prominent class of heterocyclic compounds characterized by the fusion of a benzene ring and a seven-membered diazepine ring.[4][5] Within this family, the 1,5-benzodiazepine core has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[6] These compounds are recognized for their wide range of therapeutic effects, including anxiolytic (anti-anxiety), anticonvulsant, sedative-hypnotic, and muscle relaxant properties.[4][6]
The pharmacological effects of benzodiazepines are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[5][7] By potentiating the effects of GABA, benzodiazepines induce a state of neuronal inhibition, leading to their characteristic CNS depressant effects.[5][6]
This guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of 1,5-benzodiazepines, with a focus on their relevance in modern drug discovery and development.
Physicochemical Properties and Synthesis of 1,5-Benzodiazepines
The 1,5-benzodiazepine structure allows for extensive chemical modification at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
Core Chemical Properties
| Property | Description |
| Molecular Formula | Varies based on substituents, with a core of C9H8N2. |
| Molecular Weight | Dependent on the nature and number of substituents. |
| Appearance | Typically crystalline solids. |
| Solubility | Generally soluble in organic solvents and poorly soluble in water. |
Synthesis of the 1,5-Benzodiazepine Core
The most common and versatile method for synthesizing the 1,5-benzodiazepine scaffold is the condensation reaction between o-phenylenediamines and a suitable three-carbon synthon, such as β-diketones, α,β-unsaturated ketones, or ketones.[4][8]
A general synthetic scheme is outlined below:
Caption: General synthesis of 1,5-benzodiazepines.
This reaction can be catalyzed by a variety of acids, including Lewis and Brønsted acids, or bases.[9] The choice of catalyst and reaction conditions can significantly influence the reaction yield and purity of the final product.[8] Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.[9]
Biological Activity and Mechanism of Action
The biological effects of 1,5-benzodiazepines are intrinsically linked to their ability to modulate the GABA-A receptor.
GABA-A Receptor Modulation
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[5][7] This binding event does not open the chloride channel directly but rather enhances the affinity of GABA for its receptor.[7] The increased binding of GABA leads to a more frequent opening of the chloride channel, resulting in enhanced neuronal inhibition.[7]
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Therapeutic Applications
The potentiation of GABAergic inhibition by 1,5-benzodiazepines underlies their therapeutic applications:
-
Anxiolytic: By reducing neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala.[5]
-
Anticonvulsant: By suppressing the rapid and excessive firing of neurons that characterizes seizures.[6]
-
Sedative-Hypnotic: By promoting sleep onset and duration through generalized CNS depression.[5]
-
Muscle Relaxant: By enhancing the inhibitory effects of GABA on motor pathways in the spinal cord.[5]
Structure-Activity Relationships (SAR)
The biological activity of 1,5-benzodiazepines can be modulated by substitutions on the benzodiazepine core. While detailed SAR studies are specific to each derivative, some general principles have been established for the broader class of benzodiazepines:
-
Ring A: The presence of an electron-withdrawing group at the 7-position (e.g., a halogen or nitro group) generally enhances activity.[7]
-
Ring B: The seven-membered diazepine ring is crucial for activity. Saturation of the double bonds can significantly alter the pharmacological profile.
-
Substituents: The nature of the substituents at the 2- and 4-positions can influence potency and selectivity for different GABA-A receptor subtypes.
Experimental Protocols for Preclinical Evaluation
The evaluation of novel 1,5-benzodiazepine derivatives in a preclinical setting is essential to characterize their pharmacological profile. Below is a representative protocol for assessing the anxiolytic-like effects of a test compound in mice using the elevated plus-maze (EPM) test.
Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of a novel 1,5-benzodiazepine derivative.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Test compound (e.g., a novel 1,5-benzodiazepine)
-
Vehicle (e.g., corn oil, saline with Tween 80)[10]
-
Positive control (e.g., Diazepam)[10]
-
Male mice (e.g., C57BL/6)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
EPM Test:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Record the mouse's behavior for 5 minutes using video tracking software.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Caption: Experimental workflow for the elevated plus-maze test.
Conclusion
The 1,5-benzodiazepine scaffold remains a cornerstone in the development of CNS-active therapeutics. Its well-understood mechanism of action, coupled with the potential for diverse chemical modifications, ensures its continued relevance in the search for novel drugs with improved efficacy and safety profiles. A thorough understanding of the synthesis, pharmacology, and preclinical evaluation of these compounds is critical for researchers and drug development professionals aiming to innovate in the field of neuropharmacology.
References
- Current time information in Wayne County, US. (n.d.). Google.
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC. (2023, January 25). NIH.
- The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (n.d.). MDPI.
- CAS 14513-34-9 this compound. (n.d.). Alfa Chemistry.
- CAS 14513-34-9: this compound. (n.d.). CymitQuimica.
- This compound 14513-34-9 wiki. (n.d.). Guidechem.
- This compound CAS No.14513-34-9. (n.d.).
- Benzodiazepine. (n.d.). Wikipedia.
- 3-(Dimethoxymethylsilyl)propyl methacrylate. (n.d.). PubChem.
- 14513-34-9 | 3-[Dimethoxy(methyl)silyl]propyl methacrylate. (n.d.). ChemScene.
- 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals.
- Synthesis of 1,5- Benzodiazepines A Review. (n.d.). IJTSRD.
- A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (n.d.). Taylor & Francis Online.
- CAS 14513-34-9. (2024, April 10). ChemBK.
- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association.
- This compound. (2025, July 16). ChemicalBook.
- 4-Phenyl-1,5-benzodiazepin-2-one Compound as a Precursor of Various New heterocyclic Systems with Potent pharmacological Properties. (2016, December 1). ResearchGate.
- Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice. (n.d.). Comptes Rendus de l'Académie des Sciences.
- 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC. (n.d.). NIH.
- What Is 3 Trimethoxysilyl Propyl Methacrylate Used For. (2023, September 30). Jessica Chemicals.
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023, January 25). RSC Publishing.
- Silane Coupling Agents. (n.d.). Silico.
- CAS NO.14513-34-9 this compound. (n.d.). Dakenam.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 14513-34-9: this compound [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 6. isca.me [isca.me]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
The Solubility of 3-Methacryloxypropylmethyldimethoxysilane in Organic Solvents: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) in a range of common organic solvents. Understanding the solubility of this versatile silane coupling agent is critical for its effective application in coatings, adhesives, composites, and drug delivery systems, where it serves as a crucial adhesion promoter and surface modifier. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of MPMDMS solution behavior.
Introduction to this compound and its Solubility
This compound (CAS No. 14513-34-9) is an organofunctional silane possessing both a polymerizable methacrylate group and hydrolyzable methoxy groups.[1] This dual functionality allows it to act as a molecular bridge between organic polymer matrices and inorganic substrates, enhancing adhesion and improving the mechanical and physical properties of the final material.[2] The effectiveness of MPMDMS is often predicated on its ability to be uniformly dispersed or dissolved in a suitable solvent system prior to application.
The solubility of MPMDMS is governed by the principle of "like dissolves like," where its solubility in a particular solvent is determined by the similarity of their intermolecular forces. The molecule itself has a complex character, with a non-polar propyl chain, a moderately polar methacrylate group, and a polar, reactive dimethoxysilyl group. This structure allows for a broad range of solubilities in various organic solvents.
A critical consideration when discussing the solubility of MPMDMS is its susceptibility to hydrolysis. The methoxy groups can react with water, even atmospheric moisture, to form silanol groups (-Si-OH).[3] This hydrolysis can alter the polarity of the molecule and lead to self-condensation, forming siloxane oligomers, which may decrease solubility. Therefore, for many applications, anhydrous solvents are preferred to maintain the silane in its monomeric, unhydrolyzed state.
Solubility Profile of this compound
The following table summarizes the solubility of this compound in various classes of organic solvents. This data is a synthesis of publicly available information and established principles of chemical solubility. For critical applications, it is always recommended to perform experimental verification as outlined in Section 3.
| Solvent Class | Representative Solvents | Solubility/Miscibility | Rationale for Solubility Behavior |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally Miscible | The ability of MPMDMS to accept hydrogen bonds and its moderate polarity allow for good miscibility with alcohols. However, the presence of hydroxyl groups in alcohols can promote the hydrolysis of the methoxysilyl groups over time. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Ketones are polar aprotic solvents that share a similar polarity with the methacrylate portion of MPMDMS, leading to excellent miscibility. |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | As a methacrylate ester itself, MPMDMS exhibits strong affinity for other ester solvents due to similar intermolecular forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether linkages in these solvents can interact favorably with the silane, and their overall moderate polarity aligns well with that of MPMDMS. |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The non-polar aromatic rings of these solvents effectively solvate the propyl chain of MPMDMS, leading to good miscibility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Miscible to Immiscible | The highly non-polar nature of aliphatic hydrocarbons makes them poor solvents for the more polar methacrylate and dimethoxysilyl groups of MPMDMS, resulting in limited solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have a polarity that is compatible with MPMDMS, allowing for good miscibility. |
Experimental Protocol for Determining Miscibility
This section provides a detailed, step-by-step methodology for the visual determination of the miscibility of this compound with an organic solvent. This protocol is designed to be a self-validating system for in-house verification of solubility.
Materials and Equipment
-
This compound (of known purity)
-
Test solvent (analytical grade, anhydrous where possible)
-
Dry, clean glass vials with screw caps (e.g., 10 mL)
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer or magnetic stirrer
-
Safety glasses, gloves, and lab coat
Experimental Workflow Diagram
Caption: Experimental workflow for visual miscibility determination.
Step-by-Step Procedure
-
Preparation: Ensure all glassware is scrupulously clean and dry to prevent premature hydrolysis of the silane. Label a series of vials for each solvent to be tested, including the intended volume ratios (e.g., 1:9, 5:5, 9:1 of silane to solvent).
-
Addition of Components: Using a calibrated pipette, add the desired volume of this compound to the appropriately labeled vial. Subsequently, add the corresponding volume of the test solvent.
-
Mixing: Securely cap the vial and mix the contents thoroughly using a vortex mixer for at least one minute to ensure intimate contact between the two liquids.
-
Initial Observation: Immediately after mixing, visually inspect the mixture against a well-lit background. Note any signs of immiscibility, such as the formation of distinct layers, cloudiness (indicating partial miscibility or an emulsion), or if the solution is clear and homogeneous.
-
Equilibration: Allow the vials to stand undisturbed at a constant, controlled temperature (e.g., 25°C) for a period of 24 hours. This allows the system to reach equilibrium.
-
Final Observation: After the equilibration period, carefully inspect the vials again for any changes. Look for the formation of a distinct interface between two liquid layers, the presence of any precipitate, or persistent cloudiness.
-
Data Recording and Interpretation: Record the observations for each solvent and ratio.
-
Miscible: The mixture remains a single, clear, homogeneous phase with no visible separation.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that does not separate into distinct layers, or a small amount of one phase separates from the main phase.
-
Immiscible: The mixture separates into two distinct liquid layers.
-
Mechanistic Insights into Solubility
The solubility of this compound is a direct consequence of its molecular structure and the interplay of intermolecular forces.
The Role of Polarity
The MPMDMS molecule can be conceptually divided into three regions with differing polarities:
-
The Alkyl Chain (-CH₂CH₂CH₂-): This is a non-polar region that contributes to its solubility in non-polar solvents like aromatic and aliphatic hydrocarbons.
-
The Methacrylate Group (-OOC(CH₃)=CH₂): This ester group is moderately polar and is the primary reason for its miscibility with other polar aprotic solvents like ketones and esters.
-
The Dimethoxysilyl Group (-Si(CH₃)(OCH₃)₂): This is the most polar and reactive part of the molecule. The silicon-oxygen bonds are polar, and the lone pairs on the oxygen atoms can act as hydrogen bond acceptors.
Hydrogen Bonding and Hydrolysis
While MPMDMS itself does not have hydrogen bond donors, the oxygen atoms in the methacrylate and methoxy groups can act as hydrogen bond acceptors. This contributes to its solubility in protic solvents like alcohols.
However, the presence of protic species, particularly water, can lead to the hydrolysis of the methoxy groups to form silanols (-Si-OH). These silanol groups are highly polar and can engage in strong hydrogen bonding, both with the solvent and with other silanol groups (self-condensation). While initial hydrolysis may increase polarity and solubility in very polar solvents, subsequent condensation can lead to the formation of larger, less soluble oligomeric and polymeric siloxanes.
Logical Relationship of Solubility
The following diagram illustrates the relationship between the chemical nature of the solvent and the expected solubility of MPMDMS.
Caption: Factors influencing the solubility of MPMDMS.
Conclusion
This compound exhibits a broad solubility profile in common organic solvents, a characteristic that is central to its wide-ranging applications. Its miscibility is highest in polar aprotic solvents such as ketones and esters, as well as in aromatic hydrocarbons. While it is also generally miscible with alcohols, the potential for hydrolysis must be considered. Its solubility is limited in non-polar aliphatic hydrocarbons. For any given application, the choice of solvent should be guided by the principles outlined in this guide, and miscibility should be experimentally verified to ensure optimal performance and stability of the silane solution.
References
-
PubChem. (n.d.). 3-(Dimethoxymethylsilyl)propyl methacrylate. Retrieved from [Link]
- Gelest, Inc. (2006). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from a general search for silane properties.
-
Study.com. (n.d.). Miscible Liquids | Definition & Examples. Retrieved from [Link]
-
RawSource. (n.d.). Buy this compound. Retrieved from [Link]
-
JessicaChemicals. (n.d.). China this compound Manufacturers and Suppliers. Retrieved from [Link]
-
Scribd. (n.d.). Liquid Miscibility Lab Guide. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Mechanism of Action of Silane Coupling Agents in Composites
Introduction
In the realm of advanced materials, the synergy between organic polymers and inorganic fillers is paramount to the performance of composites. However, the inherent incompatibility between the hydrophilic nature of most inorganic surfaces and the hydrophobic character of polymer matrices presents a significant challenge to achieving optimal interfacial adhesion. Silane coupling agents emerge as indispensable molecular bridges, mediating a robust and durable bond between these dissimilar phases.[1][2][3] This guide provides a comprehensive exploration of the fundamental mechanisms governing the action of silane coupling agents, offering insights for researchers, scientists, and professionals engaged in the development of high-performance composite materials.
Silane coupling agents are bifunctional molecules, typically represented by the general structure Y-R-Si-X₃, where 'Y' is an organofunctional group compatible with the polymer matrix, 'R' is a linker alkyl chain, and 'X' represents a hydrolyzable group, such as an alkoxy group.[4] The dual reactivity of these agents allows them to form covalent bonds with both the inorganic filler surface and the organic polymer matrix, thereby creating a strong and stable interfacial region.[5][6][7]
Core Mechanism of Action: A Multi-Step Process
The efficacy of silane coupling agents hinges on a sequence of chemical reactions that establish a durable link at the filler-matrix interface. This process can be broadly categorized into four key stages: hydrolysis, condensation, interfacial bonding with the inorganic filler, and interaction with the polymer matrix.
Hydrolysis: Activation of the Silane
The initial and critical step in the mechanism is the hydrolysis of the alkoxy groups (-SiX₃) on the silane molecule in the presence of water to form reactive silanol groups (-Si(OH)₃).[5][8][9] This reaction is often catalyzed by acids or bases.[8][10] The rate of hydrolysis is influenced by several factors including the pH of the solution, temperature, concentration of the silane, and the type of alkoxy group (methoxy groups hydrolyze faster than ethoxy groups).[1][8]
Factors Influencing Hydrolysis Rate:
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Slowest at neutral pH (7); faster in acidic or alkaline conditions.[8] | Acid or base catalysis accelerates the reaction. |
| Temperature | Higher temperature increases the reaction rate.[8] | Provides the necessary activation energy for the reaction. |
| Concentration | Higher silane concentration leads to a faster hydrolysis rate.[8] | Increased reactant concentration drives the reaction forward. |
| Alkoxy Group | Methoxy groups hydrolyze more rapidly than ethoxy groups.[1] | Methanol is a better leaving group than ethanol. |
| Solvent | The presence of alcohol co-solvents can slow down the hydrolysis rate.[8] | Shifts the reaction equilibrium. |
Condensation: Formation of Oligomeric Species
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo self-condensation to form siloxane oligomers (Si-O-Si).[5][9] This condensation reaction releases water as a byproduct. The extent of oligomerization depends on the reaction conditions, including the amount of available water and the concentration of the silane.[9] These oligomers can exist as dimers, trimers, or larger polymeric structures.[2]
Interfacial Bonding: Adhesion to the Inorganic Filler
The silanol groups of the hydrolyzed silane and its oligomers can then form strong, covalent bonds with the hydroxyl groups present on the surface of inorganic fillers such as glass, silica, or metal oxides.[5][6] This reaction, a dehydration condensation, results in the formation of stable oxane bonds (e.g., Si-O-Filler) and the release of water.[5][6][11] Hydrogen bonding also plays a role in the initial adhesion of the silane to the filler surface before the formation of covalent linkages.[6][9] The resulting interface is typically a complex, multilayered structure composed of both chemically and physically adsorbed silane species.[5]
Caption: Interaction of the silane-treated filler with the polymer matrix.
Experimental Protocols for Silane Application
The method of applying the silane coupling agent is crucial for achieving a uniform and effective interfacial layer. The two primary methods are pre-treatment of the filler and the integral blend method.
Protocol 1: Filler Pre-treatment (Wet Method)
This method involves treating the filler with a silane solution before incorporating it into the polymer matrix. [12] Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution of the silane coupling agent (typically 0.5-2.0 wt% relative to the filler) in a suitable solvent, usually a mixture of alcohol and water. [1][12]For non-amino silanes, adjust the pH of the solution to 4.5-5.5 with an acid like acetic acid to catalyze hydrolysis. [12][13]2. Filler Treatment: Immerse the inorganic filler in the silane solution and agitate for a sufficient time to ensure uniform coating. [13]3. Rinsing (Optional): The treated filler can be rinsed with a solvent to remove any excess, unreacted silane. [13]4. Drying and Curing: Dry the treated filler to remove the solvent and water, and then cure at an elevated temperature (e.g., 110-120°C) to promote the condensation reaction and the formation of covalent bonds with the filler surface. [6][13]
Protocol 2: Integral Blend Method
In this method, the silane coupling agent is added directly to the polymer matrix along with the filler during the compounding process. [1][6] Step-by-Step Methodology:
-
Addition: The silane coupling agent, either neat or as a concentrated solution, is added directly to the mixture of the polymer and filler. [6][12]2. Mixing: The components are thoroughly mixed, often at an elevated temperature, to ensure uniform dispersion of the silane.
-
In-situ Reaction: During the mixing and subsequent processing steps, the silane hydrolyzes with available moisture and reacts with the filler surface and the polymer matrix in-situ.
While the integral blend method is often more convenient for large-scale production, the pre-treatment method generally provides a more uniform and well-controlled interfacial layer. [14]
Characterization of the Silane Interface
Several analytical techniques can be employed to characterize the silane-treated filler and the resulting interfacial region in the composite material.
| Analytical Technique | Information Obtained |
| Fourier Transform Infrared Spectroscopy (FTIR) | Confirms the presence of silane on the filler surface and identifies the chemical bonds formed. [15] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental and chemical state information of the filler surface, confirming the grafting of the silane. [15] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of silane grafted onto the filler surface. [16] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the filler and the fracture surface of the composite, providing insights into interfacial adhesion. |
| Atomic Force Microscopy (AFM) | Characterizes the topography and mechanical properties of the interphase region. [17] |
| Dynamic Mechanical Analysis (DMA) | Evaluates the viscoelastic properties of the composite, which are sensitive to the quality of the interface. |
Conclusion
Silane coupling agents play a pivotal role in the performance of composite materials by establishing a strong and durable bond at the interface between the inorganic filler and the organic polymer matrix. The mechanism of action involves a multi-step process of hydrolysis, condensation, and covalent bond formation with both phases. A thorough understanding of these mechanisms, coupled with appropriate application protocols and characterization techniques, is essential for the rational design and development of advanced composites with tailored properties for a wide range of applications.
References
- Lung, C. Y. K., & Matinlinna, J. P. (2012). Chemistry of Silanes: Interfaces in Dental Polymers and Composites.
-
Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
Co-Formula. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. Retrieved from [Link]
- Kim, K. J., & VanderKooi, J. (2022). Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review. Polymers, 14(13), 2705.
- He, J., et al. (2007). Effect of silane-coupling agents on interfacial properties of CF/PI composites. Journal of Applied Polymer Science, 105(4), 1846-1853.
- Xie, Y., et al. (2010). Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. Journal of Reinforced Plastics and Composites, 29(15), 2346-2368.
-
Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent. Retrieved from [Link]
- Park, J. M., et al. (2022). Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. Polymers, 14(15), 3045.
- Konakanchi, A., Alla, R. K., & Guduri, V. (2017). Silane Coupling Agents – Benevolent Binders in Composites. Trends in Biomaterials and Artificial Organs, 31(3), 108-113.
-
ARCOR Epoxy Technologies. (n.d.). Mineral fillers have become increasingly important additives and modifiers for organic polymer. Retrieved from [Link]
- Kim, J. H., et al. (2018). Effects of Silane Coupling Agent on the Mechanical and Thermal Properties of Silica/Polypropylene Composites. Polymers, 10(11), 1234.
-
Qingdao Hengda Chemical New Material Co., Ltd. (2023, June 20). What is the mechanism of the silane coupling agent. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
Gelest, Inc. (n.d.). APPLYING A SILANE COUPLING AGENT. Retrieved from [Link]
- Kim, K. J., & VanderKooi, J. (2022). Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review.
- Wang, Y., et al. (2021). Effect of the Presence of a Silane Coupling Agent on Reaction Kinetics of Cationic Thermopolymerization of Epoxy Resin Adhesive. Polymers, 13(21), 3753.
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. Retrieved from [Link]
- Vaidya, U. R., & Drzal, L. T. (2007). Interphase variation in silane-treated glass-fiber-reinforced epoxy composites. Journal of Adhesion Science and Technology, 21(12-13), 1169-1186.
-
ResearchGate. (n.d.). Hydrolysis and condensation reaction mechanism of silane coupling agent (MPTES). Retrieved from [Link]
- Wondu, B., et al. (2022).
- Syafiq, M. M., et al. (2021). Surface modification of bio-based composites via silane treatment: a short review. IOP Conference Series: Materials Science and Engineering, 1144(1), 012022.
Sources
- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 2. researchgate.net [researchgate.net]
- 3. arcorepoxy.com [arcorepoxy.com]
- 4. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 5. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicorex.com [silicorex.com]
- 7. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 9. gelest.com [gelest.com]
- 10. Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 13. gelest.com [gelest.com]
- 14. sisib.com [sisib.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of the Methacrylate Group in 3-Methacryloxypropylmethyldimethoxysilane: A Technical Guide
This in-depth technical guide explores the core functionalities of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS), with a specialized focus on the indispensable role of its methacrylate group. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical, field-proven insights to provide a comprehensive understanding of this versatile molecule.
Introduction: The Dual Nature of this compound
This compound (MPMDMS) is a bifunctional organosilane that serves as a molecular bridge between organic and inorganic materials.[1] Its unique structure, featuring a polymerizable methacrylate group and hydrolyzable methyldimethoxysilane groups, allows it to form durable covalent bonds at the interface of dissimilar materials. This dual reactivity is the cornerstone of its utility as a coupling agent, adhesion promoter, and surface modifier in a wide array of applications, including dental composites, adhesives, coatings, and reinforced polymers.[2]
The methacrylate moiety provides a reactive site for free-radical polymerization, enabling MPMDMS to integrate into organic polymer matrices. Concurrently, the methyldimethoxysilane group undergoes hydrolysis and condensation to form strong siloxane (Si-O-Si) bonds with inorganic substrates such as glass, silica, and metal oxides.[3] This guide will delve into the specific contributions of the methacrylate group to the overall performance of MPMDMS.
The Methacrylate Group: A Gateway to Polymerization
The methacrylate group is the organic functional component of MPMDMS that imparts its ability to polymerize and copolymerize, making it an essential building block in the synthesis of hybrid organic-inorganic materials.
Free-Radical Polymerization: Mechanism and Kinetics
The carbon-carbon double bond within the methacrylate group is susceptible to attack by free radicals, initiating a chain-growth polymerization process.[4] This reaction can be initiated by thermal initiators, such as benzoyl peroxide (BPO), or by photoinitiators, which generate radicals upon exposure to light of a specific wavelength.[5][6]
The polymerization proceeds through the classical steps of initiation, propagation, and termination:[4][7]
-
Initiation: A free radical (R•) generated from an initiator molecule adds to the double bond of the methacrylate group, forming a new radical species.
-
Propagation: The newly formed radical reacts with subsequent MPMDMS monomers, rapidly extending the polymer chain.
-
Termination: The growth of the polymer chain is halted through combination or disproportionation reactions between two radical species.
The concentration of the initiator plays a crucial role in the polymerization kinetics. An increase in initiator concentration generally leads to a higher polymerization rate and can influence the final molecular weight of the polymer.[5][6][8][9][10]
Copolymerization: Tailoring Material Properties
The methacrylate group of MPMDMS readily copolymerizes with a variety of other vinyl monomers, such as methyl methacrylate (MMA), acrylic acid, and styrene.[11][12][13] This allows for the synthesis of polymers with tailored properties. The reactivity ratios of the comonomers determine their incorporation into the polymer chain and the resulting microstructure of the copolymer.[11][12][14] For instance, copolymerization of MPMDMS with hydrophilic monomers can enhance the water compatibility of the resulting polymer, while copolymerization with hydrophobic monomers can increase its resistance to moisture.
Surface Modification and Adhesion Promotion: The Methacrylate Advantage
The ability of the methacrylate group to participate in polymerization is fundamental to the role of MPMDMS as a coupling agent and adhesion promoter. By forming a covalent link between an inorganic substrate and an organic polymer matrix, MPMDMS significantly enhances the interfacial adhesion and, consequently, the mechanical properties and durability of composite materials.[2][15]
Mechanism of Action at the Interface
The process of adhesion promotion by MPMDMS involves a two-step mechanism:
-
Reaction with the Inorganic Substrate: The methyldimethoxysilane end of the MPMDMS molecule first hydrolyzes in the presence of moisture to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic substrates like silica or aluminum, forming stable covalent Si-O-substrate bonds.[16]
-
Polymerization with the Organic Matrix: The methacrylate "tail" of the now surface-bound MPMDMS projects away from the substrate and is available to copolymerize with the monomers of the bulk polymer matrix during the curing process.
This creates a robust chemical bridge at the interface, transferring stress more effectively between the reinforcement and the matrix.
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles with MPMDMS
This protocol describes a common procedure for the surface functionalization of silica nanoparticles.
Materials:
-
Silica nanoparticles
-
This compound (MPMDMS)
-
Ethanol
-
Deionized water
-
Acetic acid (as a catalyst for hydrolysis)
-
Toluene (for washing)
Procedure:
-
Disperse the silica nanoparticles in a solution of ethanol and deionized water.
-
Add a catalytic amount of acetic acid to the suspension to adjust the pH and promote silane hydrolysis.
-
Slowly add the desired amount of MPMDMS to the silica suspension while stirring vigorously. The amount of MPMDMS can be varied to control the grafting density.[17]
-
Allow the reaction to proceed for a specified time (e.g., 4-24 hours) at a controlled temperature (e.g., room temperature or elevated temperature) to ensure complete hydrolysis and condensation.
-
Collect the surface-modified silica nanoparticles by centrifugation.
-
Wash the particles repeatedly with ethanol and toluene to remove any unreacted MPMDMS and byproducts.
-
Dry the functionalized silica nanoparticles in a vacuum oven.
Characterization:
The successful grafting of MPMDMS onto the silica surface can be confirmed by Fourier Transform Infrared (FTIR) spectroscopy, where the appearance of characteristic peaks for the methacrylate group (e.g., C=O stretching at ~1720 cm⁻¹ and C=C stretching at ~1638 cm⁻¹) will be observed.[18][19][20] Thermogravimetric analysis (TGA) can be used to quantify the amount of grafted MPMDMS.
Protocol 2: Preparation of an Experimental Dental Resin Composite
This protocol outlines the basic steps for formulating a light-curable dental composite.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) as the resin matrix.
-
MPMDMS-modified silica nanoparticles (as prepared in Protocol 1) as the filler.
-
Camphorquinone (CQ) as the photoinitiator.
-
An amine accelerator, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA).
Procedure:
-
Prepare the resin matrix by mixing Bis-GMA and TEGDMA in the desired ratio (e.g., 50/50 wt/wt).[17]
-
Add the photoinitiator (CQ, e.g., 0.5 wt%) and the amine accelerator (DMAEMA, e.g., 0.5 wt%) to the resin matrix and mix until a homogeneous solution is obtained. Protect the mixture from light.
-
Gradually incorporate the MPMDMS-modified silica filler into the resin matrix and mix thoroughly to achieve a uniform paste-like consistency. The filler loading can be varied to optimize the mechanical properties.[17]
-
The resulting composite paste can be placed in a mold and light-cured using a dental curing light for a specified duration (e.g., 20-40 seconds).
Characterization:
The degree of conversion of the methacrylate groups upon curing can be determined using FTIR spectroscopy by monitoring the decrease in the intensity of the C=C stretching peak at ~1638 cm⁻¹.[1][21][22][23][24] The mechanical properties, such as flexural strength and modulus, can be evaluated using a three-point bending test.[17]
Data Presentation
Table 1: Influence of MPMDMS on the Diametral Tensile Strength (DTS) of a Dental Composite
| Group | Filler Modification | Diametral Tensile Strength (MPa) |
| Control | Non-modified silica | 25.80 ± 2.63 |
| Test | MPMDMS-modified silica | 43.40 ± 4.43 |
Data adapted from Febrida, R., et al. (2022).[18][19] This table clearly demonstrates the significant improvement in the mechanical properties of a dental composite when the silica filler is treated with MPMDMS, highlighting the crucial role of the methacrylate group in enhancing the filler-matrix adhesion.
Table 2: Shear Bond Strength of a Composite Resin to Titanium with Different Silane Treatments
| Silane Treatment | Shear Bond Strength (MPa) |
| Non-silanized (Control) | 4.8 ± 2.1 |
| MPMDMS | 20.4 ± 12.2 |
| MPMDMS and vinyltriisopropoxysilane blend | 11.3 ± 3.6 |
| tris(3-trimethoxysilylpropyl)isocyanurate | 10.7 ± 8.0 |
Data adapted from Matinlinna, J. P., et al. (2004).[3] This data underscores the effectiveness of MPMDMS in promoting adhesion to a metal substrate compared to other silane coupling agents.
Visualization of Key Processes
Free-Radical Polymerization of the Methacrylate Group
Caption: Free-radical polymerization of MPMDMS.
Adhesion Promotion Mechanism of MPMDMS
Caption: MPMDMS bridging inorganic and organic materials.
Conclusion
The methacrylate group is a critical functional component of this compound, endowing it with the ability to form strong, durable covalent bonds with organic polymers through free-radical polymerization. This reactivity is the cornerstone of its effectiveness as a coupling agent and adhesion promoter, enabling the creation of high-performance composite materials with enhanced interfacial strength and durability. A thorough understanding of the chemistry of the methacrylate group is therefore essential for the rational design and application of MPMDMS in advanced materials for a multitude of industries.
References
-
Borges, A. F. S., et al. (2022). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Materials, 15(5), 1889. [Link][1][21][22]
- Lung, C. Y. K., & Matinlinna, J. P. (2012). Aspects of silane coupling agents and surface conditioning in dentistry: An overview.
-
Matinlinna, J. P., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Dental Materials, 20(9), 864-871. [Link][3]
-
P., Matinlinna J., et al. (2022). Role of 3-Methacryloxypropyltrimethoxysilane in Dentin Bonding. ACS Omega, 7(18), 15485-15494. [Link][25]
-
Febrida, R., et al. (2022). Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. Padjadjaran Journal of Dentistry, 34(2), 168-173. [Link][18][19][26]
-
Mohammed, A. H., et al. (2016). SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER. International Journal of Chemical Sciences, 14(4), 2279-2292. [Link][12]
-
Helary, G., et al. (2000). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. European Polymer Journal, 36(11), 2365-2369. [Link][11]
-
Ataman Chemicals. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
-
P., Matinlinna J., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Dental Materials, 20(9), 864-871. [Link]
-
S. S., Al-Odayni, et al. (2019). Evaluation of the Degree of Conversion, Residual Monomers and Mechanical Properties of Some Light-Cured Dental Resin Composites. Materials, 12(13), 2171. [Link][23]
-
P., Matinlinna J., & K., Lassila L. V. J. (2011). 3-Methacryloxypropyltrimethoxysilane. In ResearchGate. [Link][2]
-
Lung, C. Y. K., et al. (2012). Effect of the Amount of 3-methacyloxypropyltrimethoxysilane Coupling Agent on Physical Properties of Dental Resin Nanocomposites. Dental Materials, 28(5), e62-e69. [Link][17]
-
Rodrigues, N. C., et al. (2019). Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites. International Journal of Engineering and Technology Innovation, 9(4), 263-272. [Link][15]
-
K., Lassila L. V. J., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials, 15(22), 8201. [Link][5][9][10]
-
W., Liu, et al. (2019). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. Materials, 12(19), 3218. [Link][27]
-
M., Dubé, et al. (2018). Kinetics of Dispersion Polymerization of Methyl Methacrylate and n-Butyl Acrylate: Effect of Initiator Concentration. Macromolecular Reaction Engineering, 12(1), 1700042. [Link][8]
-
FUJIFILM Wako Pure Chemical Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link][4]
-
M., Dubé, et al. (2020). Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar. Polymers, 12(8), 1793. [Link][6]
-
Bourgeat-Lami, E., et al. (2002). Emulsion copolymerization mechanism of 3-trimethoxysilylpropyl methacrylate and styrene. Macromolecules, 35(23), 8689-8698. [Link][13]
-
Mohammed, A. H., et al. (2016). Synthesis and monomer reactivity ratios of acrylamide with 3-(trimethoxysilyl)propyl methacrylate and tris(methoxyethoxy)vinylsilane copolymers. Polimery, 61(11-12), 758-765. [Link][14]
-
The Pennsylvania State University. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link][7]
-
G., Oytun, et al. (2016). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. Journal of Nanomaterials, 2016, 1-11. [Link][28]
-
S., Zhang, et al. (2014). Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates. ACS Applied Materials & Interfaces, 6(17), 15143-15151. [Link][16]
-
W., Liu, et al. (2018). One-step fabrication of 3-methacryloxypropyltrimethoxysilane modified silica and investigation of fluorinated polyacrylate/silica nanocomposite films. RSC Advances, 8(23), 12795-12803. [Link][29]
-
K., Wolinski, & K., Jurczyk. (2021). The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. Materials, 14(21), 6649. [Link][30]
-
C., Gaina, et al. (2013). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. Applied Surface Science, 273, 566-571. [Link][31]
-
Bounekta, O., et al. (2019). SURFACE MODIFICATION OF SILICA NANOPARTICLES BY MEANS OF SILANES: EFFECT OF VARIOUS PARAMETERS ON THE GRAFTING REACTIONS. Journal of Fundamental and Applied Sciences, 11(2), 548-565. [Link][32]
-
S., da Silva, et al. (2009). Infrared spectroscopy: A tool for determination of the degree of conversion in dental composites. Journal of Applied Oral Science, 17(1), 1-6. [Link][24]
-
P., Matinlinna J., & V., Lassila L. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. International Journal of Molecular Sciences, 24(2), 1641. [Link][33]
-
M., Dubé, et al. (2022). Linear Block Copolymer Synthesis. Chemical Reviews, 122(15), 12391-12447. [Link][34]
-
ResearchGate. (n.d.). FT-IR spectrum of (a) γ-methacryloxypropyl trimethoxysilane and (b) hyperbranched polysiloxane. Retrieved from [Link][20]
-
A., Al-Mubaddel, et al. (2024). Effect of 3-aminopropyltrimethoxysilane (APTMS), Mor on the corrosion inhibition of recycled aluminum alloy. ResearchGate. [Link][35]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iieta.org [iieta.org]
- 16. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of the amount of 3-methacyloxypropyltrimethoxysilane coupling agent on physical properties of dental resin nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 20. researchgate.net [researchgate.net]
- 21. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of the Degree of Conversion, Residual Monomers and Mechanical Properties of Some Light-Cured Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 27. Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation | MDPI [mdpi.com]
- 28. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 32. SURFACE MODIFICATION OF SILICA NANOPARTICLES BY MEANS OF SILANES: EFFECT OF VARIOUS PARAMETERS ON THE GRAFTING REACTIONS | Semantic Scholar [semanticscholar.org]
- 33. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 34. harth-research-group.org [harth-research-group.org]
- 35. researchgate.net [researchgate.net]
Safety and handling precautions for 3-Methacryloxypropylmethyldimethoxysilane in a lab setting
An In-depth Technical Guide for the Safe Laboratory Handling of 3-Methacryloxypropylmethyldimethoxysilane
Compound Profile and Applications
This compound is an organofunctional silane that possesses both a reactive methacrylate group and hydrolyzable methoxysilyl groups.[1] This dual reactivity makes it a versatile and widely used molecule in materials science. It appears as a clear to straw-colored liquid with a mild, ester-like odor.[1][2]
Its primary function is to act as a coupling agent, promoting adhesion and compatibility at the interface between organic polymers and inorganic substrates.[2][3] This property is leveraged in a variety of applications, including:
-
Adhesives and Sealants: Enhancing the bond strength between diverse materials like metals, plastics, and glass.[1]
-
Coatings: Improving the durability and adhesion of coatings to substrates.[1]
-
Composites: Augmenting the physical and electrical properties of glass-reinforced and mineral-filled thermosetting resins.[2]
-
Dental Resins: Utilized in the formulation of dental composites and adhesives.[1]
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is paramount for risk mitigation. While some aggregated GHS data suggests the chemical does not meet hazard criteria, multiple supplier safety data sheets (SDS) indicate specific risks that must be addressed.[4] A conservative approach, adhering to the higher hazard classification, is essential for laboratory safety. The primary hazards are outlined below.
Table 1: GHS Hazard Classification and Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction.[5] |
| Aquatic Hazard (Acute & Chronic) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects.[6][7] |
| Combustible Liquid | GHS02 | Warning | H227: Combustible liquid.[8] |
Causality of Hazards:
-
Irritation: The methacrylate group and the silane itself can cause direct irritation upon contact with the eyes, skin, and respiratory system.[1][9]
-
Sensitization: Repeated skin contact may lead to sensitization, an allergic reaction that can become more severe with subsequent exposures.[5][9]
-
Hydrolysis Risk - Methanol Liberation: A critical, and often overlooked, hazard is the compound's reaction with water or moisture, even humidity in the air. This hydrolysis reaction liberates methanol.[5][9] Methanol is toxic and can cause central nervous system depression, headaches, nausea, and, in severe cases of ingestion or absorption, blindness.[5][9] This reaction underscores the importance of stringent moisture control during handling and storage.
Exposure Controls and Personal Protection
To mitigate the risks identified, a multi-layered approach involving engineering controls and personal protective equipment (PPE) is required.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of vapors and potential methanol fumes.[5][9][10]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[5][9]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact. The table below outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Justification |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7][10] A face shield should be worn when there is a significant risk of splashing. | Protects against splashes that can cause serious eye irritation. Contact lenses should not be worn as they can trap the chemical against the eye.[5] |
| Hand Protection | Neoprene or nitrile rubber gloves.[5] Gloves must be inspected before use and replaced immediately if contaminated or damaged. | Provides a barrier against skin contact, preventing irritation and potential sensitization.[10] |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons and sleeves should be used.[7][10] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. If engineering controls are insufficient or in case of a spill, a NIOSH-certified respirator with an organic vapor (black) cartridge is necessary.[5] | Prevents inhalation of irritating vapors and liberated methanol.[5] |
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidental release.
Experimental Workflow Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents. Don appropriate PPE as specified in Table 2.
-
Aliquotting: Transport the primary container in a secondary, shatter-proof container. Perform all transfers and measurements inside the fume hood. Keep the primary container tightly sealed when not in use to prevent moisture ingress.[9][10]
-
Reaction Setup: When adding the silane to a reaction, do so slowly and in a controlled manner. If the reaction is sensitive to moisture, use anhydrous techniques. Be aware that the reaction may generate methanol as a byproduct.
-
Post-Reaction: Quench and work up the reaction within the fume hood.
-
Decontamination: Thoroughly clean the work area after completion. Decontaminate any spills immediately according to the emergency procedures.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
Caption: Standard workflow for handling this compound.
Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][10] The container must be kept tightly closed to prevent hydrolysis from atmospheric moisture.[5][9] Several suppliers recommend storing in sealed containers in the dark at temperatures between 0-5°C.[5][6]
-
Incompatible Materials: Avoid contact with water, moisture, strong oxidizing agents, strong acids, and strong bases.[1][5][9] The presence of moisture will initiate hydrolysis, liberating flammable and toxic methanol.[9]
Caption: Storage compatibility diagram.
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Table 3: First-Aid Measures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10] |
Accidental Release Measures
-
Evacuate all non-essential personnel from the area.[5]
-
Ensure adequate ventilation.
-
Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[9]
-
Using spark-proof tools, collect the absorbed material and place it into a suitable, labeled container for disposal.[7][10]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[5][7]
-
Hazards: Irritating fumes and organic acid vapors may develop when exposed to high temperatures.[5] The product is a combustible liquid.[8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]
Caption: Decision-making workflow for emergency response.
Waste Disposal
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Collect waste this compound and contaminated materials in a suitable, labeled, and sealed container.[7][10]
-
Do not mix with other waste streams unless compatibility is confirmed.[8]
-
Arrange for disposal through a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.[6][7]
References
-
PubChem. (n.d.). 3-(Dimethoxymethylsilyl)propyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trimethoxysilyl)propyl methacrylate, 98%. Retrieved from [Link]
-
Cfm Oskar Tropitzsch GmbH. (n.d.). 3-Methacryloxypropyltriethoxysilane Cas 21142-29-0 SDS. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: METHACRYLOXYPROPYLMETHYLDIMETHOXYSILANE, 95%. Retrieved from [Link]
-
Silsource. (n.d.). Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 14513-34-9 [chemicalbook.com]
- 3. Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 4. 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cfmats.com [cfmats.com]
Methodological & Application
Application Note: A Practical Guide to the Surface Modification of Silica Nanoparticles with 3-Methacryloxypropylmethyldimethoxysilane
Here is a detailed Application Note and Protocol on the surface modification of silica nanoparticles with 3-Methacryloxypropylmethyldimethoxysilane.
Introduction: The Rationale for Surface Engineering of Silica Nanoparticles
Silica nanoparticles (SNPs) have emerged as a versatile platform in advanced materials and nanomedicine due to their tunable size, high surface area, and general biocompatibility.[1] Their applications are particularly prominent in drug delivery, where they can serve as carriers for therapeutic agents.[2][3][4][5] However, the native surface of silica, rich in hydrophilic silanol (Si-OH) groups, often presents challenges. These include poor dispersion in hydrophobic polymer matrices, non-specific protein adsorption, and a lack of specific functional handles for further conjugation.[6][7]
Surface modification, or silanization, is a critical strategy to overcome these limitations.[3] This process involves covalently attaching organosilanes to the nanoparticle surface, fundamentally altering its physicochemical properties. This guide focuses on the use of This compound (MPMDMS) , a bifunctional silane coupling agent. MPMDMS is uniquely suited for this role; its dimethoxy groups provide a reactive anchor to the silica surface, while its terminal methacryloxy group introduces a polymerizable moiety. This functional handle is invaluable for applications requiring covalent integration into polymer networks, such as in the development of dental composites and advanced nanocomposites.[8][9]
This document provides a comprehensive, field-tested protocol for the silanization of silica nanoparticles with MPMDMS. It details the underlying reaction mechanism, a step-by-step experimental workflow, and the essential characterization techniques required to validate the modification's success, ensuring researchers can confidently and reproducibly functionalize nanoparticles for their specific applications.
The Silanization Mechanism: A Two-Step Process
The covalent attachment of MPMDMS to the silica surface is not a direct reaction but a sequential process involving hydrolysis and condensation. Understanding this mechanism is crucial for optimizing reaction conditions and ensuring a successful, stable modification.
-
Hydrolysis: The process begins with the hydrolysis of the methoxy groups (-OCH₃) on the MPMDMS molecule in the presence of water. This reaction, often catalyzed by trace amounts of acid or base, cleaves the Si-O-C bond, replacing the methoxy groups with hydroxyl groups to form reactive silanols (-Si-OH).[10][11]
-
Condensation: The newly formed silanols on the MPMDMS molecule then react with the silanol groups present on the surface of the silica nanoparticle. This condensation reaction forms a highly stable covalent siloxane bond (Si-O-Si), effectively grafting the organic functionality onto the inorganic nanoparticle.[12][13] It is important to note that self-condensation between MPMDMS molecules can also occur, potentially leading to the formation of a thin polysiloxane layer on the surface.[14]
Detailed Experimental Protocol
This protocol provides a robust method for modifying silica nanoparticles. The causality for key procedural choices is explained to allow for logical troubleshooting and adaptation.
Materials & Equipment
| Materials | Equipment |
| Silica Nanoparticles (SNPs) | Round-bottom flask (3-neck preferred) |
| This compound (MPMDMS) | Condenser and heating mantle |
| Anhydrous Toluene or Ethanol/Water (95:5 v/v) | Magnetic stirrer with stir bar |
| Ethanol (absolute) | Schlenk line or source of inert gas (N₂ or Ar) |
| Deionized Water | Centrifuge and appropriate centrifuge tubes |
| (Optional) Acetic Acid (as catalyst) | Sonicator (bath or probe type) |
| Vacuum oven |
Step-by-Step Methodology
Step 1: Pre-treatment and Activation of Silica Nanoparticles
-
Rationale: Commercially available or newly synthesized SNPs can have water adsorbed to their surface and a variable number of silanol groups. A pre-treatment step ensures a reactive and consistent surface.
-
Dry the required amount of silica nanoparticles in a vacuum oven at 120°C for 12-24 hours. This removes physically adsorbed water.
-
Allow the SNPs to cool to room temperature in a desiccator before use.
Step 2: Silanization Reaction
-
Rationale: The reaction is typically performed in a non-polar anhydrous solvent like toluene to control the hydrolysis rate and minimize self-condensation. An inert atmosphere prevents unwanted side reactions with atmospheric moisture.[15]
-
Set up a round-bottom flask with a condenser and magnetic stirrer under an inert atmosphere (Nitrogen or Argon).
-
Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of SNPs in 50 mL of toluene). Sonicate the suspension for 15 minutes to ensure a fine, homogenous dispersion.
-
Begin stirring the suspension and heat to the desired reaction temperature (typically 80-110°C).
-
In a separate vial, dissolve the MPMDMS in a small amount of anhydrous toluene. The amount of silane depends on the surface area of the SNPs and desired grafting density. A common starting point is a 5-10% weight ratio of silane to silica.
-
Using a syringe, slowly add the MPMDMS solution to the heated SNP suspension.
-
Allow the reaction to proceed under reflux with continuous stirring for 12-24 hours. Reaction time is a critical parameter influencing the extent of surface coverage.[15]
Step 3: Purification of Modified Nanoparticles
-
Rationale: This is a critical phase to remove any unreacted silane and by-products of the condensation reaction. Insufficient washing can lead to misleading characterization data and poor performance in subsequent applications.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the suspension to centrifuge tubes. Centrifuge at high speed (e.g., 8000 rpm for 20 minutes) to pellet the modified nanoparticles.
-
Discard the supernatant, which contains unreacted silane.
-
Re-disperse the nanoparticle pellet in fresh toluene (or ethanol) with the aid of sonication.
-
Repeat the centrifugation and re-dispersion steps at least three times to ensure complete purification.[16]
Step 4: Drying
-
After the final wash, decant the supernatant and dry the nanoparticle pellet in a vacuum oven at 60-80°C for 24 hours until a fine, dry powder is obtained.
-
Store the final product in a desiccator to prevent moisture uptake.
Summary of Key Experimental Parameters
| Parameter | Recommended Range | Rationale |
| Solvent | Anhydrous Toluene, Ethanol | Toluene (dry method) minimizes silane self-condensation. Ethanol/Water (wet method) promotes hydrolysis. |
| SNP Concentration | 10-30 mg/mL | Affects dispersion quality and reaction kinetics. |
| Silane Concentration | 2-15% (w/w vs. SNPs) | Determines the theoretical surface coverage. Excess can lead to multilayers and aggregation. |
| Reaction Temperature | 80-110°C (Toluene) | Increases reaction rate; should be near the boiling point of the solvent for reflux conditions.[15] |
| Reaction Time | 6-24 hours | Longer times generally lead to higher grafting density, but may plateau.[15] |
| Atmosphere | Inert (N₂ or Ar) | Prevents premature hydrolysis of the silane by atmospheric moisture. |
Experimental and Characterization Workflow
A logical workflow ensures that the modification is performed correctly and that its success is empirically validated at each critical stage.
Validation: Characterization of Modified Nanoparticles
Verifying the success of the surface modification is paramount. The following techniques provide complementary qualitative and quantitative evidence of silanization.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To provide direct, qualitative evidence of the covalent attachment of the MPMDMS molecule.
-
Expected Result: Compared to the spectrum of unmodified silica, the modified sample should exhibit new absorption bands characteristic of the organic moiety. Key peaks to identify include:
-
~1720 cm⁻¹: Stretching vibration of the carbonyl group (C=O) in the methacrylate ester.[17]
-
~1638 cm⁻¹: Stretching vibration of the carbon-carbon double bond (C=C).
-
~2950 cm⁻¹: C-H stretching vibrations from the propyl chain.[18]
-
A decrease in the broad absorption band around 3400 cm⁻¹ and the peak at ~950 cm⁻¹ , corresponding to surface Si-OH groups, indicates their consumption during the condensation reaction.[19]
-
Thermogravimetric Analysis (TGA)
-
Purpose: To quantify the mass percentage of the grafted organic layer, which allows for the calculation of grafting density.
-
Expected Result: An unmodified silica sample will show a small weight loss below 200°C due to adsorbed water and dehydroxylation of silanol groups.[20] The MPMDMS-modified sample will exhibit a more significant weight loss at higher temperatures (typically 200-600°C), corresponding to the thermal decomposition of the grafted organic chains.[8][21] The percentage weight loss in this region can be used to calculate the amount of silane successfully attached to the surface.[22]
Dynamic Light Scattering (DLS) & Zeta Potential
-
Purpose: To assess the change in particle size and surface charge, which impacts colloidal stability.
-
DLS: Measures the hydrodynamic diameter of the nanoparticles in a liquid dispersion. A slight increase in the average particle size is expected after surface modification due to the added organic layer.[23][24] A narrow size distribution (low Polydispersity Index, PDI) indicates that no significant aggregation has occurred during the process.[25]
-
Zeta Potential: Measures the surface charge of the particles. Bare silica nanoparticles typically have a negative zeta potential (e.g., -20 to -45 mV) at neutral pH in an aqueous medium due to the deprotonation of Si-OH groups.[26][27] The grafting of the less polar MPMDMS will shield these negative charges, leading to a zeta potential that is less negative (closer to zero), confirming the alteration of the surface chemistry.[28]
Summary of Expected Characterization Results
| Technique | Parameter | Unmodified SNPs | MPMDMS-Modified SNPs |
| FTIR | Characteristic Peaks | Broad Si-OH (~3400 cm⁻¹) | C=O (~1720 cm⁻¹), C=C (~1638 cm⁻¹), Reduced Si-OH |
| TGA | Weight Loss (200-600°C) | Minimal (< 5%) | Significant (5-20%), corresponds to grafted silane |
| DLS | Hydrodynamic Diameter | Baseline value (e.g., 100 nm) | Slight increase (e.g., 105-115 nm) |
| Zeta Potential | Surface Charge (in H₂O, pH 7) | Highly Negative (e.g., -30 mV) | Less Negative (e.g., -15 mV) |
| TEM/SEM | Morphology | Discrete, spherical particles | Maintained morphology, no major aggregation |
Applications in Research and Drug Development
The successful modification of silica nanoparticles with MPMDMS opens a gateway to numerous advanced applications:
-
Advanced Polymer Nanocomposites: The terminal methacrylate group acts as a reactive handle that can co-polymerize with other monomers. This allows the nanoparticles to be covalently integrated into a polymer matrix, drastically improving mechanical properties and preventing leaching. This is a cornerstone of modern dental restorative materials.[8]
-
Drug Delivery Systems: While the methacrylate group itself is not typically used for direct drug attachment, the modified surface provides a more organophilic environment, which can enhance the loading of hydrophobic drugs.[1] Furthermore, the methacrylate group can serve as a platform for further "click" chemistry or other reactions to attach targeting ligands or stimuli-responsive polymers.[2][6]
-
Surface-Initiated Polymerization: The grafted methacrylate groups can act as initiation sites for growing polymer chains directly from the nanoparticle surface, creating core-shell structures with precisely controlled shell properties.
Conclusion
The surface modification of silica nanoparticles with this compound is a powerful and reproducible technique for tailoring nanoparticle properties for specific, high-performance applications. By following the detailed protocol and validation workflow presented in this guide, researchers can effectively transform inert silica cores into highly functional building blocks for next-generation materials in drug development, composites, and beyond. The key to success lies in a systematic approach: ensuring a clean and reactive starting material, carefully controlling reaction conditions, performing rigorous purification, and validating the outcome with appropriate analytical techniques.
References
-
TGA curves for various silanized SN. TGA: thermogravimetric analysis; SN: silica nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
-
Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs. (2023). MDPI. Retrieved from [Link]
-
Mesoporous silica nanoparticles: importance of surface modifications and its role in drug delivery. (2015). RSC Publishing. Retrieved from [Link]
-
Influence of Surface Charge on the Functional Properties of Silica Nanoparticles and Cellular Toxicity. (2020). Retrieved from [Link]
-
Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica. (n.d.). PMC - NIH. Retrieved from [Link]
-
Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. (2021). MDPI. Retrieved from [Link]
-
A systematic comparison of different techniques to determine the zeta potential of silica nanoparticles in biological medium. (n.d.). RSC Publishing. Retrieved from [Link]
-
Size and ζ-Potential Measurement of Silica Nanoparticles in Serum Using Tunable Resistive Pulse Sensing. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (n.d.). PMC - NIH. Retrieved from [Link]
-
Recent advances in surface decoration of nanoparticles in drug delivery. (n.d.). Frontiers. Retrieved from [Link]
-
ChemInform Abstract: Mesoporous Silica Nanoparticles: Importance of Surface Modifications and Its Role in Drug Delivery. (2015). ResearchGate. Retrieved from [Link]
-
Measuring Zeta Potential of Colloidal Silica for Optimal Stability. (2024). Patsnap Eureka. Retrieved from [Link]
-
Dynamic Light Scattering & Nanoparticle Tracking Analysis (NTA) – when to use what for nano research. (2021). YouTube. Retrieved from [Link]
-
Thermogravimetric analysis (TGA) of (a) bare silica, (b) SiO2@MPTS... (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation, stabilization and CHARACTERIZATION of 3-(Methacryloyloxy) propyl trimethoxy silane modified colloidal nanosilica particles. (n.d.). ResearchGate. Retrieved from [Link]
-
Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. (n.d.). HORIBA. Retrieved from [Link]
-
Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. (2019). RSC Publishing. Retrieved from [Link]
-
Application of Light Scattering Techniques to Nanoparticle Characterization and Development. (2018). PMC - PubMed Central. Retrieved from [Link]
-
Nanoparticle size by dynamic light scattering analysis. (n.d.). Delft Solids Solutions. Retrieved from [Link]
-
Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (n.d.). MDPI. Retrieved from [Link]
-
The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of silsesquioxanes based in (3-methacryloxypropyl)-trimethoxysilane using methacrylate monomers as reactive solvents. (n.d.). CONICET. Retrieved from [Link]
-
SURFACE MODIFICATION OF SILICA NANOPARTICLES BY MEANS OF SILANES: EFFECT OF VARIOUS PARAMETERS ON THE GRAFTING REACTIONS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
TGA results of reference silica and silane modified silicas. (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectrum of SiO2 bullet-like particles modified with 3-(trimethoxysilyl)propyl methacrylate (MPTS). (n.d.). ResearchGate. Retrieved from [Link]
-
Silica nanoparticles grown from organofunctionalised trialkoxysilanes: Synthesis, High Density Modification Strategies and Application. (n.d.). FLEX. Retrieved from [Link]
-
In-situ surface modification of precipitated silica nanoparticles with 3-methacryloxypropyltrimethoxysilane in carbonation process. (2018). ResearchGate. Retrieved from [Link]
-
Effect of Modified Silica Fume Using MPTMS for the Enhanced EPDM Foam Insulation. (n.d.). NIH. Retrieved from [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. Retrieved from [Link]
-
One-step fabrication of 3-methacryloxypropyltrimethoxysilane modified silica and investigation of fluorinated polyacrylate/silica nanocomposite films. (n.d.). ResearchGate. Retrieved from [Link]
-
Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites. (n.d.). MDPI. Retrieved from [Link]
-
3-Methacryloxypropyltrimethoxysilane. (n.d.). ResearchGate. Retrieved from [Link]
-
Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. (2006). Semantic Scholar. Retrieved from [Link]
-
Multifunctional Mesoporous Silica Nanoparticles for Oral Drug Delivery. (n.d.). MDPI. Retrieved from [Link]
-
Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility. (n.d.). Journal of Materials Chemistry (RSC Publishing). Retrieved from [Link]
-
Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids. (n.d.). PubMed Central. Retrieved from [Link]
-
FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel. (n.d.). ResearchGate. Retrieved from [Link]
-
Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. (2015). ResearchGate. Retrieved from [Link]
-
Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). (2020). Arizona State University. Retrieved from [Link]
-
Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mesoporous silica nanoparticles: importance of surface modifications and its role in drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. afinitica.com [afinitica.com]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. SURFACE MODIFICATION OF SILICA NANOPARTICLES BY MEANS OF SILANES: EFFECT OF VARIOUS PARAMETERS ON THE GRAFTING REACTIONS | Semantic Scholar [semanticscholar.org]
- 16. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. solids-solutions.com [solids-solutions.com]
- 24. mdpi.com [mdpi.com]
- 25. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measuring Zeta Potential of Colloidal Silica for Optimal Stability [eureka.patsnap.com]
- 28. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols: 3-Methacryloxypropylmethyldimethoxysilane as an Adhesion Promoter in Dental Composites
Introduction: The Critical Role of Interfacial Adhesion in Dental Restorations
The long-term clinical success of dental restorations is critically dependent on the durability and integrity of the bond between the restorative material and the tooth structure. In the realm of composite resins, which are a cornerstone of modern restorative dentistry, achieving a stable interface between the organic polymer matrix and inorganic filler particles is paramount. This interface is a common point of failure, susceptible to degradation by oral fluids, thermal stresses, and mechanical loading. To address this challenge, coupling agents are employed to create a robust and water-resistant bond between these dissimilar materials. Among these, organofunctional silanes have proven to be indispensable, and 3-Methacryloxypropylmethyldimethoxysilane (MPMDS) has emerged as a key player in enhancing the performance of dental composites.[1][2][3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of MPMDS as an adhesion promoter in dental composites. We will delve into the fundamental chemistry of MPMDS, its mechanism of action, and provide detailed protocols for its effective utilization in a laboratory setting.
Understanding this compound (MPMDS)
MPMDS is an organofunctional silane possessing a unique bifunctional structure that enables it to act as a molecular bridge between the inorganic filler and the organic resin matrix.[5][6]
-
Inorganic Reactivity: The dimethoxy groups attached to the silicon atom are hydrolyzable. In the presence of water, these groups undergo hydrolysis to form reactive silanol groups (-Si-OH).[3][7] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (like silica or glass) to form stable covalent siloxane bonds (-Si-O-Si-).[3][8]
-
Organic Reactivity: The methacryloxypropyl group is a polymerizable organic functional group.[6] The methacrylate moiety can participate in the free-radical polymerization reaction of the dental resin matrix (e.g., Bis-GMA, TEGDMA), effectively crosslinking the filler particle to the surrounding polymer.[9]
This dual reactivity is the cornerstone of its function as an adhesion promoter, ensuring a durable and chemically stable interface within the composite material.[2][3]
Chemical and Physical Properties of MPMDS
| Property | Value | Reference |
| Chemical Formula | C10H20O4Si | [5] |
| CAS Number | 14513-34-9 | [5] |
| Molecular Weight | 232.35 g/mol | [10][11] |
| Appearance | Colorless to slightly yellow liquid | [5][11] |
| Odor | Faint, ester-like | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); insoluble in water | [5][11] |
Mechanism of Action: A Step-by-Step Breakdown
The efficacy of MPMDS as a coupling agent is contingent on a series of chemical reactions that must be carefully controlled. The overall process can be broken down into three key stages: hydrolysis, condensation, and interfacial coupling.
Hydrolysis
The initial and most critical step is the hydrolysis of the methoxy groups on the MPMDS molecule to form silanol groups. This reaction is typically catalyzed by water and can be influenced by pH.[7][12]
Caption: Hydrolysis of MPMDS to form reactive silanol groups.
Condensation
The newly formed silanol groups are highly reactive and can undergo condensation reactions with each other to form oligomeric siloxanes. While some degree of self-condensation is unavoidable, excessive condensation can lead to the formation of a thick, brittle silane layer that is less effective at promoting adhesion.
Caption: Self-condensation of hydrolyzed MPMDS molecules.
Interfacial Coupling
This is the crucial stage where the bifunctional nature of MPMDS comes into play. The silanol groups of the hydrolyzed or partially condensed MPMDS bond to the hydroxyl groups on the inorganic filler surface, while the methacrylate group co-polymerizes with the resin matrix.
Caption: MPMDS bridging the inorganic filler and organic resin matrix.
Protocols for Application
The following protocols provide a framework for the effective use of MPMDS in the preparation of dental composites. It is crucial to note that optimal conditions may vary depending on the specific filler and resin system being used.
Materials and Equipment
-
This compound (MPMDS)
-
Inorganic filler (e.g., silica, glass particles)
-
Ethanol (95-100%)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Beakers and magnetic stir plate
-
Ultrasonic bath
-
Oven or vacuum oven
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Filler Surface Treatment (Silanization)
This protocol outlines the steps for treating the surface of inorganic fillers with MPMDS to enhance their compatibility with the resin matrix.
Step 1: Filler Preparation
-
Ensure the filler particles are clean and dry. If necessary, wash with deionized water and dry in an oven at 110-120°C for at least 2 hours to remove any adsorbed water.
Step 2: Preparation of the Silane Solution
-
In a fume hood, prepare a 1-5% (v/v) solution of MPMDS in 95% ethanol.
-
Slowly add deionized water to the solution to achieve a final water concentration of 5-10% (v/v). The water is essential for the hydrolysis of the silane.
-
Optional: Adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid. An acidic pH can catalyze the hydrolysis reaction.[7]
-
Stir the solution for at least 60 minutes to allow for complete hydrolysis of the MPMDS. The solution should remain clear; a cloudy appearance may indicate excessive self-condensation.
Step 3: Silanization of the Filler
-
Disperse the dried filler particles into the prepared silane solution. The amount of solution should be sufficient to fully wet the filler surface.
-
Ultrasonicate the mixture for 15-30 minutes to ensure uniform dispersion and coating of the filler particles.
-
Continue to stir the mixture at room temperature for 1-2 hours.
Step 4: Drying and Curing
-
Separate the treated filler from the solution by filtration or centrifugation.
-
Dry the silanized filler in an oven at 60-80°C for 2-4 hours to remove the solvent and excess water.
-
For optimal covalent bonding, a heat treatment step is recommended. Cure the dried filler in an oven at 110-120°C for 1-2 hours.[8] This promotes the condensation reaction between the silanol groups of the MPMDS and the hydroxyl groups on the filler surface.
Protocol 2: Incorporation into a Dental Composite Resin
This protocol describes the process of incorporating the silanized filler into a dental resin matrix.
Step 1: Preparation of the Resin Matrix
-
Prepare the desired dental resin matrix, which typically consists of a blend of monomers (e.g., Bis-GMA, TEGDMA) and a photoinitiator system (e.g., camphorquinone and an amine).
Step 2: Incorporation of Silanized Filler
-
Gradually add the dried, silanized filler to the resin matrix while mixing. A high-speed mechanical mixer or a dual asymmetric centrifuge mixer is recommended for achieving a homogenous paste.
-
The filler loading can be varied depending on the desired mechanical properties of the final composite.
Step 3: Degassing
-
Once the filler is fully incorporated, it is essential to remove any entrapped air bubbles. This can be achieved by placing the composite paste in a vacuum chamber or by centrifugation.
Step 4: Curing
-
The prepared composite paste can then be light-cured using a dental curing light according to the manufacturer's instructions for the photoinitiator system used.
Characterization and Validation
To validate the effectiveness of the MPMDS treatment, several characterization techniques can be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane on the filler surface and to monitor the hydrolysis and condensation reactions.[8][13]
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface.[14]
-
Mechanical Testing: To evaluate the improvement in the mechanical properties of the final composite, such as flexural strength, flexural modulus, and diametral tensile strength.[13][14]
-
Scanning Electron Microscopy (SEM): To visualize the filler-matrix interface and assess the quality of the adhesion.
Table of Expected Bond Strength Improvements
The following table summarizes typical shear bond strength values that can be achieved with and without silane treatment, as reported in the literature. Note that these values can vary significantly depending on the specific materials and testing methodologies used.
| Substrate | Silane Treatment | Shear Bond Strength (MPa) | Reference |
| Titanium | None | 4.8 (± 2.1) | [8] |
| Titanium | γ-methacryloxypropyltrimethoxysilane | 20.4 (± 12.2) | [8] |
| Silica-coated Base Alloy | 3-methacryloxypropyltrimethoxysilane (1-7 min drying) | 7.2 - 10.2 | [15] |
| Silica-coated Noble Alloy | 3-methacryloxypropyltrimethoxysilane (1-7 min drying) | 5.8 - 7.4 | [15] |
| Rice Husk Silica Composite | None | 25.80 (± 2.63) | [13] |
| Rice Husk Silica Composite | 3-methacryloxypropyltrimethoxysilane | 43.40 (± 4.43) | [13] |
Troubleshooting and Key Considerations
-
Shelf Life of Silane Solutions: Pre-hydrolyzed silane solutions have a limited shelf life as self-condensation can occur over time. It is recommended to prepare fresh solutions for optimal performance.[4]
-
Moisture Control: While water is necessary for hydrolysis, excessive moisture can lead to premature and excessive self-condensation. It is important to control the amount of water in the system.
-
Solvent Choice: Ethanol is a commonly used solvent, but other solvents like acetone can also be used. The choice of solvent can influence the hydrolysis rate and the final film formation.[8]
-
Drying Time: The time allowed for the silane to react with the surface and for the solvent to evaporate is a critical parameter. Insufficient drying can leave a weak boundary layer, while excessive drying before resin application may not be detrimental.[15]
Conclusion
This compound is a highly effective adhesion promoter that plays a crucial role in enhancing the durability and performance of dental composites. By understanding its mechanism of action and following carefully controlled application protocols, researchers and developers can significantly improve the interfacial adhesion between the inorganic filler and the organic resin matrix, leading to the development of more robust and long-lasting dental restorative materials.
References
-
Silane Coupling Agent in Dentistry | ZMsilane. (2024, May 20). Retrieved from [Link]
-
3-METHACRYLOXYPROPYLTRIMETHOXYSILANE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Silane coupling agents and surface conditioning in dentistry - Dental Tribune. (2012, September 12). Retrieved from [Link]
-
Aspects of silane coupling agents and surface conditioning in dentistry: An overview. (2017, November 28). Retrieved from [Link]
-
Role of 3-Methacryloxypropyltrimethoxysilane in Dentin Bonding - PMC - PubMed Central. (2022, April 29). Retrieved from [Link]
-
The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed. (n.d.). Retrieved from [Link]
-
Effect of drying time of 3-methacryloxypropyltrimethoxysilane on the shear bond strength of a composite resin to silica-coated base/noble alloys - PubMed. (n.d.). Retrieved from [Link]
-
Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite - ResearchGate. (2025, December 31). Retrieved from [Link]
-
Effect of drying time of 3-methacryloxypropyltrimethoxysilane on the shear bond strength of a composite resin to silica-coated base/noble alloys | Scilit. (n.d.). Retrieved from [Link]
-
Effect of the Amount of 3-methacyloxypropyltrimethoxysilane Coupling Agent on Physical Properties of Dental Resin Nanocomposites - PubMed. (n.d.). Retrieved from [Link]
-
Silane hydrolysis reaction mechanism in an acidic medium, using 3-methacryloxypropyltrimethoxysilane as an example. - ResearchGate. (n.d.). Retrieved from [Link]
-
3-Methacryloyloxypropyltrimethoxysilane silane-coupling agent. - ResearchGate. (n.d.). Retrieved from [Link]
-
Chemical Name: 3-Methacryloxypropyltrimethoxysilane. (n.d.). Retrieved from [Link]
-
This compound CAS No.14513-34-9. (n.d.). Retrieved from [Link]
-
The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan - SciSpace. (2004, November 1). Retrieved from [Link]
-
Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Buy this compound | RawSource. (n.d.). Retrieved from [Link]
-
3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem. (n.d.). Retrieved from [Link]
-
Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor - Silsource. (n.d.). Retrieved from [Link]
-
[PDF] The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2025, August 7). Retrieved from [Link]
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. zmsilane.com [zmsilane.com]
- 3. dakenam.com [dakenam.com]
- 4. Aspects of silane coupling agents and surface conditioning in dentistry: An overview | Pocket Dentistry [pocketdentistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 14513-34-9: this compound [cymitquimica.com]
- 7. Dental News - Silane coupling agents and surface conditioning in dentistry [dental-tribune.com]
- 8. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS No.14513-34-9 [lanyasilane.de]
- 10. This compound | 14513-34-9 [chemicalbook.com]
- 11. rawsource.com [rawsource.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the amount of 3-methacyloxypropyltrimethoxysilane coupling agent on physical properties of dental resin nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of drying time of 3-methacryloxypropyltrimethoxysilane on the shear bond strength of a composite resin to silica-coated base/noble alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Surface Modification of Glass Fibers with 3-Methacryloxypropylmethyldimethoxysilane
Abstract
This document provides a comprehensive guide for researchers and scientists on the application of the silane coupling agent 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) to glass fiber surfaces. The protocol detailed herein is designed to create a robust, covalently bonded interface between the inorganic glass and an organic polymer matrix, significantly enhancing the mechanical and performance properties of the resulting composite material. This guide elucidates the underlying chemical mechanisms, provides a detailed step-by-step application protocol, discusses process optimization, and outlines methods for characterizing the functionalized surface.
Introduction: The Critical Role of the Interface
In the field of composite materials, the interface between the reinforcing filler (glass fibers) and the polymer matrix is paramount. Glass fibers, while providing strength and stiffness, have a hydrophilic, inorganic surface that is often incompatible with hydrophobic organic polymer matrices.[1] This incompatibility can lead to poor adhesion, moisture ingress at the interface, and ultimately, premature failure of the composite material.[1]
Silane coupling agents are bifunctional molecules that act as a molecular bridge to resolve this incompatibility.[2] this compound (MPMDMS) is a prominent member of this class, featuring two key functionalities:
-
Inorganic-Reactive Group: The methyldimethoxysilane group, which can hydrolyze to form reactive silanols (-Si-OH). These silanols condense with hydroxyl groups on the glass fiber surface to form stable, covalent siloxane bonds (Si-O-Si).[3][4]
-
Organic-Reactive Group: The methacryloxypropyl group, which is designed to co-react and entangle with a polymer matrix, particularly thermosetting resins like polyesters or acrylics, through radical polymerization.[5]
By effectively linking the glass surface to the polymer matrix, MPMDMS treatment dramatically improves interfacial adhesion, leading to enhanced mechanical properties (e.g., flexural and tensile strength), hydrothermal stability, and overall composite performance.[6]
Mechanism of Action: A Three-Step Interfacial Bond Formation
The efficacy of MPMDMS relies on a well-understood, multi-step chemical process that transforms the disparate surfaces of glass and polymer into a cohesive interphase. The process can be broken down into three primary stages: Hydrolysis, Condensation, and Interfacial Bonding.
Step 1: Hydrolysis
The process begins when the two methoxy groups (-OCH₃) on the MPMDMS molecule react with water. This reaction, often catalyzed by a weak acid like acetic acid to achieve a pH of 3.5-4, cleaves the Si-O-C bonds and replaces them with silanol groups (Si-OH).[1][7][8] The formation of these silanol groups is the rate-limiting step and is critical for activating the silane for surface reaction.[7]
Step 2: Condensation
Once formed, the reactive silanol groups can undergo two types of condensation reactions. First, they can condense with each other to form oligomeric siloxane structures (Si-O-Si).[9][10] Secondly, and most importantly, they condense with the hydroxyl groups (-OH) that are naturally present on the surface of glass fibers.[3][4] This reaction forms strong, durable covalent siloxane bonds between the silane molecule and the glass surface.
Step 3: Interfacial Bonding
With the silane securely anchored to the glass fiber, its outward-facing methacryloxypropyl group is available to interact with the polymer matrix.[5] During the composite manufacturing process (e.g., curing of a resin), the methacrylate group can copolymerize with the polymer, creating a covalent link that completes the molecular bridge from the inorganic fiber to the organic matrix.[11]
Caption: Experimental workflow for glass fiber silanization.
Step-by-Step Procedure
Step 1: Glass Fiber Pre-Treatment (Cleaning) Causality: This step is crucial to remove any sizing agents, lubricants, or surface contaminants from the glass fibers. A clean surface with exposed hydroxyl groups is essential for effective silanization.
-
Place the glass fibers in a beaker.
-
Add acetone and sonicate for 15-20 minutes to remove organic residues.
-
Decant the acetone and rinse the fibers thoroughly with DI water.
-
To ensure maximum hydroxylation of the surface, an optional acid or base wash (e.g., with dilute HCl or NaOH) can be performed, followed by extensive rinsing with DI water until the pH is neutral. [2]5. Dry the cleaned fibers in an oven at 110-120°C for at least 1 hour to remove all physisorbed water. Cool to room temperature in a desiccator before use.
Step 2: Silane Solution Preparation Causality: The silane must be hydrolyzed in an aqueous solution to become reactive. The concentration and pH are critical parameters that control the rate of hydrolysis and the stability of the solution. [7]1. In a beaker, prepare a 95:5 (v/v) water/ethanol mixture. The alcohol acts as a co-solvent to improve the solubility of the silane. An entirely aqueous solution can also be used. [8]2. Adjust the pH of the solution to 3.5 - 4.0 by adding glacial acetic acid dropwise while stirring. [1][8]This acidic pH catalyzes the hydrolysis of the methoxy groups. 3. Slowly add the this compound to the solution to achieve the desired final concentration (typically 0.5% to 2.0% by weight). 4. Stir the solution continuously for approximately 60 minutes to allow for complete hydrolysis of the silane. The solution should be clear; any cloudiness may indicate premature self-condensation. [8] Step 3: Silanization of Glass Fibers
-
Immerse the pre-cleaned and dried glass fibers into the prepared silane solution. Ensure all fibers are fully wetted.
-
Allow the fibers to soak for a duration ranging from 3 to 10 minutes. The optimal time can be determined experimentally.
-
Gently agitate the fibers periodically to ensure uniform coating.
Step 4: Post-Treatment (Rinsing and Curing) Causality: Rinsing removes the excess, physisorbed silane layers, leaving a thin, chemically-bound layer. Curing provides the thermal energy needed to drive the condensation reaction to completion, forming stable covalent bonds with the glass surface and cross-linking the silane layer. [12][13]1. Remove the fibers from the silane solution. 2. Rinse the fibers briefly with ethanol or DI water to remove any excess, unreacted silane. 3. Air dry the fibers for a few minutes before placing them in an oven. 4. Cure the treated fibers at 100-120°C for 15-30 minutes. [13]Higher temperatures can accelerate curing but may risk degrading the organic functional group. [13]One study on a similar silane showed enhanced mechanical properties when heated to 100°C. [14] The functionalized glass fibers are now ready for incorporation into a polymer matrix.
Process Optimization
The effectiveness of the silane treatment depends on several interdependent parameters. Optimization may be required for specific applications.
| Parameter | Typical Range | Rationale and Impact |
| Silane Concentration | 0.2% - 2.0% (wt) | Below the optimal range, surface coverage may be incomplete. Above it, thick, weakly-bound layers of polysiloxane can form, creating a brittle interphase that may fail. [12] |
| Solution pH | 3.5 - 5.5 | An acidic pH (around 4) maximizes the hydrolysis rate while minimizing the self-condensation rate, ensuring a stable treating solution. [1] |
| Curing Temperature | 100 - 120 °C | Provides energy for the condensation reaction between silanols and the glass surface. Insufficient temperature leads to incomplete bonding. [12][13] |
| Curing Time | 10 - 60 min | Must be sufficient to remove water and drive the condensation reaction to completion. |
Characterization and Validation
To confirm the successful application of the MPMDMS coating, several surface analysis techniques can be employed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Diffuse Reflectance FTIR (DRIFTS) can be used to detect the presence of the silane on the glass fiber surface. [15]Look for characteristic peaks corresponding to the C=O stretch of the methacrylate group (~1720 cm⁻¹) and Si-O-Si bonds.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that can provide quantitative elemental and chemical state information, confirming the presence of Si, C, and O from the silane layer. [4][16]* Scanning Electron Microscopy (SEM): While SEM does not provide chemical information, it can be used to visually inspect the fiber surface for uniformity of the coating and to assess the fiber-matrix interface in a final composite.
-
Contact Angle Measurement: Successful silanization will alter the surface energy of the glass fibers, typically making them more hydrophobic. Measuring the contact angle with water can be a simple, qualitative check of surface modification.
References
- Glass fiber treated with a glycine bridged silane coupling agent reinforcing polyamide 6(PA6): effect of hydrogen bonding. RSC Publishing.
- What is the mechanism of the silane coupling agent.
- Adsorption of Silane Coupling Agents on Glass Fibre Surfaces. Åbo Akademi University.
- Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions.
- Fixation of silane coupling agents to glass fiber in silane tre
- This compound - Safety D
- Characterization of silane-treated glass fibers by diffuse reflectance Fourier transform spectrometry.
- Surface characterization of silane-treated industrial glass fibers.
- (3-ACRYLOXYPROPYL)
- This compound SDS. Echemi.
- 3-(Dimethoxymethylsilyl)propyl methacrylate.
- Effects of silane coating on the properties of glass fibre and glass fibre reinforced epoxy resin.
- Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone.
- Material Safety Data Sheet for 3-Methacryloxypropyltrimethoxysilane. Hangzhou Jessica Chemicals Co., Ltd.
- Preliminary characterization of glass fiber sizing. Semantic Scholar.
- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes. AFINITICA.
- Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process.
- 3-Methacryloxypropyltrimethoxysilane.
- 3-(Trimethoxysilyl)
- Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thiol-ene polymer adhesion. Diva-portal.org.
- Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry.
- Reinforcement of dental methacrylate with glass fiber after heated silane application.
- 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE.
- Silane Coupling Agents for Fiberglass Composite. Sinosil.
- Influence of Glass Fiber wt% and Silanization on Mechanical Flexural Strength of Reinforced Acrylics. Scirp.org.
Sources
- 1. sisib.com [sisib.com]
- 2. research.abo.fi [research.abo.fi]
- 3. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 4. Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Glass Fiber wt% and Silanization on Mechanical Flexural Strength of Reinforced Acrylics [scirp.org]
- 12. tandfonline.com [tandfonline.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Reinforcement of dental methacrylate with glass fiber after heated silane application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-Methacryloxypropylmethyldimethoxysilane in Advanced Sol-Gel Synthesis
Abstract
This guide provides an in-depth technical overview and detailed protocols for the application of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) in sol-gel synthesis. As a bifunctional organosilane, MPMDMS offers a unique combination of inorganic network formation through its two hydrolyzable methoxy groups and organic polymerization capability via its methacrylate functional group. This dual reactivity makes it an invaluable precursor for creating organic-inorganic hybrid materials with tailored properties. These materials are of significant interest in fields ranging from high-performance coatings and adhesives to advanced drug delivery systems and dental composites.[1][2][3] This document will explore the underlying reaction mechanisms, provide validated step-by-step protocols, discuss critical process parameters, and outline key characterization techniques for researchers, scientists, and professionals in materials science and drug development.
Introduction: The Role of MPMDMS in Hybrid Materials
Organic-inorganic hybrid materials leverage the synergistic properties of their constituent phases: the hardness, rigidity, and thermal stability of an inorganic glass-like network combined with the flexibility, toughness, and functionality of an organic polymer.[4] this compound is a premier coupling agent and molecular building block for these systems.[1][2]
Its structure consists of three key parts:
-
Two Hydrolyzable Methoxysilane Groups (-Si(OCH₃)₂): These are the reactive sites for the sol-gel process. Through hydrolysis and condensation, they form a stable siloxane (Si-O-Si) backbone, creating the inorganic component of the material.
-
A Non-Hydrolyzable Methyl Group (-CH₃): This group is directly bonded to the silicon atom, adding hydrophobicity and stability to the siloxane network.
-
A Polymerizable Methacrylate Group: Connected to the silicon atom via a propyl spacer, this organic functional group is capable of undergoing free-radical polymerization (e.g., initiated by UV light or heat), allowing for the formation of a cross-linked organic network.[1]
The critical advantage of MPMDMS over its more common trifunctional analogue, 3-Methacryloxypropyltrimethoxysilane (MPTMS), lies in its network-forming capability. With only two hydrolyzable groups, MPMDMS tends to form more linear, less densely cross-linked inorganic networks. This can result in materials with greater flexibility and toughness, a desirable trait for applications such as flexible coatings or impact-resistant composites.
The Sol-Gel Mechanism of MPMDMS
The sol-gel process for MPMDMS, like other alkoxysilanes, is fundamentally a two-step reaction sequence that transforms a solution of molecular precursors (the "sol") into an integrated network (the "gel").[5]
Step 1: Hydrolysis In the presence of water and a catalyst (typically an acid or a base), the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), forming reactive silanols. Methanol is produced as a byproduct.
R-Si(CH₃)(OCH₃)₂ + 2H₂O --[Catalyst]--> R-Si(CH₃)(OH)₂ + 2CH₃OH (where R is the 3-methacryloxypropyl group)
Step 2: Condensation The newly formed silanols are unstable and readily condense with each other (or with remaining methoxy groups) to form stable siloxane bridges (Si-O-Si), releasing water or methanol. This polycondensation reaction builds the inorganic backbone of the material.
-
Water-producing condensation: ≡Si-OH + HO-Si≡ --> ≡Si-O-Si≡ + H₂O
-
Alcohol-producing condensation: ≡Si-OCH₃ + HO-Si≡ --> ≡Si-O-Si≡ + CH₃OH
The kinetics and outcome of these reactions are critically dependent on experimental conditions.[6]
Diagram of the MPMDMS Sol-Gel Reaction Pathway
Caption: The multi-stage reaction pathway of MPMDMS in sol-gel synthesis.
Experimental Protocols
The following protocols are designed as a robust starting point. Researchers should optimize these parameters based on the specific requirements of their application.
Protocol 3.1: Synthesis of a Basic MPMDMS-TEOS Hybrid Sol
This protocol describes the co-condensation of MPMDMS with Tetraethoxysilane (TEOS), a common strategy to create a more rigid and cross-linked inorganic network.[7]
Materials & Equipment:
-
This compound (MPMDMS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (or other suitable solvent)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M solution (Catalyst)
-
Magnetic stirrer and stir bar
-
Glass reaction vessel
-
Syringes or pipettes for accurate liquid transfer
Procedure:
-
Precursor Mixing: In the reaction vessel, combine 50 mL of ethanol, 10 mL of MPMDMS, and 5 mL of TEOS. Begin stirring at a constant rate (e.g., 300 rpm).
-
Causality: Ethanol acts as a co-solvent to ensure miscibility of the nonpolar silane precursors and the polar aqueous phase, preventing premature, uncontrolled precipitation.
-
-
Hydrolysis Initiation: Prepare the hydrolysis solution by mixing 5 mL of deionized water with 1 mL of 0.1 M HCl.
-
Causality: The acid catalyst protonates the oxygen atom of the alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This promotes a faster and more complete hydrolysis reaction.[8] An acidic pH generally leads to the formation of linear or weakly branched polymer chains.[8]
-
-
Sol Formation: Add the hydrolysis solution dropwise to the stirring precursor mixture over a period of 10-15 minutes.
-
Causality: A slow, dropwise addition is crucial to control the exothermic hydrolysis reaction and prevent localized "hot spots" that could lead to rapid, uncontrolled condensation and the formation of non-homogenous particles.
-
-
Reaction & Aging: Seal the vessel (e.g., with parafilm) and allow the solution to stir at room temperature for at least 4 hours. For more complete condensation, aging for 24 hours is recommended.
-
Storage & Use: The resulting sol can be stored in a sealed container at 4°C for several weeks. It can be used for dip-coating, spin-coating, or as a bulk material for casting.
Table 1: Key Parameters and Their Influence
| Parameter | Typical Range | Influence on Sol-Gel Process |
| Water/Silane Molar Ratio (r) | 1.5 - 4 | A low 'r' value (< stoichiometry) leads to incomplete hydrolysis and a less condensed network. A high 'r' value promotes full hydrolysis and a more cross-linked gel. |
| Catalyst (pH) | Acidic (pH 2-4) or Basic (pH 8-10) | Acid catalysis promotes hydrolysis over condensation, leading to linear polymers. Base catalysis promotes condensation, leading to more discrete, highly branched particles.[8] |
| Solvent | Alcohols (Ethanol, Isopropanol) | Controls precursor concentration, influences evaporation rates during coating, and helps manage reaction temperature. |
| Temperature | Room Temp. to 60°C | Higher temperatures accelerate both hydrolysis and condensation rates, reducing gelation time.[11] |
| Reaction Time | 2 - 96 hours | Longer times lead to a higher degree of condensation and increased viscosity of the sol.[10] |
Curing and Characterization
Once the sol is prepared and applied (e.g., as a coating), the material must be cured to form the final, stable hybrid network.
Curing Protocol: Dual-Cure System
-
Inorganic Network Curing (Thermal): The coated substrate or bulk gel is heated (e.g., at 90-150°C) to drive off residual solvent and water, forcing the condensation reaction to completion.[7]
-
Organic Network Curing (Photochemical): The methacrylate groups are polymerized by exposing the material to UV radiation in the presence of a photoinitiator (e.g., 1-2 wt% of a suitable initiator like DMPA). This step dramatically increases the material's mechanical strength and chemical resistance.
Experimental Workflow Diagram
Caption: A typical experimental workflow for creating a dual-cured hybrid material.
Characterization Techniques
Validating the success of the synthesis requires a suite of analytical techniques.
Table 2: Recommended Characterization Methods
| Technique | Purpose | Key Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To monitor the chemical reactions. | Disappearance of Si-OCH₃ bands; appearance of broad Si-OH band; formation of Si-O-Si network bands (~1080 cm⁻¹).[4][8] Confirms polymerization by observing the C=C methacrylate band. |
| Nuclear Magnetic Resonance (NMR) | To quantify the degree of condensation. | ²⁹Si NMR: Provides detailed information on the connectivity of silicon atoms (T¹, T², T³ species for trifunctional silanes; analogous D-species for difunctional ones), allowing for precise calculation of condensation degree.[8][9][10] ¹³C NMR: Can be used to confirm the hydrolysis of methoxy groups.[4] |
| Thermal Analysis (TGA/DSC) | To assess thermal stability and composition. | TGA can quantify the organic/inorganic ratio and determine degradation temperatures. DSC can identify glass transitions and curing temperatures. |
| Scanning Electron Microscopy (SEM) | To analyze surface morphology. | Provides high-resolution images of the coating's surface, revealing cracks, porosity, and overall homogeneity.[7] |
| Nanoindentation / Scratch Testing | To measure mechanical properties. | Quantifies hardness, modulus, and adhesion of the final cured coating.[12] |
Applications in Research and Drug Development
The unique properties of MPMDMS-derived materials make them suitable for a variety of high-value applications:
-
Protective Coatings: The combination of an abrasion-resistant inorganic network and a tough organic network yields coatings with excellent scratch resistance, chemical stability, and adhesion to substrates like metals and polymers.[1][7]
-
Dental Composites: The methacrylate functionality allows these materials to be integrated into dental resins, where the silane component acts as a coupling agent to bond inorganic fillers (like silica) to the polymer matrix, enhancing mechanical strength.[1][13]
-
Drug Delivery: By tuning the porosity and surface chemistry of the sol-gel network, MPMDMS can be used to create matrices for the controlled release of therapeutic agents. The methyl and propyl groups impart a degree of hydrophobicity that can modulate the release kinetics of encapsulated drugs.[8]
-
Bioactive Scaffolds: In tissue engineering, MPMDMS can be co-polymerized with other precursors to create bioactive glass scaffolds. The organic component can improve the mechanical resilience of the scaffold, making it a more suitable candidate for bone regeneration applications.
Conclusion
This compound is a highly versatile and powerful precursor for the development of advanced organic-inorganic hybrid materials via sol-gel synthesis. Its difunctional nature allows for the creation of more flexible inorganic networks compared to trifunctional silanes, while its methacrylate group provides a robust mechanism for organic polymerization. By carefully controlling the key reaction parameters—including pH, water-to-silane ratio, and reaction time—researchers can precisely tailor the final properties of the material. The protocols and characterization strategies outlined in this guide provide a solid foundation for harnessing the full potential of MPMDMS in a wide range of scientific and industrial applications.
References
-
Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. (2006). Journal of Sol-Gel Science and Technology, 39, 255–260. Available at: [Link]
-
Preparation of sol-gel hybrid materials from γ- methacryloxypropyltrimethoxysilane and tetramethyl orthosilicate: Study of the hydrolysis and condensation reactions. (2011). Colloid and Polymer Science, 289(17-18). Available at: [Link]
-
Nam, K.-H., Lee, T.-H., Bae, B.-S., & Popall, M. (2006). Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. Journal of Sol-Gel Science and Technology, 39(3), 255-260. Available at: [Link]
-
Synthesis of silsesquioxanes based in (3-methacryloxypropyl)-trimethoxysilane using methacrylate monomers as reactive solvents. (n.d.). CONICET Digital. Available at: [Link]
-
Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. (2021). Materials, 14(17), 4889. Available at: [Link]
-
What's (3-Methacryloxypropyl)trimethoxysilane Used in. (2024). Jessica Chemicals. Available at: [Link]
-
3-Methacryloxypropyltrimethoxysilane. (n.d.). ResearchGate. Available at: [Link]
-
3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. (n.d.). International Journal for Multidisciplinary Research. Available at: [Link]
-
3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications. (2024). Stanford Advanced Materials. Available at: [Link]
-
Abdolahi, A., et al. (2022). Preparation and characterization of the solâ gel nano-bioactive glasses modiï ed by the coupling agent 3-(Trimethoxysilyl) Propyl methacrylate. Journal of Sol-Gel Science and Technology. Available at: [Link]
-
3-METHACRYLOXYPROPYLTRIETHOXYSILANE. (n.d.). Silsource. Available at: [Link]
-
Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). Monatshefte für Chemie / Chemical Monthly, 134(6), 871-884. Available at: [Link]
-
Properties of hybrid coatings based on 3-trimethoxysilylpropyl methacrylate. (n.d.). ResearchGate. Available at: [Link]
-
Farahani, M., Wallace, W., & Guttman, C. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Applied Polymer Science, 99(4), 1842-1847. Available at: [Link]
-
Application of 3-Methacryloxypropyltrimethoxysilane. (n.d.). Nanjing Chemical Material Corp. Available at: [Link]
Sources
- 1. chinacouplingagents.com [chinacouplingagents.com]
- 2. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]
- 3. Application of 3-Methacryloxypropyltrimethoxysilane - Nanjing Chemical Material Corp. [njchm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. afinitica.com [afinitica.com]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. sol-gel.net [sol-gel.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions†‡§ | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Characterization of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS)-Treated Surfaces
Introduction: The Role of MPMDMS in Advanced Surface Engineering
In the realm of materials science, drug development, and biomedical engineering, the precise control of surface properties is paramount. The ability to tailor the interface between a material and its biological or chemical environment dictates performance, from the biocompatibility of medical implants to the sensitivity of biosensors. 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) is a bifunctional organosilane coupling agent that offers a versatile platform for covalent surface modification. Its unique molecular architecture, featuring a polymerizable methacrylate group and two hydrolyzable methoxy groups, enables the formation of stable, functional coatings on a variety of inorganic substrates.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and characterization of MPMDMS-treated surfaces. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the application of key analytical techniques to validate and quantify the resulting surface modifications.
The key attributes of MPMDMS lie in its dual reactivity. The dimethoxysilyl group can hydrolyze in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of substrates like glass, silica, and metal oxides, forming a durable covalent bond.[1] Simultaneously, the methacrylate group is available for subsequent free-radical polymerization, allowing for the grafting of a wide range of polymer chains or the immobilization of biomolecules. This dual functionality makes MPMDMS an invaluable tool for creating tailored surface chemistries.
Chemical Structure and Properties of MPMDMS
Understanding the molecular structure of MPMDMS is fundamental to its effective application.
Figure 1: Chemical structure of this compound (MPMDMS).
Table 1: Physicochemical Properties of MPMDMS
| Property | Value | Source |
| Molecular Formula | C10H20O4Si | [2] |
| Molecular Weight | 232.35 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 223 °C | [2] |
| Density | ~0.98 g/cm³ |
The presence of two methoxy groups in MPMDMS, as opposed to the three found in the more commonly used 3-methacryloxypropyltrimethoxysilane (MPTMS), influences its reactivity and the structure of the resulting silane layer. While MPTMS can form a more densely cross-linked network, MPMDMS may offer better control over the film thickness and potentially form more uniform monolayers under specific conditions. This distinction is crucial when designing surface modification strategies for applications requiring precise control over surface morphology and chemistry.
Surface Treatment with MPMDMS: A Step-by-Step Protocol
The successful functionalization of a surface with MPMDMS hinges on a meticulous multi-step process that involves substrate cleaning and activation, silane deposition, and a final curing step.
Sources
Application Notes and Protocols: Enhancing Fiber-Reinforced Composites with 3-Methacryloxypropylmethyldimethoxysilane
Foreword: The Interfacial Challenge in Composite Materials
Fiber-reinforced composites (FRCs) are foundational to advancements in countless fields, from aerospace and automotive engineering to high-performance sporting goods and dental materials. Their strength is derived from the synergy between a high-strength fiber (e.g., glass, carbon) and a polymer matrix. However, the ultimate performance and long-term durability of these materials are not dictated by the fiber or the matrix alone, but by the quality of the interface between them. A weak, poorly-adhered interface acts as a point of failure, allowing stress to delaminate the fiber from the matrix, leading to premature mechanical failure, especially in the presence of moisture.
This guide provides an in-depth exploration of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS), a bifunctional organosilane coupling agent designed to chemically bridge this interfacial gap. We will delve into the underlying mechanisms, provide detailed protocols for its application, and present the expected performance enhancements, offering researchers and developers a comprehensive framework for leveraging this technology to create superior composite materials.
The Molecular Bridge: Understanding this compound
This compound (CAS No. 14513-34-9) is a colorless liquid organosilane that serves as a molecular adhesion promoter.[1][2] Its efficacy lies in its dual-reactivity, a characteristic stemming from its molecular structure.
-
The Inorganic-Reactive End: The methyldimethoxysilane group (-Si(CH₃)(OCH₃)₂) is the key to bonding with inorganic surfaces. The two methoxy groups are hydrolyzable, meaning they can react with water to form reactive silanol groups (-Si(CH₃)(OH)₂).[1]
-
The Organic-Reactive End: The methacryloxy group (CH₂=C(CH₃)COO-) is a polymerizable functional group. This end of the molecule is designed to react and form covalent bonds with the polymer matrix, particularly with thermosetting resins that cure via free-radical mechanisms, such as polyesters, vinyl esters, and acrylics.[3]
This bifunctional nature allows MPMDMS to act as a literal bridge, forming stable covalent bonds with the inorganic fiber on one side and the organic polymer matrix on the other, ensuring a robust and durable connection.[3]
Mechanism of Action: Covalent Coupling at the Fiber-Matrix Interface
The effectiveness of MPMDMS is not mere surface adhesion; it is a chemical transformation of the fiber surface. The process unfolds in three critical steps: hydrolysis, condensation, and interfacial coupling.
Step 1: Hydrolysis The process is initiated by the hydrolysis of the methoxy groups on the silane in an aqueous solution. This reaction is typically catalyzed by adjusting the pH to a slightly acidic condition (pH 4-5), which accelerates the formation of reactive silanol groups (-Si-OH).[4][5]
R-Si(OCH₃)₂CH₃ + 2H₂O --(Acid Catalyst)--> R-Si(OH)₂CH₃ + 2CH₃OH
Step 2: Condensation The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups (-OH) that are naturally present on the surface of inorganic fibers like glass, forming stable, covalent siloxane bonds (Si-O-Fiber).[6] A secondary reaction involves the self-condensation of silanols to form a durable polysiloxane network on the fiber surface.
Fiber-OH + HO-Si(R)CH₃-OH --> Fiber-O-Si(R)CH₃-OH + H₂O
Step 3: Interfacial Coupling Once the silane is anchored to the fiber surface, the outwardly oriented methacryloxy groups are available to react with the polymer matrix during the composite's curing or polymerization process.[3] This forms a covalent bond between the silane and the matrix, completing the molecular bridge and ensuring efficient stress transfer from the matrix to the reinforcing fiber.
Sources
- 1. CAS 14513-34-9: this compound [cymitquimica.com]
- 2. This compound | 14513-34-9 [chemicalbook.com]
- 3. chinacouplingagents.com [chinacouplingagents.com]
- 4. iieta.org [iieta.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]
The Unseen Architect: Enhancing Polymer Systems with 3-Methacryloxypropylmethyldimethoxysilane
Introduction: Bridging the Molecular Divide
In the realm of advanced materials, the interface between organic polymers and inorganic substrates represents a critical frontier. Achieving robust, durable adhesion at this interface is paramount for the performance of high-integrity coatings and adhesives. 3-Methacryloxypropylmethyldimethoxysilane (CAS No. 14513-34-9) emerges as a pivotal molecule in this challenge.[1] This bifunctional organosilane acts as a molecular bridge, covalently connecting dissimilar materials to dramatically enhance performance and longevity.[2]
This technical guide provides researchers, scientists, and formulation professionals with an in-depth understanding and practical protocols for leveraging the unique properties of this compound in the development of advanced coatings and adhesives. We will delve into its mechanism of action, offering not just procedural steps but the causal logic that underpins them, ensuring a foundation of scientific integrity and reproducible success.
Section 1: The Molecule and Its Mechanism of Action
This compound is a dual-ended molecule, engineered for reactivity at two distinct chemical fronts.[2] Its structure is the key to its function as a superior coupling agent.[1][3]
-
The Inorganic Interface (Silane End): The methyldimethoxysilyl group is the substrate-facing portion of the molecule. In the presence of water, the two methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-Si-OH).[4] These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, and mineral fillers, forming stable, covalent metallo-siloxane bonds (e.g., -Si-O-Metal).[5] This initial reaction forms a durable, chemically anchored layer on the inorganic surface.
-
The Organic Interface (Methacrylate End): At the other end of a propyl spacer is a methacrylate functional group. This group is readily available to participate in free-radical polymerization reactions, typical curing mechanisms for many resins like acrylics, polyesters, and polyurethanes.[6] This allows the molecule, already anchored to the inorganic surface, to crosslink and copolymerize with the organic polymer matrix of the coating or adhesive.
This dual reactivity creates a robust, covalently bonded bridge across the organic-inorganic interface, replacing weaker van der Waals forces with strong chemical bonds.[2][7] The result is a significant improvement in adhesion, moisture resistance, mechanical strength, and overall durability of the composite system.[8]
Chemical Structure and Reaction Pathway
To visualize this process, we can break it down into its fundamental stages.
Diagram: Molecular Structure
Caption: Structure of this compound.
Diagram: Hydrolysis and Condensation Mechanism
Caption: The three-step mechanism of silane coupling agent action.
Section 2: Application Protocols
The method of incorporating this compound depends on the specific application and desired outcome. It can be used as a surface treatment or primer on the inorganic substrate, or as an integral blend additive directly into the resin formulation.[9]
Protocol 1: Surface Treatment/Primer for Inorganic Substrates
This method is highly effective for maximizing adhesion promotion as it concentrates the silane at the critical interface.[9]
Objective: To pre-treat an inorganic substrate (e.g., glass, aluminum, mineral filler) to enhance its adhesion to a subsequent coating or adhesive.
Materials:
-
This compound
-
Solvent: Anhydrous Ethanol or Isopropanol
-
Deionized Water
-
Acetic Acid (optional, for pH adjustment)
-
Substrate for treatment (e.g., glass slides, aluminum panels)
Procedure:
-
Substrate Preparation (Causality: Contaminants interfere with the formation of hydroxyl groups and silane bonding, leading to adhesion failure):
-
Thoroughly clean the substrate surface to remove all organic and inorganic contaminants. Use a suitable degreaser or solvent wash, followed by a rinse with deionized water.
-
Ensure the surface is completely dry before treatment. A final rinse with a volatile solvent like acetone can aid in drying. The surface must be hydrophilic and free of grease.
-
-
Primer Solution Preparation (Causality: Hydrolysis is necessary to generate reactive silanol groups. A controlled amount of water and slightly acidic pH optimizes the hydrolysis rate while minimizing premature self-condensation): [5]
-
Prepare a 95% ethanol / 5% deionized water solution by volume. For example, for 100 mL of solution, use 95 mL of ethanol and 5 mL of water.
-
Optional: Adjust the pH of the water/alcohol solution to 4.0-5.0 using a few drops of acetic acid. This catalyzes the hydrolysis reaction.[5]
-
Slowly add this compound to the water/alcohol solution while stirring to create a 0.5% to 2.0% (by weight) silane solution. A good starting point is 1%.[9]
-
Allow the solution to "pre-hydrolyze" for approximately 30-60 minutes with gentle agitation.[10] This provides time for the methoxy groups to convert to silanols.
-
-
Application (Causality: A thin, uniform layer ensures proper orientation of the silane molecules and prevents the formation of thick, brittle polysiloxane layers that can become a weak boundary):
-
Apply the silane primer to the cleaned, dry substrate. This can be done by dipping, spraying, wiping, or brushing.
-
Aim for a very thin, uniform coating. Excess material should be wiped off if necessary.
-
-
Drying and Curing (Causality: This step removes the solvent and water and drives the condensation reaction between the silanol groups and the substrate's hydroxyl groups, forming stable covalent bonds):
-
Allow the solvent to evaporate at ambient temperature for 10-15 minutes.
-
Cure the treated substrate in an oven. A typical curing cycle is 10-15 minutes at 100-110°C.[2][9] For heat-sensitive substrates, a longer cure at a lower temperature (e.g., 60 minutes at 80°C) may be effective.
-
The treated substrate is now ready for the application of the coating or adhesive. It should be used within 24 hours and protected from contamination.[9]
-
Protocol 2: Integral Blend Additive in a Coating/Adhesive Formulation
Adding the silane directly to the formulation is a simpler, one-step process, though it may be slightly less efficient at promoting adhesion compared to a primer. It also offers the benefit of crosslinking within the polymer matrix.[9]
Objective: To incorporate this compound directly into a free-radical cure resin system (e.g., acrylic-based coating) to improve adhesion and mechanical properties.
Materials:
-
This compound
-
Base resin formulation (e.g., acrylic emulsion, polyester resin)
-
Other formulation components (pigments, fillers, solvents, initiators)
Procedure:
-
Dosage Calculation (Causality: An optimal concentration is needed to provide sufficient interfacial modification without negatively impacting other properties like viscosity or cure rate. The amount is often based on the resin or filler content):
-
The recommended loading level is typically 0.5% to 2.0% by weight, based on the total resin solids of the formulation.[9] A starting point of 1.0% is advised for initial evaluations.
-
-
Incorporation (Causality: Adding the silane prior to other components ensures its uniform dispersion. It must be added slowly to avoid localized high concentrations which could lead to premature reactions):
-
In a suitable mixing vessel, add the base resin.
-
Under low-shear agitation, slowly add the calculated amount of this compound to the resin.
-
Mix until the silane is homogeneously dispersed. This may take 10-20 minutes depending on the viscosity of the system.
-
-
Formulation Completion:
-
Proceed with adding the other formulation components (pigments, fillers, solvents, etc.) as per your standard manufacturing procedure.
-
Note on Water-Based Systems: In aqueous formulations, the silane will begin to hydrolyze once added. The stability and pot-life of the formulation must be evaluated, as premature condensation of the silane can lead to an increase in viscosity or gelling over time.[11]
-
-
Application and Curing:
-
Apply the formulated coating or adhesive to the substrate using standard methods.
-
Cure the system according to the resin manufacturer's recommendations (e.g., via UV exposure, thermal cure, or addition of a chemical initiator). The methacrylate group of the silane will copolymerize with the resin during this curing step, locking the "molecular bridge" in place.
-
Section 3: Performance Data and Validation
The efficacy of silane coupling agents is best demonstrated through quantitative performance testing. The following table synthesizes data from studies on similar methacryloxy-functional silanes, illustrating the expected performance gains.
Table 1: Representative Performance Improvement with Methacryloxy-Functional Silane
| Performance Metric | Substrate | Resin System | Control (No Silane) | With 2 wt% Silane Primer | Improvement | Source |
| Shear Bond Strength | Titanium | Veneering Composite | 4.8 MPa (SD 2.1) | 20.4 MPa (SD 12.2) | ~325% Increase | [5][12] |
| Transverse Strength | E-glass fiber | PMMA Composite | ~85 MPa (Unreinforced) | 152 MPa | ~79% Increase | [2] |
| Adhesion after Water Immersion | Concrete | Silylated Polyurethane | Poor / Cohesive Failure | Excellent / Cohesive Failure | Enhanced Durability |
Note: Data is illustrative of the performance enhancements achievable. Actual results will vary based on the specific formulation, substrate, and test conditions.
Section 4: Troubleshooting and Key Considerations
-
Solvent Choice: For primer applications, use anhydrous alcohols. The presence of excess water can cause the silane to self-condense in solution rather than bond to the substrate.[4]
-
pH Control: Maintaining a slightly acidic pH (4-5) during hydrolysis maximizes the formation of silanols while minimizing the rate of self-condensation, leading to better stability of the primer solution.[5]
-
Pot-Life: When used as an integral blend in water-containing systems, monitor the formulation's viscosity and stability over time. The pot-life may be reduced due to the silane's hydrolysis and condensation.[11]
-
Surface Cleanliness: The importance of a pristine substrate surface cannot be overstated. Any residual oils or contaminants will prevent the silane from reaching and reacting with the surface hydroxyl groups, leading to poor adhesion.
By understanding the fundamental chemistry and following these detailed protocols, researchers and formulators can effectively utilize this compound to create coatings and adhesives with superior performance and durability.
References
-
Ataman Kimya. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal | Request PDF. Retrieved from [Link]
-
Silsource. (n.d.). Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor. Retrieved from [Link]
-
SciSpace. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methacryloxypropyltrimethoxysilane. Retrieved from [Link]
-
RawSource. (n.d.). Buy this compound | RawSource. Retrieved from [Link]
- Google Patents. (n.d.). JP2690364B2 - Surface treatment method of inorganic filler for dental materials.
-
ResearchGate. (n.d.). Analysis of Hydrolysis Process of Γ-Methacryloxypropyltrimethoxysilane and Its Influence on the Formation of Silane Coatings on 6063 Aluminum Alloy | Request PDF. Retrieved from [Link]
-
LinkedIn. (n.d.). 3-Methacryloxypropyl Trimethoxysilane Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. Retrieved from [Link]
-
PubMed. (n.d.). Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite. Retrieved from [Link]
-
ResearchGate. (n.d.). Evolution of the film properties of 3‐methacryloxypropyl trimethoxysilane containing waterborne acrylic coatings during storage | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). EP3161027A1 - Methacrylate structural adhesive formulation and process for the use thereof.
-
Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters. Retrieved from [Link]
-
MDPI. (2023). Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) Functionalized Barium Titanate/Photopolymer Composites: Functionalization and Process Parameter Investigation. Retrieved from [Link]
- Google Patents. (n.d.). CN101268149A - Silane-containing adhesion promoter composition and sealants ....
-
Leitfaden / Kleben. (2019). 4.5.3 Polymerisation adhesives. Retrieved from [Link]
-
Univar Solutions. (n.d.). Adhesive and sealant formulation and ingredients. Retrieved from [Link]
-
SiSiB Silicones. (n.d.). Connecting the Dots: Organofunctional Silanes as Coupling Agents in Polymer Chemistry. Retrieved from [Link]
Sources
- 1. rawsource.com [rawsource.com]
- 2. Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. server.ccl.net [server.ccl.net]
- 5. scispace.com [scispace.com]
- 6. Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 7. 3-Methacryloxypropyl Trimethoxysilane Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 8. One moment, please... [sisib.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN101268149A - Silane-containing adhesion promoter composition and sealants, adhesives and coatings containing said composition - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) Hydrolysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydrolysis of this versatile silane coupling agent. As Senior Application Scientists, we have compiled this guide to combine theoretical knowledge with practical, field-tested solutions to help you achieve consistent and reliable results in your experiments.
Introduction to MPMDMS Hydrolysis
This compound is a bifunctional organosilane featuring a methacrylate group and two hydrolyzable methoxy groups attached to a silicon atom.[1] The hydrolysis of the methoxy groups to form reactive silanol (Si-OH) groups is a critical first step for its application as a coupling agent, adhesion promoter, or surface modifier.[2][3] This process, followed by condensation, allows for the formation of stable siloxane bonds (Si-O-Si) with inorganic substrates and covalent bonding with organic polymers via the methacrylate group. However, incomplete or uncontrolled hydrolysis can lead to a host of experimental issues, compromising the integrity and performance of your final materials. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the hydrolysis of MPMDMS, providing potential causes and actionable solutions.
Issue 1: Slow or Incomplete Hydrolysis
You've initiated the hydrolysis of MPMDMS, but analytical monitoring indicates a slow reaction rate or the presence of unreacted methoxy groups.
Potential Causes & Solutions:
-
Suboptimal pH: The rate of alkoxysilane hydrolysis is highly pH-dependent, with the slowest rate occurring at a neutral pH of 7.[4]
-
Insufficient Water: Hydrolysis is a chemical reaction that consumes water. Stoichiometric amounts may not be sufficient to drive the reaction to completion.
-
Solution: Use a molar excess of water relative to the MPMDMS to ensure complete hydrolysis.[5]
-
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is influenced by temperature.
-
Solution: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the hydrolysis rate. However, be cautious, as excessive heat can also accelerate the subsequent condensation reaction, leading to premature gelling.[5]
-
-
Presence of Alcohol Co-solvents: While alcohols like ethanol are often used to improve the solubility of silanes in water, they can slow down the hydrolysis reaction as they are a byproduct of the reaction.[5][6]
-
Solution: If possible, minimize the concentration of alcohol in your reaction mixture. If it's necessary for solubility, you may need to extend the reaction time or further optimize the pH and temperature to compensate.[5]
-
Issue 2: Premature Gelation or Cloudiness of the Silane Solution
Your MPMDMS solution becomes cloudy, precipitates, or gels before it can be applied.
Potential Causes & Solutions:
-
Uncontrolled Condensation: The same factors that catalyze hydrolysis (acidic/basic pH, heat) also promote the condensation of the newly formed silanols into oligomers and larger polysiloxane networks.[4][7]
-
Solution: Precise pH control is crucial. While acidic conditions accelerate hydrolysis, an optimal pH of around 4 provides a good balance, allowing for efficient hydrolysis while maintaining a reasonable working window for the silanol solution before significant condensation occurs.[4][8] If possible, prepare the hydrolyzed silane solution just before use. If storage is necessary, refrigeration can slow down the condensation process.[5]
-
-
High Silane Concentration: Higher concentrations of MPMDMS can lead to a faster rate of condensation and gelation.
-
Solution: Work with dilute solutions, typically in the range of 1-5% (v/v) silane in the aqueous solvent.[9] This provides better control over the hydrolysis and condensation reactions.
-
Issue 3: Poor Adhesion or Non-Uniform Surface Coating
After applying the hydrolyzed MPMDMS to a substrate, you observe poor adhesion of the subsequent polymer layer or a patchy, uneven silane coating.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: If the MPMDMS is not fully hydrolyzed, there will be fewer silanol groups available to bond with the hydroxyl groups on the substrate surface, leading to poor adhesion.[9]
-
Inactive Silane Reagent: Silanes are moisture-sensitive and can degrade over time if not stored properly.[1][9]
-
Inadequate Surface Preparation: The substrate surface must be clean and have a sufficient density of hydroxyl groups for the silane to bond effectively.[9][13]
-
Solution: Implement a rigorous cleaning protocol for your substrate, such as sonication in appropriate solvents (e.g., ethanol, acetone) followed by a treatment to generate hydroxyl groups, like oxygen plasma or UV/Ozone treatment.[9]
-
-
Premature Condensation in Solution: If the silane has already formed large oligomers or polymers in the solution before application, it will not be able to form a uniform monolayer on the surface, resulting in a patchy coating.[9]
-
Solution: Use the hydrolyzed silane solution within its stable window of time, as determined by your process optimization. Avoid long storage times unless you have validated the stability of the solution under specific conditions (e.g., refrigeration).
-
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism of MPMDMS hydrolysis?
A1: The hydrolysis of MPMDMS is a nucleophilic substitution reaction where the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) from water. This reaction is typically catalyzed by an acid or a base. In an acidic medium, a proton attacks the oxygen of the methoxy group, making it a better leaving group (methanol). A water molecule then attacks the silicon atom, leading to the formation of a silanol and the release of methanol. This process occurs for both methoxy groups.[14]
Q2: How can I monitor the extent of MPMDMS hydrolysis?
A2: Several analytical techniques can be used to monitor the hydrolysis of MPMDMS:
-
Fourier Transform Infrared Spectroscopy (FTIR): You can monitor the disappearance of the Si-O-C absorbance band and the appearance of the Si-OH band.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the decrease in the methoxy proton signal and the appearance of the methanol signal. ²⁹Si NMR is also very powerful for observing the changes in the silicon environment as hydrolysis and condensation proceed.[10][11]
Q3: What is the ideal pH for hydrolyzing MPMDMS?
A3: The optimal pH for hydrolyzing MPMDMS is typically in the acidic range of 3.5 to 4.5.[4][5] In this range, the hydrolysis reaction is rapid, while the condensation reaction is slow enough to provide a reasonable working time with the hydrolyzed solution.[4]
Q4: How should I store MPMDMS to ensure its stability?
A4: MPMDMS is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1] It is recommended to store it in a cool, dry, and well-ventilated place, away from strong acids and bases.[1] Refrigeration (e.g., below 5°C) is often recommended for long-term storage.[1]
Q5: Can I use the hydrolyzed MPMDMS solution after it has become cloudy?
A5: It is generally not recommended to use a hydrolyzed silane solution after it has become cloudy.[14] Cloudiness indicates that significant condensation has occurred, forming oligomers and polysiloxanes that are no longer soluble in the solution. These larger species will not form a uniform, well-adhered layer on a substrate.
Experimental Protocols
Protocol 1: Standard Hydrolysis of MPMDMS for Surface Treatment
This protocol is designed to achieve controlled hydrolysis of MPMDMS for applications such as surface functionalization of glass or silicon wafers.
Materials:
-
This compound (MPMDMS)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Acetic acid
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Methodology:
-
Solvent Preparation: Prepare a mixture of deionized water and ethanol (e.g., 95:5 v/v). The use of a small amount of co-solvent can improve the miscibility of the silane.
-
pH Adjustment: Adjust the pH of the solvent mixture to 4.0 - 4.5 using acetic acid.
-
Silane Addition: While stirring, slowly add the MPMDMS to the acidified solvent to a final concentration of 1-2% (v/v).
-
Hydrolysis: Allow the solution to stir at room temperature for at least 1 hour to ensure complete hydrolysis. The solution should remain clear.
-
Application: The freshly prepared solution is now ready for use in your surface treatment protocol.
Protocol 2: Monitoring Hydrolysis by FTIR-ATR
This protocol provides a method for qualitatively assessing the hydrolysis of MPMDMS.
Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Methodology:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Initial Spectrum: Place a small drop of the unhydrolyzed MPMDMS onto the ATR crystal and record the spectrum. Note the characteristic peaks for Si-O-CH₃.
-
Hydrolysis Reaction: Prepare the hydrolyzed MPMDMS solution as described in Protocol 1.
-
Time-Point Spectra: At various time points during the hydrolysis (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reacting solution, place it on the ATR crystal, and record the spectrum.
-
Analysis: Observe the decrease in the intensity of the Si-O-CH₃ peaks and the emergence of a broad peak corresponding to Si-OH groups, indicating the progression of hydrolysis.
Data and Diagrams
Table 1: Influence of pH on Hydrolysis and Condensation Rates
| pH Range | Hydrolysis Rate | Condensation Rate | Stability of Silanol Solution | Recommended for |
| < 3 | Very Fast | Fast | Low | Rapid processing |
| 3.5 - 4.5 | Fast | Slow | Moderate to High | General applications |
| 5 - 8 | Very Slow | Moderate | Low (at neutral pH) | Not recommended |
| > 9 | Fast | Very Fast | Very Low | Specific applications |
Diagrams
Caption: Acid-catalyzed hydrolysis mechanism of MPMDMS.
Caption: Troubleshooting flowchart for MPMDMS hydrolysis issues.
References
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy. [Link]
-
Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. [Link]
-
This compound CAS No.14513-34-9. Yc-silicon.com. [Link]
-
Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. [Link]
-
Silane Surface Treatment 8 Common Mistakes To Avoid. A&A Coatings. [Link]
-
Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor. Silsource. [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. [Link]
-
Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. ResearchGate. [Link]
-
Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry. PubMed. [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]
-
Troubleshooting Parylene Coating Issues: Common Problems and Solutions. VSI Parylene. [Link]
-
A Guide to Silane Solution Mineral and Filler Treatments. AZoM. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest. [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest. [Link]
-
Silane hydrolysis reaction mechanism in an acidic medium, using 3-methacryloxypropyltrimethoxysilane as an example. ResearchGate. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS No.14513-34-9 [lanyasilane.de]
- 3. Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. zmsilane.com [zmsilane.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Silanization with 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS)
Welcome to the technical support center for the optimization of surface modification using 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure successful and reproducible silanization outcomes. Our focus is to empower you with the scientific understanding to control and optimize the reaction time for your specific application.
Introduction to MPMDMS Silanization
This compound is a bifunctional organosilane coupling agent that serves as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers. Its methacryloxy group provides a reactive site for polymerization, while the dimethoxysilyl group enables covalent bonding to surfaces rich in hydroxyl (-OH) groups. The efficiency and quality of this surface modification are critically dependent on the kinetics of the silanization process, which primarily involves two key reactions: hydrolysis and condensation. Optimizing the reaction time is crucial for achieving a uniform, stable, and functional silane layer.
Troubleshooting Guide
This section addresses common problems encountered during silanization with MPMDMS, providing potential causes and actionable solutions.
Question 1: After silanization, my substrate shows poor or inconsistent surface functionalization (e.g., low hydrophobicity, poor adhesion of subsequent layers). What went wrong?
Answer:
This is a common issue that can stem from several factors related to incomplete or improper silanization. Let's break down the potential causes and solutions:
-
Inadequate Surface Preparation: The density of hydroxyl groups on your substrate is paramount for a successful silanization.
-
Cause: Insufficient cleaning or activation of the substrate surface.
-
Solution: Implement a rigorous cleaning protocol. For glass or silica surfaces, treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to oxygen plasma are highly effective methods for generating a high density of surface hydroxyl groups. Ensure thorough rinsing with deionized water and complete drying before silanization.
-
-
Suboptimal Hydrolysis of MPMDMS: The methoxy groups (-OCH₃) on the silane must first hydrolyze to reactive silanol groups (-Si-OH).
-
Cause: Incorrect pH of the silanization solution. The hydrolysis of alkoxysilanes is significantly slower at neutral pH.[1]
-
Solution: Adjust the pH of your silanization solution. For non-amino silanes like MPMDMS, an acidic pH of 3.5-4.5 is generally recommended to catalyze hydrolysis.[2] This can be achieved by adding a small amount of an acid, such as acetic acid, to the water or water/alcohol solvent mixture.
-
-
Premature Condensation in Solution: The hydrolyzed silanol groups can react with each other in solution (self-condensation) before they have a chance to bond with the surface.
-
Cause: High silane concentration or prolonged incubation in a hydrolyzed state. A high concentration of MPMDMS can lead to the formation of aggregates and a non-uniform, thick layer. [cite: ]
-
Solution: Optimize the MPMDMS concentration, typically in the range of 1-5% (v/v). Prepare the silanization solution fresh just before use. While acidic conditions accelerate hydrolysis, a pH around 4 also minimizes the rate of condensation, providing a good balance.[2]
-
-
Incomplete Condensation on the Surface: The final step is the formation of covalent siloxane bonds (Si-O-Si) between the silane and the substrate.
-
Cause: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time or consider a post-silanization curing step. While the reaction can proceed at room temperature, elevating the temperature (e.g., to 60-110°C) after the initial deposition can accelerate the condensation reaction and drive off water, leading to a more stable silane layer.
-
Question 2: My silanization reaction is taking too long. How can I speed it up without compromising the quality of the surface coating?
Answer:
Accelerating the silanization process involves manipulating the key factors that govern the reaction kinetics. Here’s how you can achieve a faster reaction time:
-
Adjust the pH: As mentioned, moving away from a neutral pH will significantly increase the rate of hydrolysis. An acidic environment (pH 3.5-4.5) is effective for MPMDMS.
-
Increase the Temperature: Elevating the reaction temperature will increase the rates of both hydrolysis and condensation. A moderate increase to 40-60°C during the solution-phase reaction can be beneficial. Be cautious with excessive heat, as it can also accelerate self-condensation in the solution.
-
Choose the Right Solvent: The presence of a small, controlled amount of water is essential for hydrolysis. Using an anhydrous solvent will prevent the reaction from starting. Conversely, too much water can promote bulk polymerization. A common practice is to use a mixture of an alcohol (like ethanol or isopropanol) and water. The alcohol acts as a co-solvent for the silane and helps to control the hydrolysis rate.
-
Consider a Catalyst: While pH adjustment is a form of catalysis, other catalysts can be employed. However, for MPMDMS, careful selection is necessary to avoid unwanted side reactions with the methacrylate group. For many applications, pH control is the most straightforward and effective method.
Question 3: My silane solution becomes cloudy or forms a gel prematurely. What is happening and how can I prevent it?
Answer:
Cloudiness or gelation is a clear indication of excessive self-condensation of the MPMDMS in solution, forming polysiloxane oligomers and polymers that precipitate out.
-
Cause: The rate of condensation is outpacing the rate of surface deposition. This is often due to:
-
High Silane Concentration: Too many hydrolyzed silane molecules in close proximity will favor reaction with each other.
-
Inappropriate pH: While very low pH accelerates hydrolysis, it can also promote condensation. Similarly, basic conditions strongly favor condensation.
-
Excess Water: A high concentration of water can drive the condensation reaction forward.
-
Prolonged Storage of the Hydrolyzed Solution: The reactive silanols are not stable indefinitely.
-
-
Solution:
-
Work with Dilute Solutions: Use the lowest effective concentration of MPMDMS.
-
Precise pH Control: Maintain the pH in the optimal range of 3.5-4.5 to balance hydrolysis and condensation rates.
-
Controlled Water Content: Use a well-defined water/alcohol solvent system.
-
Fresh Solution Preparation: Always prepare the silanization solution immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between this compound (MPMDMS) and the more common 3-Methacryloxypropyltrimethoxysilane (MPTMS)?
A1: The key difference lies in the number of hydrolyzable methoxy groups. MPMDMS is a dimethoxy silane (two methoxy groups), while MPTMS is a trimethoxy silane (three methoxy groups). This has significant implications for the reaction kinetics and the structure of the resulting silane layer:
-
Hydrolysis Rate: Under acidic conditions, the hydrolysis rate of dimethoxy silanes is generally faster than that of trimethoxy silanes.[3] This is because there are fewer alkoxy groups, leading to a statistically faster reaction for the initial hydrolysis step.
-
Condensation and Cross-linking: MPTMS, with its three potential silanol groups after hydrolysis, can form a more densely cross-linked network on the surface. MPMDMS, with only two silanol groups, will primarily form linear or cyclic siloxane structures. This can result in a more flexible and less rigid surface layer.
-
Layer Formation: The reduced cross-linking of MPMDMS can be advantageous in applications where a more compliant interface is desired.
Q2: How do I prepare a standard silanization solution for MPMDMS?
A2: A typical starting point for preparing a silanization solution is as follows:
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust the pH of this solution to approximately 4.0 with acetic acid.
-
Add MPMDMS to this solution to a final concentration of 2% (v/v).
-
Stir the solution for a short period (e.g., 5-15 minutes) to allow for hydrolysis to begin before introducing your substrate.
Q3: What is the optimal reaction time for silanization with MPMDMS?
A3: The optimal reaction time is highly dependent on your specific substrate, desired surface coverage, and reaction conditions (temperature, pH, concentration). It can range from a few minutes to several hours. It is always recommended to perform an optimization experiment. You can vary the reaction time (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) and then evaluate the surface properties (e.g., contact angle, adhesion strength) to determine the optimal duration for your application.
Q4: Is a post-silanization baking or curing step necessary?
A4: While not always strictly necessary, a post-silanization baking step (e.g., at 110°C for 30-60 minutes) is highly recommended. This step helps to drive the condensation reaction to completion by removing water, which is a byproduct of the reaction. This results in the formation of more stable covalent bonds between the silane and the substrate, as well as between adjacent silane molecules, leading to a more durable and robust surface treatment.
Data and Protocols
Table 1: Factors Influencing MPMDMS Silanization Reaction Time
| Parameter | Effect on Reaction Rate | Recommended Range/Condition | Rationale |
| pH | Rate is slowest at neutral pH (~7). Acidic or basic conditions catalyze hydrolysis. | Acidic: 3.5 - 4.5 | Balances fast hydrolysis with a manageable condensation rate.[2] |
| Temperature | Higher temperatures increase the rate of both hydrolysis and condensation. | Room temp. to 60°C (solution); up to 110°C (curing) | Accelerates the reaction, but excessive heat can cause premature gelation. |
| MPMDMS Concentration | Higher concentration can increase the initial reaction rate but also promotes self-condensation. | 1 - 5% (v/v) | Minimizes aggregation and formation of a non-uniform layer. |
| Water Content | Essential for hydrolysis; excess water can accelerate bulk polymerization. | 5-10% in alcohol solvent | Provides sufficient water for hydrolysis without excessive self-condensation. |
| Solvent | Alcohols (ethanol, isopropanol) are common co-solvents. | 90-95% alcohol | Improves solubility of the silane and helps control the hydrolysis rate. |
Experimental Protocol: Silanization of Glass Slides with MPMDMS
This protocol provides a general framework. Optimization of incubation times and concentrations may be required for specific applications.
Materials:
-
Glass microscope slides
-
This compound (MPMDMS)
-
Ethanol (200 proof)
-
Deionized water
-
Acetic acid
-
Nitrogen gas for drying (optional)
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Clean the glass slides by sonicating in a solution of detergent and deionized water for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse the slides in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides extensively with deionized water.
-
Dry the slides completely under a stream of nitrogen or in an oven at 110°C for at least 1 hour.
-
-
Preparation of Silanization Solution (prepare immediately before use):
-
In a clean, dry glass container, prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Add acetic acid dropwise while stirring until the pH is between 3.5 and 4.5.
-
Add MPMDMS to the solution to achieve a final concentration of 2% (v/v).
-
Stir the solution for 10 minutes to allow for pre-hydrolysis.
-
-
Silanization Reaction:
-
Immerse the clean, dry glass slides in the freshly prepared silanization solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the slides from the silanization solution.
-
Rinse the slides thoroughly with ethanol to remove any unreacted silane.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 30-60 minutes to complete the condensation reaction.
-
-
Storage:
-
Store the silanized slides in a clean, dry, and inert environment (e.g., a desiccator) until use.
-
Visualizations
Diagram 1: Silanization Workflow
Caption: A typical workflow for the silanization of a substrate with MPMDMS.
Diagram 2: Factors Influencing Reaction Time
Caption: Key factors that can be adjusted to increase or decrease the silanization reaction time.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Diethoxymethylsilane and Other Alkoxysilanes. BenchChem Technical Support.
- BenchChem. (2025). Factors affecting the hydrolysis rate of 3-Methacryloxypropyldimethylsilanol. BenchChem Technical Support.
-
Gelest Inc. (n.d.). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]
- Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry.
- P. Van der Voort, et al. (2002). The use of 29Si NMR for the characterization of the hydrolysis and condensation of organofunctional alkoxysilanes. Journal of Sol-Gel Science and Technology.
- W. D. van Ooij, et al. (2000). The study of the hydrolysis of organofunctional silanes in aqueous solutions by 29Si and 13C NMR. Journal of Adhesion Science and Technology.
- BenchChem. (2025). An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane. BenchChem Technical Support.
Sources
How to avoid agglomeration of nanoparticles after surface modification
Troubleshooting Guide: Preventing Nanoparticle Agglomeration
Welcome to the technical support center for nanoparticle surface modification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of nanoparticle agglomeration following surface modification. Here, we delve into the causative factors and provide actionable, field-proven solutions.
Issue 1: My nanoparticles are agglomerating immediately after ligand conjugation. What's happening and how can I fix it?
Answer:
Immediate agglomeration post-ligand conjugation often points to a disruption of the nanoparticle's colloidal stability. The original stabilizing layer is compromised during the modification process, leading to aggregation driven by powerful van der Waals forces.[1][2] Here’s a breakdown of the likely causes and how to address them.
Underlying Causes:
-
Loss of Electrostatic Repulsion: Many nanoparticles are initially stabilized by surface charges that create repulsive forces between them, as described by the Derjaguin, Landau, Verwey, and Overbeek (DLVO) theory.[1][3][4] The conjugation chemistry can neutralize these charges, leading to instability.
-
Insufficient Steric Hindrance: If the conjugated ligand is too small or the grafting density is too low, it may not provide a sufficient physical barrier to prevent particles from getting close enough to attract each other.[5][6]
-
Incompatible Solvent Conditions: The solvent plays a critical role in stabilizing nanoparticles.[7][8] A change in solvent during the modification process can lead to poor solvation of the new surface ligand, causing the particles to aggregate.
Troubleshooting Protocol:
-
Assess Colloidal Stability Pre- and Post-Modification:
-
Zeta Potential Measurement: Measure the zeta potential of your nanoparticles before and after surface modification. A significant drop in the magnitude of the zeta potential (approaching zero) indicates a loss of electrostatic stabilization.[9] Stable dispersions typically require a zeta potential of at least ±30 mV.[10]
-
Dynamic Light Scattering (DLS): Use DLS to monitor the hydrodynamic diameter of your nanoparticles throughout the modification process. A sudden increase in size is a clear indicator of agglomeration.[11][12][13]
-
-
Optimize Ligand Design and Density:
-
Incorporate Charged Groups: If your application allows, use ligands that possess charged functional groups to maintain or enhance electrostatic repulsion.
-
Increase Steric Bulk: Employ larger, bulkier ligands or polymers like polyethylene glycol (PEG) to create a more effective steric barrier.[14][15] The polymer chains should be well-solvated by the surrounding medium to ensure they extend from the nanoparticle surface.[14]
-
Optimize Ligand Density: Both insufficient and excessive ligand densities can lead to problems.[16] An intermediate ligand density is often optimal for cell targeting and stability.[17] Titrate the concentration of your ligand during the conjugation reaction to find the optimal surface coverage.
-
-
Maintain Favorable Solvent Conditions:
-
Solvent Quality: Ensure the solvent used throughout the process is a "good solvent" for both the nanoparticle core and the conjugated ligand.[7][18] A good solvent will promote the extension of polymer chains in steric stabilization, enhancing the repulsive barrier.[14]
-
pH and Ionic Strength Control: If your nanoparticles are electrostatically stabilized, maintain the pH and ionic strength of the solution to ensure sufficient surface charge. Adding salts can screen the surface charge, reducing the repulsive forces and causing aggregation.[10]
-
Issue 2: My surface-modified nanoparticles look fine initially but aggregate upon purification or storage. What are the best practices to avoid this?
Answer:
Delayed agglomeration is a common challenge that often arises from suboptimal purification methods or inappropriate storage conditions. The stability of a nanoparticle dispersion is a delicate balance, and post-modification processing can easily disrupt it.
Underlying Causes:
-
Residual Reactants or Byproducts: Impurities from the conjugation reaction can alter the ionic strength or pH of the solution over time, leading to destabilization.
-
Mechanical Stress during Purification: Certain purification techniques, like high-speed centrifugation, can exert excessive force, causing irreversible aggregation.
-
Inappropriate Storage Buffer: The buffer composition, including pH and ionic strength, is critical for long-term stability.
-
Temperature Fluctuations: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation.[19]
Troubleshooting and Best Practices:
| Parameter | Recommendation | Rationale |
| Purification Method | Prefer tangential flow filtration (TFF) or dialysis over repeated high-speed centrifugation. | TFF and dialysis are gentler methods that minimize mechanical stress on the nanoparticles. |
| Storage Buffer | Store nanoparticles in a buffer with a pH that maximizes their zeta potential (for electrostatic stabilization) and low ionic strength. | This maintains strong repulsive forces between particles.[10] |
| Cryoprotectants | If freezing is necessary, add cryoprotectants like sucrose or trehalose. | These agents help to prevent the formation of ice crystals that can damage the nanoparticle surface and cause aggregation. |
| Storage Temperature | Store at 4°C for short-term storage. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C after adding cryoprotectants. | Avoid repeated freeze-thaw cycles. |
| Concentration | Store nanoparticles at an optimal concentration. Overly concentrated solutions can increase the likelihood of particle collisions and aggregation. | Dilute samples for storage if necessary, but be aware that extreme dilution can also sometimes lead to instability. |
Workflow for Post-Modification Processing and Storage:
Caption: Post-modification workflow.
Issue 3: I've tried everything, but my nanoparticles still show some level of agglomeration. How can I redisperse them?
Answer:
Redispersion of agglomerated nanoparticles can be challenging, particularly for "hard agglomerates" held together by chemical bonds.[15] However, "soft agglomerates," which are held together by weaker forces like van der Waals interactions, can often be broken up using mechanical methods.[15]
Redispersion Techniques:
-
Ultrasonication: This is the most common method for redispersing nanoparticles.[20][21][22] It uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized high-pressure jets that can break apart agglomerates.[21]
-
Probe Sonicators vs. Bath Sonicators: Probe sonicators are significantly more powerful and effective for nanoparticle dispersion than bath sonicators.[23]
-
-
Homogenization: High-pressure homogenization can also be effective in breaking up agglomerates.
Experimental Protocol for Ultrasonic Redispersion:
-
Preparation: Place your nanoparticle suspension in a suitable container and immerse it in an ice bath. This is crucial to dissipate the heat generated during sonication, which can otherwise damage the nanoparticles or ligands.
-
Sonication: Insert the probe of the sonicator into the suspension, ensuring it is not touching the sides or bottom of the container.
-
Parameter Optimization: Start with short pulses of sonication (e.g., 10 seconds on, 30 seconds off) at a moderate power setting. The optimal sonication time and power will depend on the specific nanoparticle system and needs to be determined empirically.[20][24]
-
Monitoring: After each sonication cycle, take a small aliquot of the sample and measure the particle size using DLS. Continue the sonication until the particle size reaches a plateau.
-
Caution: Over-sonication can lead to nanoparticle fragmentation or degradation of the surface coating. It's a balance between breaking up agglomerates and maintaining the integrity of the primary particles.[20]
Visualization of Stabilization Mechanisms:
Caption: Stabilization mechanisms.
FAQs: Nanoparticle Agglomeration
Q1: What is the difference between aggregation and agglomeration?
A1: Aggregation refers to the formation of tightly bound clusters of nanoparticles through strong forces, often involving chemical bonding. These are difficult to redisperse. Agglomeration, on the other hand, involves loosely associated particles held together by weaker forces like van der Waals interactions, which can often be redispersed by mechanical means.[15][25]
Q2: How can I tell if my nanoparticles are agglomerated just by looking at the solution?
A2: While visual inspection is not a definitive method, signs of agglomeration include a hazy or cloudy appearance in what should be a clear solution, or the presence of visible sediment. For plasmonic nanoparticles (e.g., gold or silver), a color change in the solution can also indicate aggregation. However, quantitative characterization techniques are essential for confirmation.
Q3: Which characterization technique is better for detecting agglomeration: DLS or TEM?
A3: Both techniques are valuable and provide complementary information.[26][27]
-
DLS is excellent for rapid, in-solution assessment of the overall hydrodynamic size distribution and can quickly detect the presence of larger agglomerates.[11] However, DLS measurements can be biased towards larger particles.[12][13]
-
Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, allowing you to confirm their primary size and shape and see the agglomerates directly.[11][26] However, sample preparation for TEM involves drying, which can sometimes induce aggregation. For a comprehensive analysis, using both techniques is the gold standard.[26]
Q4: Can the surface modification itself cause changes in nanoparticle size?
A4: Yes, the addition of a ligand or polymer shell will increase the hydrodynamic diameter of the nanoparticle, which will be detected by DLS. This is expected and is different from agglomeration. TEM, which measures the electron-dense core, can be used to confirm that the core size has not changed, while the increase in hydrodynamic size measured by DLS reflects the thickness of the newly added surface layer.[27]
Q5: What is the role of DLVO theory in understanding nanoparticle stability?
A5: DLVO theory is a fundamental concept that explains the stability of colloidal dispersions by considering the balance between attractive van der Waals forces and repulsive electrostatic forces between particles.[3][4] The theory helps predict how factors like surface charge (zeta potential), ionic strength, and particle separation distance influence whether nanoparticles will remain dispersed or aggregate.[1][28]
References
- Green Synthesis of Zinc Oxide Nanoparticles and Their Application in Anticancer Drug Delivery – A Review. (2026). Dove Medical Press.
- Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. (2011). SciSpace.
- The Crucial Role of Solvation Forces in the Steric Stabilization of Nanoplatelets. (2022).
- the steric stabiliz
- Nanoparticle Characteriz
- Reversible assembly of nanoparticles: theory, strategies and computational simulations. (2022). Nanoscale (RSC Publishing).
- Role of Casting Solvent on Nanoparticle Dispersion in Polymer Nanocomposites.
- Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning. (2022). NIH.
- Effect of ligand density, receptor density, and nanoparticle size on cell targeting. PMC - NIH.
- Ultrasonic Dispersion of Nanomaterials (Nanoparticles). Hielscher Ultrasonics.
- The role of nanoparticle size and ligand coverage in size focusing of colloidal metal nanoparticles. (2019). Nanoscale Advances (RSC Publishing).
- Nanoparticles stabilized by: a) electrostatic layer and b) steric...
- Full article: Effect of solvents quality on determination of particle size and polydispersity of nanoparticles. Taylor & Francis Online.
- Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding.
- DLVO theory. Wikipedia.
- A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles.
- Steric stabilization of nanoparticles using polymeric chains.
- Nanoparticle Dispersion. Qsonica.
- What is the Difference Between Steric and Electrostatic Stabiliz
- Progress in the development of stabilization strategies for nanocrystal prepar
- A new DLVO-R theory: surface roughness and nanoparticle stability. ScienceDirect.
- Nanoparticle Design Optimization for Enhanced Targeting: Monte Carlo Simul
- Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. (2023). RSC Publishing.
- How to View the Phenomenon of Nanoparticle Agglomeration. (2021).
- Gold Nanoparticle Characterization: DLS vs. TEM Analysis Guide.
- Role of Solvent Polarity on Dispersion Quality and Stability of Functionalized Carbon Nanotubes. MDPI.
- Ligand density on nanoparticles: A parameter with critical impact on nanomedicine.
- DLVO Theory (Colloid Stability: Part 2). (2021).
- Effective ultrasonication process for better colloidal dispersion of nanofluid.
- Full article: Investigating the effect of surface modification on the dispersion process of polymer nanocomposites. (2020). Taylor & Francis Online.
- Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. Delong America.
- DLVO theory – Knowledge and References. Taylor & Francis.
- Effects of Size and Aggregation/Agglomeration of Nanoparticles on the Interfacial/Interphase Properties and Tensile Strength of Polymer Nanocomposites. (2018). PMC - NIH.
- Effect of solvent quality on the dispersibility of polymer-grafted spherical nanoparticles in polymer solutions. (2012). The Journal of Chemical Physics.
- How To Effectively Control The Agglomeration Of Nanoparticle Powders. (2022).
- Effect of the Dispersion Process and Nanoparticle Quality on Chemical Sensing Performance. PMC - NIH.
- Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning. (2022). nanoscale.
Sources
- 1. Reversible assembly of nanoparticles: theory, strategies and computational simulations - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02640F [pubs.rsc.org]
- 2. How to View the Phenomenon of Nanoparticle Agglomeration-Resun Ultra-sensitive Particle Size Measurement [resunbio.com]
- 3. DLVO theory - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. www2.physik.uni-muenchen.de [www2.physik.uni-muenchen.de]
- 11. nanocomposix.com [nanocomposix.com]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 14. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 15. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hielscher.com [hielscher.com]
- 22. researchgate.net [researchgate.net]
- 23. sonicator.com [sonicator.com]
- 24. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of Size and Aggregation/Agglomeration of Nanoparticles on the Interfacial/Interphase Properties and Tensile Strength of Polymer Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. updates.reinste.com [updates.reinste.com]
- 27. delongamerica.com [delongamerica.com]
- 28. Redirecting [linkinghub.elsevier.com]
Technical Support Center: 3-Methacryloxypropylmethyldimethoxysilane Adhesion
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into troubleshooting adhesion issues with 3-Methacryloxypropylmethyldimethoxysilane. We will move beyond simple procedural steps to explore the underlying chemistry and causality, empowering you to diagnose and resolve challenges in your research and development workflows.
Part 1: Foundational Concepts & Mechanism of Action
Before troubleshooting, it's crucial to understand how this silane coupling agent functions. This compound is a bifunctional molecule designed to act as a molecular bridge between inorganic and organic materials.[1]
-
Inorganic Reactivity: The methyldimethoxysilane end of the molecule undergoes hydrolysis in the presence of water. The two methoxy groups (-OCH₃) react with water to form reactive silanol groups (-Si-OH).[2] These silanols then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, metals, and ceramics), forming stable, covalent Si-O-Substrate bonds.[3]
-
Organic Reactivity: The methacryloxypropyl group is a non-hydrolyzable organic functional group.[3] Its methacrylate end contains a carbon-carbon double bond that can co-polymerize with an organic resin matrix via free-radical mechanisms, typically found in acrylics and polyesters.[2][4]
This dual reactivity creates a robust chemical linkage at the interface, dramatically improving adhesion and the durability of the composite material.[1]
Diagram: Mechanism of Adhesion
Caption: The two-step process of silane coupling: hydrolysis to form reactive silanols, followed by condensation with the substrate and co-polymerization with the organic matrix.
Part 2: Troubleshooting Guide - FAQs
This section addresses the most common failure modes encountered when using this compound.
Category 1: Solution Preparation & Stability
Q1: My silane solution turned cloudy or formed a gel shortly after preparation. What went wrong?
A1: This is a classic sign of premature and uncontrolled condensation of the silanol groups. While hydrolysis is a necessary first step, the resulting silanols can self-condense to form oligomers and polysiloxane networks, which then precipitate out of solution, appearing as cloudiness or gelation.[5]
-
Root Cause 1: Incorrect pH. The stability of the hydrolyzed silanol is highly dependent on pH.[6] The rate of self-condensation is fastest at neutral pH (around 7) and very high pH values. While acidic conditions are needed to catalyze hydrolysis, an optimal pH window is crucial.[5]
-
Troubleshooting:
-
Control the pH: For aqueous or aqueous-alcohol solutions, adjust the pH to a mildly acidic range of 4.0 - 5.5 using an organic acid like acetic acid.[7] This range provides a good balance, promoting efficient hydrolysis while keeping the rate of self-condensation manageable.[5][8]
-
Use Fresh Solutions: Hydrolyzed silane solutions have a limited pot life. Stability can range from a few hours to a day depending on the specific conditions. It is always best practice to prepare the solution immediately before use.
-
Q2: The silane isn't dissolving properly in my aqueous solution.
A2: this compound has limited solubility in water.[9] Direct addition of a high concentration of silane to water can lead to the formation of an emulsion rather than a true solution.
-
Troubleshooting:
-
Use a Co-Solvent: The most common and effective method is to use an alcohol co-solvent. A typical solution is 95% ethanol / 5% water, which is then pH-adjusted before adding the silane.[7] Methanol is also a viable option.[10]
-
Add Silane to Solvent: Always add the silane to the solvent mixture with vigorous stirring, not the other way around. This ensures rapid dispersion and hydrolysis.
-
Allow for Hydrolysis: After adding the silane to the pH-adjusted solvent, allow at least 5-10 minutes of stirring for hydrolysis to occur and for the reactive silanol groups to form before application.[7]
-
Category 2: Substrate & Application Issues
Q3: I'm seeing delamination or poor adhesion despite preparing the silane solution correctly.
A3: This is almost always due to issues at the substrate interface. The silane can only bond to a surface that is properly prepared and receptive.
-
Root Cause 1: Surface Contamination. This is the most common cause of adhesion failure.[11] Any organic residues (grease, oils, fingerprints) or inorganic contaminants (dust, salts) will prevent the silanol groups from reaching and reacting with the substrate's surface hydroxyls.
-
Root Cause 2: Insufficient Surface Activation. The silane requires reactive hydroxyl (-OH) groups on the substrate surface to form covalent bonds.[12] Some surfaces may have a passivated or low-energy surface that is not conducive to bonding.
-
Troubleshooting:
-
Implement a Rigorous Cleaning Protocol: A multi-step cleaning process is essential. This may include sonication in a detergent solution (e.g., Hellmanex III), followed by thorough rinsing with deionized water, and then a final rinse and sonication in a solvent like acetone or isopropanol to remove organic residues and displace water.[10][11]
-
Surface Activation: For surfaces like glass or silicon, a plasma or corona treatment can be highly effective at both cleaning and generating a high density of surface hydroxyl groups.[10] For metals, a light acid etch or mechanical abrasion can remove oxide layers and increase surface area.[11]
-
Ensure Complete Dryness: The substrate must be completely dry before silane application.[11] Any residual water on the surface can interfere with the formation of a uniform silane layer. Oven drying at 110°C is a common final step after cleaning.[10]
-
Q4: The adhesion is inconsistent across the surface of my substrate.
A4: Inconsistent adhesion points to a non-uniform application of the silane layer.
-
Root Cause 1: Low Silane Concentration. Using a silane concentration that is too low can result in incomplete, monolayer-like coverage, leaving parts of the substrate untreated.[11]
-
Root Cause 2: Improper Application Technique. Uneven spraying, wiping, or dipping can lead to variations in film thickness.[11] Excess solution that is not properly rinsed away can also lead to thick, brittle layers upon curing.
-
Troubleshooting:
-
Optimize Silane Concentration: A typical starting concentration for dip-coating is 0.5-2.0% by volume.[7] Small-scale tests are recommended to find the optimal concentration for your specific substrate and application.[11]
-
Refine Application Method:
-
Dipping: Immerse the substrate in the silane solution for 1-2 minutes with gentle agitation. Follow with a brief rinse in a fresh solvent (e.g., ethanol) to remove excess, unreacted silane.[7]
-
Spraying/Wiping: Ensure an even, consistent coating without allowing the solution to pool or run.
-
-
Category 3: Curing & Post-Application
Q5: My bonded interface failed under humid or high-temperature conditions.
A5: This indicates either an incomplete cure of the silane layer or hydrolytic degradation at the interface.
-
Root Cause 1: Incomplete Condensation. The final step in forming the durable siloxane network (Si-O-Si) at the interface requires a curing step to drive off water and methanol byproducts and promote full condensation.
-
Root Cause 2: Hydrolytic Instability. While the siloxane bonds are strong, prolonged exposure to moisture, especially at elevated temperatures, can slowly lead to hydrolysis and degradation of the interface.[13]
-
Troubleshooting:
-
Implement a Curing Step: After application and rinsing, the silane layer must be cured. A common protocol is to bake at 110-120°C for 10-30 minutes.[7] Alternatively, curing can be done at room temperature for 24 hours, but this is generally less effective than a thermal cure.
-
Ensure Proper Post-Treatment Care: Avoid exposing the treated surface to harsh chemicals or abrasive forces that could damage the silane layer.[11]
-
Part 3: Protocols and Data
Table 1: Recommended Starting Parameters for Silane Solution
| Parameter | Aqueous-Alcohol Solution | Aqueous Solution |
| Solvent | 95% Ethanol / 5% Water | Deionized Water |
| pH Adjustment | Adjust to pH 4.5-5.5 with Acetic Acid | Adjust to pH 4.0-5.5 with Acetic Acid |
| Silane Concentration | 1-2% by volume | 0.5-2.0% by volume (may require surfactant for less soluble silanes) |
| Hydrolysis Time | 5-10 minutes with stirring | 10-15 minutes with stirring |
| Application Method | Dip, Spray, Wipe | Dip, Spray |
Data compiled from multiple sources.[7]
Experimental Protocol: General Purpose Substrate Silanization
-
Substrate Cleaning: a. Sonicate the substrate in a 2% aqueous solution of a lab-grade detergent for 20 minutes. b. Rinse thoroughly (10-15 times) with deionized water. c. Sonicate in acetone for 20 minutes. d. Rinse briefly with ethanol or isopropanol. e. Dry the substrate in an oven at 110°C for at least 20 minutes.[10]
-
Silane Solution Preparation (100 mL of 2% solution in Ethanol): a. In a clean glass beaker, combine 95 mL of 100% Ethanol and 5 mL of deionized water. b. While stirring, use a calibrated pH meter to add acetic acid dropwise until the solution reaches a stable pH between 4.5 and 5.5. c. Continue stirring and add 2 mL of this compound to the solution. d. Stir for a minimum of 5 minutes to allow for complete hydrolysis. Use the solution promptly.[7]
-
Application & Curing: a. Immerse the clean, dry substrate into the freshly prepared silane solution for 2 minutes with gentle agitation. b. Remove the substrate and briefly rinse it in a beaker of fresh ethanol to remove excess silane. c. Cure the coated substrate in an oven at 110°C for 15 minutes.[7] d. Allow the substrate to cool to room temperature before applying the organic polymer or adhesive.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing the root cause of adhesion failure.
References
- ZM Silane. (2025). Silane Surface Treatment 8 Common Mistakes To Avoid. ZM Silane.
- Plueddemann, E. P. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions. DTIC.
- BenchChem. (2025). Factors affecting the hydrolysis rate of 3-Methacryloxypropyldimethylsilanol. BenchChem.
- CymitQuimica. (n.d.). CAS 14513-34-9: this compound. CymitQuimica.
- ResearchGate. (2025). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.
- Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. Gelest.
- Chen, C., et al. (2018). Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives. PubMed.
- ResearchGate. (n.d.). Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives | Request PDF.
- YAC Chemicals. (n.d.). This compound CAS No.14513-34-9. YAC Chemicals.
- Guidechem. (n.d.). This compound 14513-34-9 wiki. Guidechem.
- Beyond Materials Ltd. (n.d.). Silane Surface Treatment.
- RawSource. (n.d.). Buy this compound. RawSource.
- National Institutes of Health (NIH). (n.d.).
- Dakenchem. (2024).
- PubChem. (n.d.). 3-(Dimethoxymethylsilyl)
- ChemicalBook. (2025). This compound | 14513-34-9. ChemicalBook.
- Popa Lab. (n.d.). Surface Chemistry Protocol. Popa Lab.
- SINOSIL. (n.d.). Silane Coupling Agents Practical Guide. SINOSIL.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methacryloxypropylmethyldimethoxysilane in Coatings and Adhesives. NINGBO INNO PHARMCHEM CO.,LTD.
- Ataman Kimya. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE.
- Silsource. (n.d.). Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE. Silsource.
- Daken Chemical. (n.d.). CAS NO.14513-34-9 this compound. Daken Chemical.
- Unnamed Source. (n.d.). Chemical Name: 3-Methacryloxypropyltrimethoxysilane.
- ResearchGate. (2016). The Role of Silane Coupling Agents and Universal Primers in Durable Adhesion to Dental Restorative Materials - a Review.
- ResearchGate. (2025). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry.
- ResearchGate. (2022). (PDF) Reactivities of silane coupling agents in the silica/rubber composites: Theoretical insights into the relationships between energy barriers and electronic characteristics.
- Dakenchem. (2023).
- SciSpace. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan. SciSpace.
- Gelest. (n.d.). What to Consider When Selecting a Silane Coupling Agent - Technical Library. Gelest.
- ChemicalBook. (n.d.). This compound | 14513-34-9. ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 14513-34-9: this compound [cymitquimica.com]
- 3. Silane Surface Treatment - Beyond Materials ltd. [beyond-materials.com]
- 4. This compound CAS No.14513-34-9 [lanyasilane.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methacryloxypropyltrimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 10. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 11. zmsilane.com [zmsilane.com]
- 12. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 13. chemsilicone.com [chemsilicone.com]
Technical Support Center: The Effect of pH on 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) Hydrolysis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile silane coupling agent. We will explore the critical influence of pH on its hydrolysis rate, a pivotal step for achieving successful surface modification, adhesion promotion, and composite formulation. This guide provides fundamental scientific explanations, practical troubleshooting advice, and validated experimental protocols to ensure the reproducibility and success of your work.
Section 1: Frequently Asked Questions (FAQs) - The Science of MPMDMS Hydrolysis
This section addresses the fundamental principles governing the hydrolysis of MPMDMS, with a focus on the causal relationship between pH and reaction kinetics.
Q1: What is the fundamental mechanism of MPMDMS hydrolysis, and how does pH influence it?
A1: The hydrolysis of this compound involves the nucleophilic substitution of its two methoxy groups (-OCH₃) with hydroxyl groups (-OH) from water, yielding reactive silanol groups (Si-OH). This reaction is a critical prerequisite for the silane to bond to inorganic substrates. The pH of the aqueous solution acts as a catalyst, fundamentally altering the reaction pathway and rate.[1][2]
-
Acid-Catalyzed Hydrolysis (pH < 7): Under acidic conditions, a hydronium ion (H₃O⁺) protonates the oxygen atom of a methoxy group. This protonation makes the methoxy group a better leaving group (methanol, CH₃OH). A water molecule can then perform a nucleophilic attack on the silicon atom, displacing the methanol.[1][3] Acid-catalyzed hydrolysis is generally significantly faster than base-catalyzed hydrolysis.[1]
-
Base-Catalyzed Hydrolysis (pH > 7): In an alkaline medium, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electron-deficient silicon atom. This forms a pentacoordinate silicon intermediate, which then expels a methoxide ion (CH₃O⁻) to form the silanol.[4][5]
Below is a diagram illustrating these pH-dependent mechanisms.
Caption: pH-dependent hydrolysis mechanisms for MPMDMS.
Q2: Why is the hydrolysis rate of MPMDMS slowest at a neutral pH?
A2: The hydrolysis rate for alkoxysilanes, including MPMDMS, is at its minimum around a pH of 7.[2][6][7] This is because this pH represents the transition point between the acid-catalyzed and base-catalyzed mechanisms. At neutral pH, the concentrations of both the hydronium ions (H₃O⁺) required for the acid pathway and the hydroxide ions (OH⁻) for the basic pathway are at their lowest. Without a sufficient concentration of either catalyst, the reaction proceeds very slowly.[2][7]
Q3: What is the difference between hydrolysis and condensation, and how does pH affect both?
A3: Hydrolysis and condensation are two distinct but concurrent reactions that occur when MPMDMS is mixed with water.[1][8]
-
Hydrolysis: As described above, this is the initial step where methoxy groups are converted to silanol groups.
-
Condensation: This is the subsequent reaction where the newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si).[1][7] This process releases water or methanol and leads to the formation of oligomers and, eventually, a polymer network.
Crucially, the rate of condensation is also highly dependent on pH, but its minimum rate occurs at a different pH than hydrolysis. The condensation rate is generally lowest at a pH of approximately 4.0.[7][9][10] This differential pH sensitivity is the key to controlling the silanization process.
Caption: Competing hydrolysis and condensation pathways.
Q4: What is considered the "optimal" pH for hydrolyzing MPMDMS and why?
A4: For most applications involving surface treatment, an acidic pH of around 4 is considered optimal.[9][11] This is not because hydrolysis is fastest at this pH (it is faster at lower pH values), but because it represents the best compromise between the rates of hydrolysis and condensation.[7]
-
At pH 4: The hydrolysis rate is sufficiently fast for practical use, while the condensation rate is at its minimum.[7][9][10] This creates a "working window" where a stable solution of reactive silanol monomers and small oligomers can be prepared and maintained, maximizing their availability to bond with the target substrate surface before they polymerize in solution.[7][9]
Q5: Besides pH, what other critical factors influence the hydrolysis rate?
A5: While pH is a primary factor, several other experimental conditions significantly impact the hydrolysis and subsequent condensation rates:
-
Water/Silane Ratio: A molar excess of water is necessary to drive the hydrolysis reaction to completion.[4][6]
-
Temperature: Higher temperatures increase the rate of both hydrolysis and condensation, following the Arrhenius law.[2][6] This can be used to speed up the process, but it also shortens the working life of the solution.[9]
-
Solvent: The use of a co-solvent like ethanol can help solubilize the silane but may also slow the hydrolysis reaction.[6][12]
-
Concentration: Higher concentrations of the silane can accelerate condensation due to the increased proximity of silanol groups.[2][8]
-
Alkoxy Group: The type of alkoxy group matters. MPMDMS has methoxy groups, which hydrolyze approximately 6-10 times faster than the ethoxy groups on a comparable silane, due to lower steric hindrance.[1][9]
Section 2: Troubleshooting Guide - From Theory to Practice
This guide addresses common issues encountered during experiments with MPMDMS.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or poor surface modification; surface remains hydrophilic. | 1. Incomplete Hydrolysis: The pH of the solution is near neutral (pH 7), where the hydrolysis rate is at its minimum.[7] | 1. Adjust pH: Modify the pH of your aqueous solution to an acidic range (e.g., 3-5) using a weak acid like acetic acid. This will catalyze the hydrolysis reaction.[6][11] |
| 2. Insufficient Water: Only the stoichiometric amount of water was used, leading to an incomplete reaction.[6] | 2. Increase Water Content: Ensure a stoichiometric excess of water is present in the reaction mixture to drive the hydrolysis to completion.[6] | |
| 3. Premature Condensation: The hydrolyzed silane polymerized in solution before it could bond to the substrate. This can happen if the pH is too far from 4 or the solution is left for too long.[7] | 3. Optimize pH and Time: Prepare the silane solution at a pH of ~4 to minimize condensation.[7][9] Use the hydrolyzed solution shortly after preparation, typically within a few hours.[6] | |
| Solution becomes cloudy, foggy, or forms a gel prematurely. | 1. Rapid Self-Condensation: The pH is too acidic (e.g., < 3) or too basic (e.g., > 5), leading to a high condensation rate.[7] | 1. Buffer pH to 4: Adjust the pH of your solution to be as close to 4.0 as possible, which is the point of minimum condensation and maximum silanol stability.[7][9] |
| 2. High Silane Concentration: The hydrolysis was performed in a highly concentrated solution, increasing the probability of intermolecular condensation.[8] | 2. Dilute the Solution: Perform the hydrolysis at a lower silane concentration (e.g., 0.5-2% by volume) to reduce the rate of self-condensation. | |
| 3. High Temperature: The reaction is being run at an elevated temperature, which accelerates condensation more significantly than hydrolysis.[9] | 3. Control Temperature: Conduct the hydrolysis at room temperature unless a faster reaction is absolutely necessary. If warming is used, significantly shorten the solution's working time. | |
| Hydrolysis appears to be very slow or not occurring. | 1. Neutral pH: The solution pH is at or very near 7.0.[2][7] | 1. Add Catalyst: Introduce an acid (e.g., acetic acid) or a base to catalyze the reaction. An acidic pH of 3-5 is recommended for most applications. |
| 2. Presence of Alcohol Co-solvent: The reaction mixture contains a high concentration of alcohol (e.g., ethanol), which can slow the forward hydrolysis reaction.[6][12] | 2. Minimize Alcohol or Increase Time: If possible, reduce the amount of alcohol co-solvent. If it is required for solubility, you may need to increase the reaction time or use a more optimal pH to compensate. |
Section 3: Experimental Protocols
These protocols provide a starting point for the controlled hydrolysis of MPMDMS.
Protocol 1: Preparation of a Hydrolyzed MPMDMS Solution at Optimal pH
Objective: To prepare a stable, ready-to-use 1% (v/v) aqueous solution of MPMDMS for surface treatment.
Materials:
-
This compound (MPMDMS)
-
Deionized (DI) water
-
Glacial acetic acid
-
pH meter or pH indicator strips
-
Glass beakers and magnetic stirrer
Procedure:
-
Prepare Acidic Water: In a glass beaker, place 99 mL of DI water.
-
Adjust pH: While stirring, add glacial acetic acid dropwise to the water until the pH is stable between 4.0 and 4.5. This step is critical for minimizing condensation.[7][9]
-
Add Silane: Continue stirring the acidic water and slowly add 1 mL of MPMDMS. It is important to add the silane to the water (and not the reverse) to ensure rapid dispersion and prevent localized high concentrations that can lead to condensation.
-
Hydrolyze: Allow the solution to stir at room temperature for at least 1-2 hours to ensure sufficient hydrolysis. The solution should remain clear. Any cloudiness indicates premature condensation.[9][13]
-
Use Solution: Use the freshly prepared solution for your application within a few hours for best results.[6] Refrigeration can extend the working life but the solution should be allowed to return to room temperature before use.
Protocol 2: Monitoring MPMDMS Hydrolysis via FT-IR Spectroscopy
Objective: To qualitatively monitor the progress of MPMDMS hydrolysis by observing changes in characteristic infrared absorption bands.
Materials:
-
MPMDMS solution (prepared as in Protocol 1)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory suitable for liquids.
Procedure:
-
Acquire Background Spectrum: Record a background spectrum of the acidic water (pH 4.0-4.5) before adding the silane.
-
Initial Spectrum (T=0): Immediately after adding MPMDMS to the acidic water, place a sample of the solution onto the ATR crystal and acquire the initial FT-IR spectrum.
-
Identify Key Peaks:
-
Look for the characteristic Si-O-CH₃ stretching bands around 1080 cm⁻¹ and 840 cm⁻¹.
-
Look for the emerging broad band for Si-OH groups, typically around 920 cm⁻¹.[14]
-
-
Time-Lapse Monitoring: Acquire spectra at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Analyze Spectral Changes: Observe the decrease in the intensity of the Si-O-CH₃ peaks and the corresponding increase in the intensity of the Si-OH peak over time.[14] This provides direct evidence of the progression of hydrolysis.
Section 4: Quantitative Data Summary
The following table summarizes the general relationship between pH and the relative rates of hydrolysis and condensation for methoxy-functional silanes like MPMDMS. Exact rates are system-dependent and should be determined empirically.
| pH Value | Relative Hydrolysis Rate | Relative Condensation Rate | Stability of Silanol Solution | Primary Application Suitability |
| 2-3 | Very High | High | Low (prone to gelling) | Rapid hydrolysis where solution is used immediately. |
| 4 | High | Minimum | High | Optimal for most surface treatment applications. [7][9] |
| 5-6 | Moderate | Moderate to High | Moderate | General purpose use. |
| 7 | Minimum | High | N/A (hydrolysis is too slow) | Not recommended.[2][7] |
| 8-10 | High | Very High | Very Low (rapid precipitation) | Specific applications where rapid condensation is desired. |
Section 5: References
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest. [URL: https://www.gelest.com/wp-content/uploads/Factors-contributing-to-the-stability-of-alkoxysilanes-in-aqueous-solution.pdf]
-
Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6600582/]
-
BenchChem. (2025). Troubleshooting incomplete hydrolysis of Trimethoxy(propyl)silane. BenchChem. [URL: https://www.benchchem.com/product/bcp166858/technical-support]
-
Ishida, H. (1993). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. DTIC. [URL: https://apps.dtic.mil/sti/citations/ADA263039]
-
BenchChem. (2025). Factors affecting the hydrolysis rate of 3-Methacryloxypropyldimethylsilanol. BenchChem. [URL: https://www.benchchem.com/product/bcm201734/technical-support]
-
BenchChem. (2025). Dealing with incomplete hydrolysis of the triethoxysilane groups. BenchChem. [URL: https://www.benchchem.com/product/bcm188339/technical-support]
-
Al-Oweini, R., & El-Rassy, H. (2018). Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI. [URL: https://www.ouci.u-tokyo.ac.jp/article/s41598-018-35677-2/]
-
Request PDF. (2025). Studies on dialkoxysilane hydrolysis kinetics under alkaline conditions. ResearchGate. [URL: https://www.researchgate.net/publication/230985223_Studies_on_dialkoxysilane_hydrolysis_kinetics_under_alkaline_conditions]
-
Guidechem. (n.d.). This compound 14513-34-9 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/3-methacryloxypropylmethyldimethoxysilane-cas-14513-34-9.html]
-
YAC. (n.d.). This compound CAS No.14513-34-9. YAC. [URL: https://www.yac-materials.com/product/yac-o1741.html]
-
PubMed. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29756466/]
-
Co-Formula. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. Co-Formula. [URL: https://www.cfsilicone.com/news/what-are-the-factors-that-affect-the-hydrolysis-reaction-rate-of-silane-coupling-agents.html]
-
Request PDF. (2025). Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [URL: https://www.researchgate.net/publication/234033100_Hydrolysis_and_condensation_of_silanes_in_aqueous_solutions]
-
Brinker, C.J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [URL: https://www.sciencedirect.com/science/article/pii/0022309388900051]
-
Request PDF. (2025). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/230919932_Study_of_the_acid_hydrolysis_of_3-methacryloxypropyltrimethoxysilane_by_capillary_electrophoresis-ion-trap_mass_spectrometry]
-
Request PDF. (2025). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. [URL: https://www.researchgate.net/publication/225883832_Kinetic_analysis_of_organosilane_hydrolysis_and_condensation]
-
Request PDF. (2025). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. ResearchGate. [URL: https://www.researchgate.net/publication/285741673_Field_desorption_mass_spectroscopic_analysis_of_silane_coupling_agents_hydrolyzed_in_solution]
-
MDPI. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. [URL: https://www.mdpi.com/2504-477X/3/3/78]
-
BenchChem. (2025). Troubleshooting incomplete silanization of surfaces. BenchChem. [URL: https://www.benchchem.com/product/bcm188339/technical-support]
-
Silsource. (n.d.). 3-METHACRYLOXYPROPYLTRIETHOXYSILANE. Silsource. [URL: https://www.silsource.com/products/3-methacryloxypropyltriethoxysilane-cas-21142-29-0]
-
Sigma-Aldrich. (n.d.). 3-(Trimethoxysilyl)propyl methacrylate (M6514) - Product Information Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/341/861/m6514pis.pdf]
-
BenchChem. (2025). Technical Support Center: 3-(trimethoxysilyl)propyl methacrylate Hydrolysis. BenchChem. [URL: https://www.benchchem.com/product/bcm188339/technical-support]
-
Blog. (2025). How to prevent the hydrolysis of A Silane Coupling Agent?. Blog. [URL: https://www.linkedin.com/pulse/how-prevent-hydrolysis-silane-coupling-agent-jessica-zhang-g7hjf]
-
Request PDF. (2025). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. [URL: https://www.researchgate.net/publication/262590248_The_Influence_of_pH_on_the_Hydrolysis_Process_of_g-Methacryloxypropyltrimethoxysilane_Analyzed_by_FT-IR_and_the_Silanization_of_Electrogalvanized_Steel]
-
Request PDF. (2025). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. ResearchGate. [URL: https://www.researchgate.net/publication/250062034_Hydrolysis-condensation_rate_constants_of_3-trimethoxysilyl_propyl_methacrylate]
-
Echemi. (n.d.). This compound SDS, 14513-34-9 Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/3-methacryloxypropylmethyldimethoxysilane-cas-14513-34-9.html]
-
PubChem. (n.d.). 3-(Trimethoxysilyl)propyl methacrylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17318]
-
Request PDF. (2025). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [URL: https://www.researchgate.net/publication/223707765_The_HydrolysisCondensation_Behaviour_of_Methacryloyloxyalkylfunctional_Alkoxysilanes_Structure-Reactivity_Relations]
-
ChemicalBook. (n.d.). This compound | 14513-34-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8218841.htm]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest. [URL: https://www.gelest.com/wp-content/uploads/How-does-a-Silane-Coupling-Agent-Work-Hydrolysis-Considerations.pdf]
-
ResearchGate. (n.d.). Silane hydrolysis reaction mechanism in an acidic medium, using 3-methacryloxypropyltrimethoxysilane as an example. ResearchGate. [URL: https://www.researchgate.net/figure/Silane-hydrolysis-reaction-mechanism-in-an-acidic-medium-using_fig1_328738379]
Sources
- 1. gelest.com [gelest.com]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. uychem.com [uychem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Filler Dispersion with 3-Methacryloxypropylmethyldimethoxysilane
Welcome to the technical support center for 3-Methacryloxypropylmethyldimethoxysilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile silane coupling agent for enhanced filler dispersion. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a comprehensive understanding and successful application in your composite materials.
The Science of Silane Coupling Agents
This compound is a bifunctional molecule designed to act as a molecular bridge between inorganic fillers and organic polymer matrices.[1][2] Its efficacy stems from its unique chemical structure:
-
Methacryloxypropyl Group: This organic-functional group is designed to react and form covalent bonds with the polymer matrix, particularly those that cure via free-radical mechanisms like polyesters and acrylics.[1]
-
Methyldimethoxysilane Group: The dimethoxysilane end of the molecule is hydrolyzable. In the presence of water, the methoxy groups are replaced by hydroxyl groups (silanols). These silanols can then condense with hydroxyl groups present on the surface of many inorganic fillers, forming stable siloxane bonds (Si-O-Si).[3]
This dual reactivity allows the silane to chemically link the filler surface to the polymer matrix, significantly improving interfacial adhesion and, consequently, the dispersion of the filler within the polymer.[4]
The Mechanism of Action
The process of improving filler dispersion using this compound involves a few key steps:
-
Hydrolysis: The methoxysilane groups react with water to form silanols. This reaction is often catalyzed by acids or bases.[5]
-
Condensation: The newly formed silanols condense with hydroxyl groups on the filler surface, creating a covalent bond.
-
Polymer Interaction: The methacrylate-functional "tail" of the silane, now anchored to the filler, can co-react with the polymer matrix during curing.
This creates a strong, durable bond at the filler-polymer interface, leading to a host of benefits including:
-
Improved filler dispersion and reduced agglomeration.[4]
-
Enhanced mechanical properties such as tensile and flexural strength.[4][6]
-
Increased water resistance of the composite.[4]
-
Reduced viscosity of the filler/polymer mixture during processing.[7]
Visualizing the Workflow
Caption: A simplified workflow for treating fillers with this compound.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound for filler dispersion.
Issue 1: Poor Filler Dispersion and Agglomeration
Question: I've treated my filler with this compound, but I'm still seeing significant agglomeration in my polymer matrix. What could be the cause?
Answer:
Several factors can contribute to poor filler dispersion even after silane treatment. Let's break down the potential causes and solutions:
-
Incomplete Hydrolysis: The silane must first be hydrolyzed to form reactive silanols. Insufficient water or improper pH can hinder this crucial step. The hydrolysis rate is slowest at a neutral pH and is catalyzed by both acidic and alkaline conditions.[5] For non-amino silanes like this one, adjusting the pH of the silane solution to 4-5 with a small amount of acetic acid is recommended to accelerate hydrolysis.[8]
-
Incorrect Silane Concentration: The optimal concentration of the silane coupling agent is critical. While a monolayer of silane on the filler surface might seem sufficient, studies have shown that multiple layers can yield better results.[7] A common starting point is a 2% final concentration in an aqueous alcohol solution.[9] However, the ideal loading level is dependent on the surface area of your specific filler and should be determined experimentally.[7]
-
Inadequate Mixing: Uniform coating of the filler with the silane solution is paramount. High-intensity mixing is recommended to ensure that all filler particles are evenly treated.[7] For lab-scale experiments, vigorous stirring or ultrasonication can be effective.
-
Premature Condensation: Once hydrolyzed, silanols can self-condense to form siloxane oligomers in solution before they have a chance to bond with the filler surface. To mitigate this, it's advisable to use the prepared silane solution shortly after preparation, ideally within an hour.[8]
Issue 2: Weak Interfacial Adhesion and Poor Mechanical Properties
Question: My composite's mechanical properties haven't improved as expected after using the silane coupling agent. How can I improve the interfacial adhesion?
Answer:
Weak interfacial adhesion suggests that the "molecular bridge" between the filler and the polymer is not forming effectively. Here's a systematic approach to troubleshooting this issue:
-
Verify Filler Surface Chemistry: Silane coupling agents are most effective with fillers that have hydroxyl groups on their surface, such as silica, glass, talc, and mica.[7] Fillers like calcium carbonate or carbon black may have limited reactivity with silanes.[7] It's essential to confirm the suitability of your chosen filler.
-
Optimize Curing Conditions: After applying the silane, a curing step is necessary to drive the condensation reaction between the silanol and the filler surface, and to remove byproducts like alcohol and water.[7] A typical curing cycle is 5-10 minutes at 110°C or for 24 hours at room temperature with at least 60% relative humidity.[9] Insufficient curing can lead to a weak bond.
-
Ensure Polymer Compatibility: The methacryloxypropyl group of the silane is designed to react with specific polymer types, primarily those that undergo free-radical polymerization.[1] If your polymer matrix cures through a different mechanism, the covalent link between the silane and the polymer may not form, resulting in poor adhesion.
Issue 3: Inconsistent Results Between Batches
Question: I'm experiencing significant variability in the performance of my composites from batch to batch. What could be causing this inconsistency?
Answer:
Inconsistent results often point to a lack of control over key experimental parameters. To ensure reproducibility, consider the following:
-
Control Moisture Content: The hydrolysis of the silane is dependent on the presence of water. Variations in the ambient humidity or the moisture content of your filler and solvents can lead to inconsistent hydrolysis and, consequently, variable treatment effectiveness. It's advisable to work in a controlled environment and to dry your fillers before treatment to remove adsorbed water.
-
Standardize the Treatment Protocol: Every step of the silane treatment process, from solution preparation to curing, should be meticulously standardized. This includes the concentrations of all reagents, mixing times and speeds, application method, and curing temperature and duration.
-
Monitor Silane Solution Stability: As mentioned earlier, hydrolyzed silane solutions have a limited shelf life. Preparing fresh solutions for each batch is crucial to ensure consistent reactivity.
Visualizing the Troubleshooting Logic
Caption: Troubleshooting logic for poor filler dispersion.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound solution?
A1: A mixture of alcohol and water is typically used. A common formulation is a 95% ethanol / 5% water solution.[9] The alcohol helps to solubilize the silane, while the water is necessary for the hydrolysis reaction. For methoxy-containing silanes like this one, methanol can also be a suitable solvent.[8]
Q2: How can I confirm that the silane has successfully bonded to the filler surface?
A2: Several analytical techniques can be used to characterize the surface of the treated filler. Fourier-transform infrared spectroscopy (FTIR) can detect the presence of new chemical bonds, such as Si-O-Si, on the filler surface.[10] Thermogravimetric analysis (TGA) can quantify the amount of silane grafted onto the filler by measuring the weight loss upon heating.
Q3: Can I add the silane directly to my polymer-filler mixture instead of pre-treating the filler?
A3: Yes, this is known as the integral blend method.[11] In this approach, the silane is added directly to the mixture of the filler and resin.[8] While this method can be simpler, pre-treating the filler often provides better control over the silane's interaction with the filler surface and can lead to more consistent results.
Q4: What safety precautions should I take when handling this compound?
A4: this compound can cause skin and eye irritation.[12][13] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][14] Always consult the Safety Data Sheet (SDS) for detailed safety information.[14][15][16]
Q5: How should I store this compound?
A5: This silane is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis.[14][17][18]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source |
| Silane Solution Concentration | 0.5 - 2.0% in aqueous solution | [9] |
| pH of Silane Solution | 4.5 - 5.5 (for non-amino silanes) | [9] |
| Hydrolysis Time | ~5 minutes | [9] |
| Curing Temperature | 110 - 120 °C | [9] |
| Curing Time (at 110-120°C) | 5 - 30 minutes | [9] |
| Room Temperature Cure Time | 24 hours (at ~60% relative humidity) | [9] |
| Typical Silane Loading on Filler | 0.1 - 2.0% of filler weight | [8] |
Experimental Protocols
Protocol 1: Filler Pre-treatment with this compound
This protocol outlines a general procedure for treating inorganic fillers with this compound to improve their dispersion in a polymer matrix.
Materials:
-
This compound
-
Inorganic filler (e.g., silica, talc)
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (glacial)
-
High-intensity mixer or magnetic stirrer with a stir bar
-
Oven
Procedure:
-
Prepare the Silane Solution:
-
In a clean, dry beaker, prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust the pH of the solution to 4.5-5.5 using a few drops of acetic acid.
-
With continuous stirring, slowly add this compound to the solution to achieve a final concentration of 2% (v/v).
-
Continue stirring for at least 5 minutes to allow for hydrolysis to occur.
-
-
Treat the Filler:
-
Place the desired amount of filler in a separate container.
-
While vigorously mixing the filler, slowly add the prepared silane solution. Ensure that the solution is added dropwise or as a fine spray to promote uniform coating.
-
Continue mixing for 10-30 minutes to ensure thorough wetting of the filler particles.
-
-
Cure the Treated Filler:
-
Transfer the treated filler to an oven-safe dish.
-
Dry the filler in an oven at 110-120°C for 2 hours to complete the condensation reaction and remove the solvent and byproducts.[8]
-
-
Incorporate into Polymer Matrix:
-
The dried, surface-modified filler is now ready to be incorporated into your polymer matrix according to your standard composite formulation procedure.
-
References
-
A Guide to Silane Solution Mineral and Filler Treatments. (2012, September 7). AZoM. [Link]
-
Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor. Silsource. [Link]
-
APPLYING A SILANE COUPLING AGENT. Gelest. [Link]
- Treatment of filler with silane. (2013, June 13).
-
What to Consider When Selecting a Silane Coupling Agent - Technical Library. Gelest. [Link]
-
Surface Treatment of Fillers: Unlock Potential with Silane Coupling Agents. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Application Methods of Silane Coupling Agent. Nanjing SiSiB Silicones Co., Ltd. [Link]
-
Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites. (2019, November 15). IIETA. [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2025, August 7). ResearchGate. [Link]
-
This compound CAS No.14513-34-9. XJY Silicones. [Link]
-
Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. (2025, August 5). ResearchGate. [Link]
-
methacryloxypropylmethyldimethoxysilane, 95%. (2015, January 7). Gelest, Inc. [Link]
-
Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. (2025, October 18). ResearchGate. [Link]
-
(3-ACRYLOXYPROPYL)METHYLDIETHOXYSILANE, 95%. (2016, December 5). Gelest, Inc. [Link]
-
What's (3-Methacryloxypropyl)trimethoxysilane Used in. (2024, August 4). Jessica Chemicals. [Link]
-
Characterization of surface interaction of inorganic fillers with silane coupling agents. (2025, August 5). ResearchGate. [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2012, April 2). Taylor & Francis Online. [Link]
-
Effect of Different Silane Coupling Agents on Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites. (2023, August 24). NIH. [Link]
-
Safety data sheet. (2018, May 3). SERVA Electrophoresis GmbH. [Link]
-
3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications. (2024, June 27). LinkedIn. [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003, June 12). AFINITICA. [Link]
-
3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485. PubChem. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]
-
Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. MDPI. [Link]
-
Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. [Link]
-
Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. ResearchGate. [Link]
-
What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Co-Formula. [Link]
-
Effect of the Amount of 3-methacyloxypropyltrimethoxysilane Coupling Agent on Physical Properties of Dental Resin Nanocomposites. PubMed. [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]
-
Effect of silane coupling agents on the durability of polymer concrete. Rowan University. [Link]
-
Material Safety Data Sheet - 3-(Trimethoxysilyl)propyl methacrylate, 98%. Cole-Parmer. [Link]
-
METHACRYLOXYPROPYLTRIMETHOXYSILANE. (2015, January 12). [Link]
Sources
- 1. This compound CAS No.14513-34-9 [lanyasilane.de]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. Effect of Different Silane Coupling Agents on Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 9. gelest.com [gelest.com]
- 10. iieta.org [iieta.org]
- 11. What is the difference between pre-treatment of filler and integral blending method in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 12. gelest.com [gelest.com]
- 13. serva.de [serva.de]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. gelest.com [gelest.com]
- 17. Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 18. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]
Stability of 3-Methacryloxypropylmethyldimethoxysilane solutions over time
An unparalleled guide for researchers and scientists navigating the complexities of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) solution stability. This technical support center provides in-depth troubleshooting, FAQs, and validated protocols to ensure the optimal performance of this critical silane coupling agent in your experiments.
Introduction: The Challenge of Silane Solution Stability
This compound is a bifunctional molecule widely used to enhance adhesion between organic polymers (via its methacrylate group) and inorganic substrates (via its silicon-containing group).[1][2] Its efficacy is entirely dependent on the proper activation of its methoxysilane groups into reactive silanol groups (-Si-OH) through hydrolysis. However, these activated silanols are also prone to self-condensation, forming stable but non-reactive siloxane bonds (-Si-O-Si-).
The stability of an MPMDMS solution is a delicate balance between these two competing reactions: hydrolysis and condensation. An improperly prepared or stored solution can lead to premature condensation, resulting in the formation of inactive oligomers and polymers, which will significantly compromise its performance as a coupling agent. This guide provides the expertise to control these reactions and troubleshoot common issues.
The Core Chemistry: Hydrolysis and Condensation
The instability of MPMDMS in the presence of water is governed by a two-step process. Understanding this mechanism is the first step toward controlling it.
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water (H₂O) to form reactive silanol groups (-OH) and methanol (CH₃OH) as a byproduct. This step is essential for "activating" the silane so it can bond to the hydroxyl groups on an inorganic surface.
-
Condensation: The newly formed, highly reactive silanol groups can then react with each other to form a stable siloxane bond (-Si-O-Si-), releasing a water molecule. This process can continue, leading to the formation of dimers, trimers, and larger oligomeric structures. If left unchecked, this will lead to precipitation or gelation of the solution.
Question 4: How can I monitor the stability or degradation of my MPMDMS solution?
Short Answer: Beyond simple visual inspection, spectroscopic techniques like FTIR and NMR are the most direct methods for monitoring the chemical changes in your solution.
Detailed Explanation: For critical applications, verifying the state of the silane solution can prevent failed experiments.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a relatively accessible technique. By taking spectra over time, you can monitor the disappearance of the strong Si-O-CH₃ absorbance peaks (around 1080-1100 cm⁻¹) and the appearance and broadening of peaks associated with Si-OH formation (broad peak ~3200-3600 cm⁻¹) and Si-O-Si condensation (~1040 cm⁻¹). [3][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ²⁹Si and ¹³C NMR are powerful tools for quantifying the degree of hydrolysis and condensation. They can distinguish between the original methoxy groups, the hydrolyzed silanol groups, and the various condensed siloxane species. [5][4][6]* Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to analyze the molecular weight distribution in the solution, providing a clear picture of the extent of oligomerization. [5]
Summary of Factors Affecting MPMDMS Solution Stability
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Optimal Condition for Stable Solution |
| pH | Slowest at pH 7; catalyzed by acid and base. [7] | Slowest at pH 3-5; fastest at neutral/alkaline pH. [8] | pH 4.0 - 5.0 |
| Temperature | Increases with temperature. [7] | Increases with temperature. | Cool (2-8°C) for storage |
| Concentration | Increases with concentration. [7] | Increases significantly with concentration. | Low (typically 0.5 - 2.0 wt%) |
| Solvent | Requires water. | Slower in alcohol co-solvents. [7] | Alcohol/Water Mixture (e.g., 95/5 v/v) |
| Time | Proceeds over time until water is consumed. | Proceeds continuously over time. | Use as fresh as possible (<8 hours) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized, Pre-hydrolyzed MPMDMS Solution (1 wt%)
This protocol is designed to generate a ready-to-use silane solution with a reasonable working life of several hours.
Materials:
-
This compound (MPMDMS)
-
Reagent-grade Ethanol (or Isopropanol)
-
Deionized (DI) Water
-
Acetic Acid (glacial or dilute solution)
-
pH meter or pH indicator strips
-
Stir plate and magnetic stir bar
-
Glass beakers/flasks
Procedure:
-
Prepare the Solvent System: In a clean glass beaker, combine 95 mL of ethanol and 4 mL of DI water.
-
Adjust pH: Begin stirring the solvent mixture. Slowly add acetic acid dropwise until the pH of the solution is stable between 4.0 and 5.0.
-
Add Silane: While maintaining vigorous stirring, slowly add 1 mL (~1.0 g) of MPMDMS to the vortex of the solvent. A slow, dropwise addition is critical.
-
Hydrolysis (Activation): Continue stirring the solution for 30-60 minutes. This allows time for the hydrolysis reaction to proceed, activating the silane. The solution should remain clear.
-
Final Volume Adjustment: Add DI water to bring the total volume to 100 mL, if necessary, while stirring.
-
Use Promptly: The solution is now ready for use in surface treatment applications. For best results, use within 8 hours.
Protocol 2: Basic Monitoring of Hydrolysis via FTIR-ATR
This protocol provides a qualitative method to observe the hydrolysis of MPMDMS.
Equipment:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
The freshly prepared silane solution from Protocol 1.
-
Anhydrous ethanol for baseline/cleaning.
Procedure:
-
Record Background: Record a background spectrum on the clean, dry ATR crystal.
-
Record "Time Zero" Spectrum: Place a drop of a 1% solution of MPMDMS in anhydrous ethanol onto the ATR crystal. Record the spectrum. Note the sharp, strong absorbance peak around 1080-1100 cm⁻¹ corresponding to the Si-O-CH₃ bonds.
-
Clean and Apply Hydrolyzed Solution: Thoroughly clean the crystal. Apply a drop of the aqueous solution prepared in Protocol 1.
-
Time-Series Measurement: Record spectra of the aqueous solution immediately after application, and then at regular intervals (e.g., 15, 30, 60 minutes).
-
Analysis: Compare the spectra. You should observe a decrease in the intensity of the Si-O-CH₃ peak over time, confirming that hydrolysis is taking place. You may also see the emergence of a broad Si-OH peak around 3300 cm⁻¹.
References
- Silsource. (n.d.). 3-METHACRYLOXYPROPYLTRIETHOXYSILANE.
- PubChem. (2025). 3-(Dimethoxymethylsilyl)propyl methacrylate.
- ChemicalBook. (2023). This compound.
- Daken Chemical. (n.d.). CAS NO.14513-34-9 this compound.
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
- ResearchGate. (n.d.). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry.
- Xiamen Yacoo Chemical Co., Ltd. (n.d.). This compound CAS No.14513-34-9.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal.
- ResearchGate. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
- DTIC. (1993). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions.
- PubMed. (2016).
- Co-Formula. (n.d.).
- CymitQuimica. (n.d.). CAS 14513-34-9: this compound.
Sources
- 1. This compound CAS No.14513-34-9 [lanyasilane.de]
- 2. CAS 14513-34-9: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness and stability of silane coupling agent incorporated in 'universal' adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Controlling the thickness of silane layers on substrates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for controlling the thickness of silane layers on substrates. As a Senior Application Scientist, I understand that achieving a uniform, reproducible silane coating is critical for the success of your downstream applications, from cell culture to biosensor development and drug delivery systems. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your silanization processes.
The Foundation of Silanization: A Quick Primer
Silanization is a surface modification technique that utilizes organosilane compounds to functionalize surfaces containing hydroxyl (-OH) groups, such as glass, silica, and metal oxides.[1] The process involves the formation of a covalent Si-O-Si bond between the silane and the substrate, resulting in a stable and chemically resistant surface modification.[1] The ultimate goal is often to create a well-ordered self-assembled monolayer (SAM), which provides a uniform and reproducible surface for subsequent applications.
However, the reality is often more complex. The formation of undesirable multilayers, aggregates, and non-uniform coatings is a common challenge.[2] This guide will address these issues head-on, providing you with the knowledge to control your silane layer thickness with precision.
Troubleshooting Guide: From Patchy Layers to Uncontrolled Thickness
This section is formatted in a question-and-answer style to directly address the specific problems you may encounter during your experiments.
Question 1: Why is my silane layer patchy and non-uniform?
Underlying Causes:
-
Inadequate Substrate Cleaning: This is the most common culprit. Organic or particulate contamination on the substrate surface will physically block the silane from reacting with the surface hydroxyl groups, leading to a patchy coating.[3]
-
Insufficient Surface Hydroxylation: The density of hydroxyl groups on the substrate surface is critical for a uniform reaction.[4] Insufficient activation will result in a sparse and incomplete silane layer.[3] For silica surfaces, an optimal density of approximately 5 hydroxyl groups per square nanometer has been reported.[5]
-
Premature Silane Polymerization in Solution: Trialkoxysilanes are prone to self-polymerization in the presence of water.[6][7] If this occurs in your silanization solution before the silane has had a chance to react with the substrate, these aggregates will deposit unevenly on the surface.[3]
Solutions & Protocols:
A rigorous cleaning and activation protocol is non-negotiable for achieving a uniform silane layer.
Experimental Protocol: Substrate Cleaning and Activation (for Glass/Silicon)
-
Sonication: Sonicate substrates in a solution of detergent (e.g., 2% Alconox) for 15 minutes, followed by thorough rinsing with deionized (DI) water.
-
Solvent Degreasing: Sonicate in acetone for 10 minutes, followed by isopropanol for 10 minutes to remove organic residues.
-
Piranha Etching (Activation):
-
Caution: Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse substrates in freshly prepared Piranha solution for 15-30 minutes.[3] This step removes residual organic contaminants and, more importantly, hydroxylates the surface, increasing the density of reactive -OH groups.[6]
-
-
Final Rinsing and Drying:
-
Rinse extensively with DI water.
-
Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).
-
For solution-phase deposition, a final bake in an oven at 110-120°C for 30 minutes can help remove residual water.[3] For vapor-phase deposition, pre-drying at 150°C for 4 hours is recommended to promote monolayer formation.[8]
-
Question 2: My silane layer is too thick and appears to be a multilayer. How can I achieve a monolayer?
Underlying Causes:
-
Excess Water in the Reaction: While a small amount of water is necessary to hydrolyze alkoxysilanes into reactive silanols, excess water promotes vertical polymerization, where silane molecules polymerize on top of each other, leading to thick, uncontrolled layers.[9] This is a significant issue in solution-phase depositions, which are notoriously sensitive to ambient humidity.[10][11]
-
High Silane Concentration: Higher concentrations of silane in solution can lead to thicker films.[12]
-
Prolonged Reaction Time: Increased exposure time to the silane can result in thicker layers, particularly in vapor-phase deposition.[13]
Solutions & Protocols:
Controlling the water content and optimizing reaction parameters are key to forming a monolayer.
Data Presentation: Impact of Reaction Parameters on Silane Layer Thickness
| Parameter | Effect on Thickness | Recommendation for Monolayer | Source(s) |
| Water Content | High water content leads to multilayers. | Use anhydrous solvents and controlled humidity or vapor-phase deposition. | [6][9][10] |
| Silane Concentration | Higher concentration can increase thickness. | Use a low concentration (e.g., 1-2% v/v) for solution deposition. | [3][12] |
| Reaction Time | Longer times can lead to thicker layers. | Optimize empirically; shorter times are often sufficient. | [12][13] |
| Temperature | Affects reaction kinetics and can influence film morphology. | Room temperature is often sufficient for solution deposition. | [12] |
Experimental Protocol: Vapor-Phase Deposition for Monolayer Control
Vapor-phase deposition is often superior to solution-phase methods for achieving reproducible monolayers as it is less sensitive to ambient humidity and reduces the risk of silane polymerization in solution.[2][14]
-
Setup: Place your clean, activated, and thoroughly dried substrate inside a vacuum desiccator. In a separate, small, open vial within the desiccator, add a few drops of the desired silane. Ensure the vial is not in direct contact with your substrate.[3]
-
Deposition: Evacuate the desiccator to a moderate vacuum. The silane will vaporize and react with the hydroxyl groups on the substrate surface. Allow the reaction to proceed for a defined period (e.g., 2-4 hours at room temperature).[3] The optimal time should be determined experimentally.
-
Post-Deposition Treatment:
-
Vent the desiccator with an inert gas.
-
Remove the substrate and immediately rinse with an anhydrous solvent (e.g., toluene or hexane) to remove any non-covalently bound (physisorbed) silane molecules.[3]
-
A final sonication step in a fresh portion of the anhydrous solvent can help remove loosely bound aggregates.[3]
-
Mandatory Visualization: Silanization Workflow
Caption: A generalized workflow for silanization, from substrate preparation to post-treatment and characterization.
Question 3: What is the purpose of the final curing step, and is it always necessary?
Underlying Cause for Confusion: The role of the final heating step (curing or annealing) is often misunderstood.
Explanation:
The curing step, typically performed in an oven at 110-120°C, is crucial for forming a robust and stable silane layer.[3] It serves several purposes:
-
Promotes Covalent Bonding: It provides the thermal energy required to drive the condensation reaction between adjacent silanol groups on the surface, forming a cross-linked siloxane (Si-O-Si) network.[3][15] This lateral polymerization enhances the mechanical and chemical stability of the film.
-
Removes Bound Water: It helps to drive off any remaining water molecules from the surface, further promoting the formation of stable siloxane bonds.[3]
-
Improves Molecular Ordering: For long-chain alkylsilanes, the curing step can promote the ordering and alignment of the alkyl chains, leading to a more densely packed and well-defined monolayer.
While a silane layer can form at room temperature, the curing step significantly enhances its durability. For applications requiring a robust coating that can withstand subsequent processing steps or harsh environments, curing is highly recommended.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right silane for my application?
The choice of silane depends on the desired surface functionality. For example, (3-Aminopropyl)triethoxysilane (APTES) is widely used to introduce amine groups for the subsequent attachment of biomolecules. For creating hydrophobic surfaces, silanes with long alkyl or fluorinated chains are used.[16] The number of reactive groups on the silane (e.g., mono-, di-, or tri-alkoxy) also influences the structure of the resulting film. Trialkoxysilanes can form polymeric films, while monoalkoxysilanes are limited to monolayer deposition.[4]
Q2: How can I measure the thickness of my silane layer?
Several techniques can be used to characterize the thickness and uniformity of silane films:
-
Spectroscopic Ellipsometry: A non-destructive optical technique that can accurately measure the thickness of thin films.[15][17]
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the uniformity of the coating and the presence of aggregates.[2]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can confirm the chemical composition of the silane layer.[2][18]
-
Water Contact Angle Measurement: A simple and quick method to assess the change in surface hydrophobicity or hydrophilicity after silanization, providing an indirect measure of surface coverage.[2]
Q3: Can I silanize substrates other than glass or silicon?
Yes, silanization can be applied to any substrate with surface hydroxyl groups, including metal oxides (e.g., aluminum oxide, titanium dioxide) and some polymers that have been surface-activated (e.g., through plasma treatment) to generate hydroxyl groups.[1]
Mandatory Visualization: Factors Leading to Multilayer Formation
Caption: Key factors that contribute to the formation of undesirable silane multilayers.
References
-
Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry | Request PDF - ResearchGate. Available from: [Link]
-
Metwalli, E., et al. Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Journal of Colloid and Interface Science. Available from: [Link]
-
Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption - BioForce Nanosciences. Available from: [Link]
-
Hair, M. L., & Hertl, W. Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir. Available from: [Link]
-
Effect of Silanization Film Thickness in Soft Lithography of Nanoscale Features - University of Washington. Available from: [Link]
-
Hydrophobic Silane Surface Treatments - Technical Library - Gelest. Available from: [Link]
-
Characterizing Silanized Surfaces with Imaging Ellipsometry - details | Park Systems. Available from: [Link]
-
What Is Silanization And Why Does It Matter? - Blogs - News - alwsci. Available from: [Link]
-
What to Consider When Selecting a Silane Coupling Agent - Technical Library - Gelest. Available from: [Link]
-
Silanization Surface treatment process - Plasma.com. Available from: [Link]
-
Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings | Langmuir - ACS Publications. Available from: [Link]
-
Characterization of vapor deposited thin silane films on silicon substrates for biomedical microdevices | Request PDF - ResearchGate. Available from: [Link]
-
Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC - NIH. Available from: [Link]
-
Moeini, B. (2023). Exploring Surface Silanization and Characterization of Thin Films: From Rapid, Gas-Phase Surface Modification to in-Depth Analysis of Porous Si/SiO2 Thin Films and XPS Data Interpretation. BYU ScholarsArchive. Available from: [Link]
-
Understanding the relationship between silane application conditions, bond durability and locus of failure | Request PDF - ResearchGate. Available from: [Link]
-
Effect of Water on Silanization of Silica by Trimethoxysilanes | Request PDF - ResearchGate. Available from: [Link]
-
Three general questions in silanization of a glass surface - Chemistry Stack Exchange. Available from: [Link]
-
264 questions with answers in SILANES | Science topic - ResearchGate. Available from: [Link]
-
Krasnoslobodtsev, A. V., & Smirnov, S. N. (2002). Effect of Water on Silanization of Silica by Trimethoxysilanes. Langmuir, 18(8), 3181-3184. Available from: [Link]
-
Howarter, J. A., & Youngblood, J. P. (2006). Optimization of silica silanization by 3-aminopropyltriethoxysilane. Langmuir : the ACS journal of surfaces and colloids, 22(26), 11142–11147. Available from: [Link]
-
Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - ResearchGate. Available from: [Link]
-
Silanization of Solid Substrates: A Step Toward Reproducibility - ResearchGate. Available from: [Link]
-
APPLYING A SILANE COUPLING AGENT. Available from: [Link]
-
Vapor-phase silanization of oxidized porous silicon for stabilizing composition and photoluminescence - AIP Publishing. Available from: [Link]
-
Robust silanization procedure? - ResearchGate. Available from: [Link]
-
Silanization - HPF Minerals. Available from: [Link]
-
Johnson, B. I., Cushman, C. V., Lunt, B. M., Kaykhaii, M., & Linford, M. R. An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO2, and Characterization of the Resulting Monolayers. Available from: [Link]
Sources
- 1. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dakenchem.com [dakenchem.com]
- 8. gelest.com [gelest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. researchgate.net [researchgate.net]
- 13. faculty.washington.edu [faculty.washington.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 17. details | Park Systems [parksystems.com]
- 18. lehigh.edu [lehigh.edu]
Validation & Comparative
A Comparative Performance Analysis: 3-Methacryloxypropyltrimethoxysilane vs. 3-Methacryloxypropylmethyldimethoxysilane
A Senior Application Scientist's Guide to Silane Coupling Agent Selection
In the realm of advanced materials, the interface between organic and inorganic components is a critical determinant of ultimate performance. Silane coupling agents are the linchpin in bridging these dissimilar materials, enhancing adhesion, durability, and mechanical properties. Among the diverse array of available silanes, 3-methacryloxypropyltrimethoxysilane (MPTMS) has long been a benchmark for free-radical curing systems. However, its close relative, 3-methacryloxypropylmethyldimethoxysilane (MPMDMS), presents an alternative with a nuanced structural difference that has significant performance implications. This guide provides an in-depth comparison of these two methacryloxy-functional silanes, offering theoretical insights and a framework for empirical performance evaluation to aid researchers, scientists, and drug development professionals in their material selection process.
Unveiling the Structural Nuances: A Tale of Two Silanes
At the heart of the performance differences between MPTMS and MPMDMS lies their molecular architecture. Both molecules share the same organofunctional methacryloxy group, which allows them to co-polymerize with resin systems like polyesters and acrylics.[1] They also share a propyl spacer. The key distinction resides in the hydrolyzable groups attached to the silicon atom.
-
3-Methacryloxypropyltrimethoxysilane (MPTMS) , a trialkoxy silane, possesses three methoxy groups.
-
This compound (MPMDMS) , a dialkoxy silane, has two methoxy groups and one methyl group.
This seemingly subtle difference in the number of hydrolyzable methoxy groups fundamentally influences their reactivity, the structure of the resulting siloxane network at the interface, and the overall hydrolytic stability of the bond.
The Mechanism of Adhesion: A Stepwise Process
The efficacy of both silanes as coupling agents hinges on a two-stage reaction mechanism: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-Si-OH). This reaction is catalyzed by acids or bases.[2]
-
Condensation: The newly formed silanol groups can then undergo two condensation reactions:
-
They can form strong, covalent siloxane bonds (Si-O-Si) with other silanol groups, creating a cross-linked polysiloxane network.
-
They can also form covalent bonds with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides.
-
This process forms a chemical bridge at the interface, with the siloxane network bonded to the inorganic surface and the methacryloxy group available to react with the organic polymer matrix.
Figure 1: General mechanism of silane coupling agent adhesion.
Performance Comparison: Theoretical Expectations and Practical Implications
The structural difference between MPTMS and MPMDMS leads to distinct performance characteristics. While direct comparative experimental data is scarce in publicly available literature, we can infer performance differences based on the established principles of silane chemistry.
Hydrolysis and Condensation Rates
The rate of hydrolysis of alkoxysilanes is influenced by factors such as pH, temperature, and the steric hindrance around the silicon atom.[3] Generally, methoxy groups hydrolyze more rapidly than larger alkoxy groups.[4] The condensation of silanols is also pH-dependent, with the minimum rate occurring around a pH of 4.[5]
-
MPTMS (Trialkoxy): With three hydrolyzable groups, MPTMS can form up to three silanol groups per molecule. This allows for the formation of a dense, three-dimensional cross-linked network at the interface. This high cross-link density is theoretically linked to higher adhesion strength and improved mechanical properties of the resulting composite.
-
MPMDMS (Dialkoxy): Having only two hydrolyzable groups, MPMDMS forms a more linear, two-dimensional polysiloxane structure. While this may result in a lower cross-link density compared to MPTMS, dialkoxy silanes are generally more stable in aqueous solutions, with a reduced tendency for rapid self-condensation and gelation. This can be advantageous in applications requiring a longer pot life for the silane solution.
Figure 2: Conceptual representation of the 3D network of MPTMS vs. the 2D network of MPMDMS.
Adhesion Strength
The primary function of a coupling agent is to enhance adhesion. The greater number of potential bonding sites for MPTMS suggests a higher potential for initial adhesion strength.
-
MPTMS: The ability to form a dense, 3D network allows for more robust covalent bonding to the inorganic substrate, which is expected to translate to higher shear bond strengths. For example, studies on dental composites have shown that MPTMS can significantly improve the bond strength between resin and various substrates.[6][7]
-
MPMDMS: While potentially exhibiting lower initial bond strength due to a less dense network, the more linear structure of the polysiloxane layer from MPMDMS might offer increased flexibility at the interface. This could be beneficial in applications subjected to thermal or mechanical stresses that could lead to brittle failure in a more rigid interface.
Mechanical Properties of Composites
The interfacial region created by the silane coupling agent plays a crucial role in the overall mechanical properties of a composite material. A strong interface allows for efficient stress transfer from the polymer matrix to the reinforcing filler.
-
MPTMS: Composites treated with MPTMS generally exhibit significant improvements in mechanical properties such as flexural strength, tensile strength, and modulus.[8] The high cross-link density at the interface contributes to a stiffer and stronger composite material.
-
MPMDMS: While likely still providing a significant improvement over untreated fillers, the mechanical reinforcement from MPMDMS might be less pronounced than with MPTMS due to the lower cross-link density. However, this could also lead to composites with higher impact strength, as the more flexible interface may be better at dissipating energy.
Hydrolytic Stability
The long-term performance of a composite material, especially in humid environments, is critically dependent on the hydrolytic stability of the interfacial bond.
-
MPTMS: The dense, cross-linked network formed by MPTMS can create a more water-resistant interface, which is crucial for maintaining mechanical properties in wet conditions.
-
MPMDMS: The more open, linear structure of the MPMDMS-derived interface may be more susceptible to water ingress and subsequent hydrolysis of the siloxane bonds, potentially leading to a faster degradation of adhesion and mechanical properties over time. However, the inherent stability of the dialkoxy silane in solution could translate to a more uniform and well-ordered monolayer at the interface, which might, in some cases, offer good long-term stability.
Quantitative Performance Data
Direct comparative studies are limited, but we can look at data from individual studies to get an indication of performance. It is crucial to note that these values are not directly comparable due to differing experimental conditions.
| Performance Metric | 3-Methacryloxypropyltrimethoxysilane (MPTMS) | This compound (MPMDMS) |
| Shear Bond Strength | 20.4 MPa (SD 12.2 MPa) on titanium with a veneering composite.[6] | Data from a directly comparable study is not readily available. Expected to provide good adhesion.[9] |
| Flexural Strength | In a dental composite, flexural strength ranged from 95.1-117.8 MPa depending on silane concentration.[10] | No direct experimental data available. Expected to improve flexural strength of composites.[11] |
| Hydrolysis Rate | Relatively fast, especially under acidic or basic conditions.[3] | Generally slower and more controlled hydrolysis compared to trialkoxy silanes, leading to better solution stability. |
Experimental Protocols for Performance Evaluation
To enable a direct and objective comparison, standardized testing methodologies are essential. The following protocols, based on ASTM standards, provide a framework for evaluating the performance of MPTMS and MPMDMS.
Protocol 1: Surface Treatment of Substrates
Objective: To apply a consistent layer of silane coupling agent to an inorganic substrate for subsequent testing.
Methodology:
-
Substrate Cleaning: Thoroughly clean the substrates (e.g., glass slides, silica particles) by sonication in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.
-
Drying: Dry the substrates with a stream of nitrogen and then in an oven at 110°C for 1 hour to ensure a dry, reactive surface.
-
Silane Solution Preparation: Prepare a 1% (v/v) solution of the silane (MPTMS or MPMDMS) in a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.0-4.5 with acetic acid to catalyze hydrolysis. Stir for 1 hour.
-
Silanization: Immerse the cleaned substrates in the silane solution for 2 minutes with gentle agitation.
-
Rinsing: Briefly rinse the substrates with ethanol to remove excess silane.
-
Curing: Cure the silanized substrates in an oven at 110°C for 15 minutes to promote the condensation reaction and bond formation with the substrate.
Sources
- 1. zwickroell.com [zwickroell.com]
- 2. scribd.com [scribd.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boundengineering.com [boundengineering.com]
- 5. forneyonline.com [forneyonline.com]
- 6. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hybrid copolymer latexes cross-linked with methacryloxy propyl trimethoxy silane. Film formation and mechanical properties [comptes-rendus.academie-sciences.fr]
- 9. rawsource.com [rawsource.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
A Senior Application Scientist's Guide to Comparing the Effectiveness of Silane Coupling Agents for Enhanced Composite Performance
Introduction: The Interface, The Unsung Hero of Composite Materials
In the world of advanced materials, composites stand out for their engineered properties, combining the strengths of distinct constituent materials to create a whole greater than the sum of its parts. At the heart of every high-performance composite is the interface: the microscopic region where the reinforcing filler (e.g., glass, carbon, or natural fibers) meets the polymer matrix. The integrity of this interface dictates the material's ultimate strength, durability, and long-term reliability.
However, a fundamental challenge exists. Most inorganic reinforcing fillers are hydrophilic (water-loving) due to surface hydroxyl groups, while most polymer matrices are hydrophobic (water-repelling). This inherent incompatibility leads to poor interfacial adhesion, creating a weak point where stresses concentrate and failure originates.[1][2] Silane coupling agents are the elegant solution to this problem, acting as "molecular bridges" that form strong, durable chemical bonds between these dissimilar materials.[3][4][5] This guide provides an in-depth comparison of common silane coupling agents, detailing the mechanisms that drive their effectiveness and the empirical methods required to validate their performance.
The Fundamental Mechanism: How Silanes Forge the Critical Bond
To select the right silane, one must first understand how it works. Silane coupling agents are bifunctional molecules with a general structure of Y-R-Si-X₃ .[4]
-
X represents a hydrolyzable group, typically an alkoxy group (e.g., methoxy, ethoxy), which is the reactive arm for bonding to the inorganic filler.
-
Si is the central silicon atom.
-
R is a stable spacer group, usually a short alkyl chain.
-
Y is the organofunctional group, which is tailored to react with the specific polymer matrix.
The coupling mechanism is a sophisticated, multi-step process that transforms the disparate surfaces of the filler and matrix into a continuously bonded phase.[3][6][7][8]
-
Hydrolysis: The process begins when the alkoxy groups (Si-X) of the silane react with water to form reactive silanol groups (Si-OH). This reaction is often catalyzed by adjusting the pH of the solution.[6][9][10]
-
Condensation: These newly formed silanol groups then condense with the hydroxyl groups present on the surface of the inorganic filler, forming stable, covalent siloxane bonds (Si-O-Filler). The silanols can also self-condense, forming a durable polysiloxane network at the interface.[3][6]
-
Interfacial Bonding: Simultaneously, the organofunctional group (Y) at the other end of the molecule remains available to react and form a covalent bond with the polymer matrix during the composite's curing or polymerization process.[7][8]
This dual reactivity creates a robust chemical bridge across the interface, allowing for efficient stress transfer from the flexible polymer matrix to the high-strength reinforcing fibers.
Sources
- 1. Silane coupling agents used for natural fiber/polymer composites: A review (2010) | Yanjun Xie | 2043 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. dakenchem.com [dakenchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 8. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
A Senior Application Scientist's Guide to Quantitative Analysis of 3-Methacryloxypropylmethyldimethoxysilane Surface Grafting Density
For researchers, scientists, and drug development professionals working with surface-modified materials, the ability to precisely control and quantify the grafting density of functional molecules is paramount. 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) is a versatile adhesion promoter and coupling agent, and understanding its surface concentration is critical for optimizing material performance. This guide provides a comprehensive overview of the key techniques for the quantitative analysis of MPMDMS grafting density, offering a comparative look at their principles, protocols, and data interpretation.
The Significance of Grafting Density in Surface Modification
The grafting density of MPMDMS, defined as the number of molecules attached per unit of surface area, directly influences the physicochemical properties of the modified substrate. These properties include wettability, adhesion, biocompatibility, and the efficiency of subsequent chemical reactions. An optimal grafting density is often a prerequisite for the successful application of MPMDMS in areas such as dental restorations, composite materials, and bioconjugation.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed to quantify the surface grafting density of MPMDMS. The choice of method often depends on the substrate, the desired level of precision, and the available instrumentation. This guide will focus on four widely used techniques: X-ray Photoelectron Spectroscopy (XPS), Ellipsometry, Atomic Force Microscopy (AFM), and Contact Angle Goniometry.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms at the surface. | Elemental composition, chemical bonding states. | High surface sensitivity, provides chemical information. | Requires high vacuum, may induce sample damage. |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface. | Film thickness, refractive index. | Non-destructive, high precision for thin films. | Model-dependent, requires a smooth and reflective substrate.[1][2] |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical image. | Surface morphology, roughness, mechanical properties. | High spatial resolution, can be performed in liquid. | Tip-sample interactions can be complex, slow for large areas. |
| Contact Angle Goniometry | Measures the angle at which a liquid droplet interfaces with a solid surface. | Surface wettability, surface free energy. | Simple, rapid, sensitive to surface chemistry. | Indirect measure of grafting density, sensitive to surface roughness and contamination.[3] |
In-Depth Methodologies and Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry
XPS is a powerful surface-sensitive technique that provides quantitative elemental and chemical state information from the top 1-10 nm of a material's surface.[4] By analyzing the kinetic energy of photoelectrons emitted from the sample when irradiated with X-rays, one can identify the elements present and their bonding environments.
Experimental Protocol for XPS Analysis of MPMDMS Grafted Surfaces:
-
Sample Preparation: Ensure the sample is clean and free of contaminants. Mount the sample on a compatible sample holder.
-
Instrument Setup: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a wide-energy survey scan to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the elements of interest, such as C 1s, O 1s, Si 2p, and the substrate elements.
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the areas of the peaks corresponding to different chemical states.
-
Calculate the atomic concentrations of the elements using the peak areas and the appropriate sensitivity factors.
-
The grafting density can be estimated from the ratio of the silicon signal from MPMDMS to the signal from a substrate element.[5][6]
-
Causality in Experimental Choices: The use of UHV is crucial to prevent the attenuation of photoelectrons by gas molecules, ensuring a high signal-to-noise ratio. High-resolution scans are necessary to deconvolve overlapping peaks and accurately determine the chemical states of the elements.
Caption: Workflow for XPS analysis of MPMDMS grafting density.
Ellipsometry: Measuring Nanoscale Thickness with Light
Ellipsometry is a non-destructive optical technique that measures the change in the polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[1][2][7] For a monolayer of MPMDMS, the thickness is directly related to the grafting density.
Experimental Protocol for Ellipsometric Analysis of MPMDMS Grafted Surfaces:
-
Substrate Characterization: Measure the ellipsometric parameters (Ψ and Δ) of the bare substrate to establish a baseline.
-
MPMDMS Grafting: Graft MPMDMS onto the substrate surface.
-
Post-Grafting Measurement: Measure the ellipsometric parameters of the MPMDMS-grafted surface.
-
Data Modeling:
-
Develop an optical model of the surface, typically consisting of the substrate, a native oxide layer (if present), and the MPMDMS layer.[8]
-
Fit the experimental data to the model to determine the thickness of the MPMDMS layer.
-
The grafting density (σ) can be calculated using the following equation: σ = (h * ρ * N_A) / M where h is the film thickness, ρ is the density of the MPMDMS layer, N_A is Avogadro's number, and M is the molecular weight of MPMDMS.[9]
-
Causality in Experimental Choices: A precise optical model is essential for accurate thickness determination. The refractive index of the MPMDMS layer is often assumed based on literature values for similar silane films.
Caption: Workflow for Ellipsometry analysis of MPMDMS grafting density.
Atomic Force Microscopy (AFM): Probing the Nanoscale Landscape
AFM provides topographical images of surfaces with high resolution and can also be used to probe the mechanical properties of the grafted layer.[10] While direct counting of individual molecules is challenging, AFM can provide valuable information about the uniformity of the coating and can be used in more advanced modes to estimate grafting density.
Experimental Protocol for AFM Analysis of MPMDMS Grafted Surfaces:
-
Sample Preparation: Mount the sample on a flat, stable surface.
-
Instrument Setup: Choose an appropriate AFM cantilever and imaging mode (e.g., tapping mode) to minimize sample damage.
-
Image Acquisition: Scan the surface to obtain topographical images.
-
Data Analysis:
-
Analyze the images for surface roughness and the presence of aggregates or defects.
-
In more advanced applications, force spectroscopy can be used to measure the adhesion forces between the AFM tip and the surface, which can be correlated with the density of functional groups.
-
For polymer brushes grown from a MPMDMS-functionalized surface, the contour length of individual polymer chains can be measured by pulling them with the AFM tip, and this information can be used to calculate the grafting density.[11][12][13]
-
Causality in Experimental Choices: Tapping mode is often preferred for soft organic layers like MPMDMS to reduce lateral forces that could damage the film. The choice of cantilever spring constant is critical for obtaining high-quality images and accurate force measurements.
Caption: Workflow for AFM analysis of MPMDMS grafting density.
Contact Angle Goniometry: A Simple Yet Powerful Tool for Surface Wettability
Contact angle measurement is a straightforward and widely used technique to assess the wettability of a surface.[14][15] The grafting of MPMDMS, which contains a hydrophobic propyl chain, will alter the surface energy and thus the contact angle of a water droplet on the surface.
Experimental Protocol for Contact Angle Analysis of MPMDMS Grafted Surfaces:
-
Sample Preparation: Ensure the sample surface is clean and level.
-
Droplet Deposition: Place a small droplet of a probe liquid (typically deionized water) onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use software to measure the angle between the solid surface and the tangent of the droplet at the three-phase contact line.
-
Data Interpretation:
-
A higher contact angle after MPMDMS grafting indicates successful surface modification.
-
While not a direct measure of grafting density, the contact angle can be correlated with the surface coverage of MPMDMS. A calibration curve can be established by comparing contact angle measurements with a quantitative technique like XPS.
-
Causality in Experimental Choices: The use of a high-purity probe liquid is essential to avoid contamination that could affect the contact angle. The droplet volume should be kept consistent across measurements to ensure comparability.
Caption: Workflow for Contact Angle analysis of MPMDMS grafting density.
Conclusion: A Multi-faceted Approach for Comprehensive Characterization
No single technique provides a complete picture of the MPMDMS grafting density. A comprehensive understanding is best achieved by employing a combination of these methods. For instance, XPS can provide the absolute quantification of surface elements, while ellipsometry offers a rapid and non-destructive measure of film thickness. AFM can visualize the uniformity of the coating at the nanoscale, and contact angle goniometry serves as a quick and sensitive indicator of successful surface modification. By judiciously selecting and combining these analytical tools, researchers can gain the detailed insights necessary to optimize their surface modification processes and advance their scientific and developmental goals.
References
-
Goodman, D., Kizhakkedathu, J., & Brooks, D. (2004). Evaluation of an atomic force microscopy pull-off method for measuring molecular weight and polydispersity of polymer brushes: effect of grafting density. Langmuir, 20(15), 6238–6245. [Link]
-
Park Systems. (2023, October 15). Characterizing Silanized Surfaces with Imaging Ellipsometry. [Link]
-
Handschuh-Wang, S., Wang, T., & Zhou, X. (2017). Recent advances in hybrid measurement methods based on atomic force microscopy and surface sensitive measurement techniques. RSC Advances, 7(85), 54133–54161. [Link]
-
Nanoscience Instruments. Contact Angle Measurements and Wettability. [Link]
-
EAG Laboratories. FTIR & Contact Angle Measurements of Surface Modified Polymers. [Link]
-
ResearchGate. Atomic Composition of Silanes from XPS (at.%). [Link]
-
Biolin Scientific. (2022, July 5). How to utilize contact angles in surface characterization: Roughness corrected contact angle. [Link]
-
Anderson Materials Evaluation, Inc. (2024, November 2). Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. [Link]
-
PubChem. 3-(Dimethoxymethylsilyl)propyl methacrylate. [Link]
-
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]
-
Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). Structure and reactivity of alkylsiloxane monolayers formed by reaction of alkyltrichlorosilanes on silicon substrates. Langmuir, 5(4), 1074–1087. [Link]
-
ResearchGate. FTIR analysis of silane grafted high density polyethylene. [Link]
-
ResearchGate. (PDF) Characterizing Silanized Surfaces with Imaging Ellipsometry. [Link]
-
ResearchGate. Contact Angle Measurements and Surface Characterization Techniques | Request PDF. [Link]
-
Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533–1554. [Link]
-
MDPI. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]
-
PubMed. High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment. [Link]
-
ResearchGate. X-Ray Photoelectron Spectroscopy Study of Silane Coupling Agents/Basalt Fiber Interface. [Link]
-
ACS Publications. AFM Study of Polymer Brush Grafted to Deformable Surfaces: Quantitative Properties of the Brush and Substrate Mechanics | Macromolecules. [Link]
-
Figshare. Evaluation of an Atomic Force Microscopy Pull-Off Method for Measuring Molecular Weight and Polydispersity of Polymer Brushes: Effect of Grafting Density - Langmuir. [Link]
-
Semantic Scholar. Evaluation of an atomic force microscopy pull-off method for measuring molecular weight and polydispersity of polymer brushes: effect of grafting density. [Link]
-
DTIC. The Structure of Self-Assembled Monolayers of Alkylsiloxanes on Silicon: A Comparison of Results from Ellipsometry and Low-Angle. [Link]
-
Langmuir. Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. [Link]
Sources
- 1. details | Park Systems [parksystems.com]
- 2. researchgate.net [researchgate.net]
- 3. biolinscientific.com [biolinscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent advances in hybrid measurement methods based on atomic force microscopy and surface sensitive measurement techniques - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08515J [pubs.rsc.org]
- 11. Evaluation of an atomic force microscopy pull-off method for measuring molecular weight and polydispersity of polymer brushes: effect of grafting density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Evaluation of an atomic force microscopy pull-off method for measuring molecular weight and polydispersity of polymer brushes: effect of grafting density. | Semantic Scholar [semanticscholar.org]
- 14. nanoscience.com [nanoscience.com]
- 15. researchgate.net [researchgate.net]
Water contact angle measurement on surfaces treated with 3-Methacryloxypropylmethyldimethoxysilane
<_ A Comparative Guide to Surface Wettability: 3-Methacryloxypropylmethyldimethoxysilane vs. Alternative Silanes
This guide provides an in-depth comparison of this compound (MPMDMS) and other common silane coupling agents, focusing on their performance in modifying surface wettability. This information is crucial for researchers, scientists, and drug development professionals who rely on precise control of surface properties for applications ranging from biocompatible coatings to microfluidics.
The Critical Role of Surface Wettability in Scientific Applications
The interaction between a liquid and a solid surface, quantified by the water contact angle, is a fundamental parameter in numerous scientific disciplines.[1][2] A hydrophilic surface, characterized by a low water contact angle, is readily wetted by water. Conversely, a hydrophobic surface, with a high water contact angle, repels water.[3][4] Silanization is a widely adopted chemical process for modifying the wettability of surfaces, particularly those rich in hydroxyl (-OH) groups like glass and silicon oxides.[5][6] This process involves the covalent bonding of organosilane compounds to the surface, effectively altering its surface energy.[5][7]
Understanding the Silanization Mechanism
The silanization process fundamentally involves the reaction of silane molecules with hydroxyl groups present on the substrate.[8] This typically occurs in a two-step process:
-
Hydrolysis: The alkoxy groups (e.g., methoxy or ethoxy) on the silane react with water to form reactive silanol (Si-OH) groups.[5][9]
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds.[5]
The organic functional group of the silane molecule ultimately dictates the final surface properties.[10] For instance, silanes with non-polar organic groups will render the surface hydrophobic, while those with polar functionalities will result in a more hydrophilic surface.[3][11]
Experimental Protocol: Surface Treatment and Contact Angle Measurement
To ensure reliable and reproducible results, a standardized protocol for surface treatment and water contact angle measurement is essential.
Detailed Experimental Workflow
The following diagram outlines the key steps in the experimental process:
Caption: Experimental workflow for surface silanization and water contact angle measurement.
Step-by-Step Methodology
A. Substrate Preparation (Self-Validating Cleanliness):
-
Initial Cleaning: Thoroughly clean the glass or silicon substrates with a strong soap solution, followed by extensive rinsing with deionized (DI) water.[12]
-
Activation of Hydroxyl Groups: For a pristine, highly reactive surface, immerse the substrates in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. This step ensures the removal of organic residues and maximizes the density of surface hydroxyl groups, which is critical for uniform silanization.[6]
-
Final Rinse and Dry: Rinse the substrates copiously with DI water and dry them under a stream of high-purity nitrogen gas. The cleanliness can be validated by observing a uniform sheet of water that wets the entire surface without beading up, indicating a very low contact angle.
B. Silanization Procedure:
-
Solution Preparation: Prepare a 1-5% (v/v) solution of the desired silane coupling agent in an appropriate solvent (e.g., ethanol, toluene). For alkoxysilanes, the addition of a small amount of water and a trace of acetic acid can catalyze the hydrolysis reaction.[12]
-
Surface Treatment: Immerse the cleaned and dried substrates in the silane solution for a specified duration (e.g., 30-60 minutes) at a controlled temperature.[13] The reaction time and temperature can influence the density and uniformity of the resulting silane layer.[14]
-
Rinsing: After immersion, rinse the substrates with the solvent used for the silane solution to remove any excess, unbound silane molecules.
-
Curing: Cure the coated substrates in an oven at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 1-2 hours).[15] Curing promotes the condensation reaction, leading to the formation of a stable, cross-linked siloxane network on the surface.[5][16] The optimal curing temperature can vary depending on the silane and substrate.[15][17]
C. Water Contact Angle Measurement:
-
Instrumentation: Utilize a contact angle goniometer equipped with a high-resolution camera and analysis software.[18][19][20]
-
Sessile Drop Method: Carefully place a small droplet (typically 2-5 µL) of high-purity DI water onto the treated surface.[1][2]
-
Image Capture and Analysis: Capture a static image of the droplet at the solid-liquid-vapor interface. The software then analyzes the droplet shape to determine the static water contact angle.[2][18] For each sample, it is recommended to measure the contact angle at multiple locations to ensure statistical relevance.[21]
Comparative Performance of Silane Coupling Agents
The choice of silane coupling agent significantly impacts the resulting surface wettability. Below is a comparison of this compound (MPMDMS) with other commonly used silanes.
| Silane Coupling Agent | Chemical Structure | Functional Group | Expected Water Contact Angle Range (°)* | Key Characteristics & Applications |
| This compound (MPMDMS) | CH₂=C(CH₃)COO(CH₂)₃Si(CH₃)(OCH₃)₂ | Methacrylate | 60 - 80 | Provides a moderately hydrophobic surface with a polymerizable functional group. Used for adhesion promotion between organic resins and inorganic substrates.[22] |
| 3-Methacryloxypropyltrimethoxysilane (MPTMS) | CH₂=C(CH₃)COO(CH₂)₃Si(OCH₃)₃ | Methacrylate | 65 - 85 | Similar to MPMDMS but with three methoxy groups, potentially leading to a more densely cross-linked and stable layer.[23][24] Widely used in dental composites and fiber-reinforced plastics.[25] |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | Alkyl (C18) | 105 - 115 | Creates a highly hydrophobic, self-assembled monolayer.[8] Excellent for creating water-repellent surfaces.[26] |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OC₂H₅)₃ | Amino | 30 - 60 | Renders surfaces more hydrophilic due to the polar amino group.[27] Commonly used for immobilizing biomolecules.[5] |
| Perfluorooctyltrichlorosilane (PFOTCS) | CF₃(CF₂)₇(CH₂)₂SiCl₃ | Fluoroalkyl | > 110 | Results in superhydrophobic and oleophobic surfaces due to the low surface energy of the fluorinated chain.[28] |
*Expected water contact angle ranges are approximate and can vary depending on substrate, processing conditions, and measurement technique.
In-Depth Analysis and Causality
The differences in water contact angles observed between various silanes can be attributed to several key factors:
-
Nature of the Organic Functional Group: The primary determinant of surface energy is the organic functional group exposed at the surface.[10] Long alkyl chains (like in OTS) and fluorinated groups (as in PFOTCS) are inherently non-polar and thus lead to high hydrophobicity.[26][28] In contrast, polar groups like the amine in APTES increase surface energy and hydrophilicity.[27] The methacrylate group in MPMDMS and MPTMS provides an intermediate level of hydrophobicity.[23]
-
Number of Hydrolyzable Groups: The number of alkoxy or chloro groups on the silicon atom influences the density and stability of the resulting siloxane network. Trifunctional silanes like MPTMS and OTS can form a more cross-linked and robust three-dimensional network compared to the more linear structure formed by difunctional silanes like MPMDMS, which can enhance hydrolytic stability.[29]
-
Processing Parameters: Factors such as silane concentration, reaction time, and curing temperature and duration significantly affect the quality of the silane layer.[14][15][30] Insufficient reaction time or curing can lead to incomplete surface coverage and a less durable coating. Conversely, excessive concentration can lead to the formation of undesirable multilayers and surface roughness.[24] Studies have shown that elevated curing temperatures can lead to greater crosslinking and lower porosity in the silane film.[16]
Conclusion
The selection of a silane coupling agent for surface modification is a critical decision that must be guided by the desired final surface properties. This compound provides a versatile option for achieving moderate hydrophobicity while also introducing a reactive methacrylate group for subsequent polymer grafting. For applications requiring extreme water repellency, alkyl or fluorinated silanes are superior choices. Conversely, for enhancing surface wettability and providing sites for biomolecule attachment, aminosilanes are more appropriate.
By carefully controlling the silanization process, including substrate preparation, silane selection, and curing conditions, researchers can precisely tailor the surface wettability to meet the specific demands of their applications.
References
-
Wikipedia. Silanization.
-
Industrial Physics. Goniometers: Uses in Surface Tension Measurement.
-
ResearchGate. Mechanism of the silanization process.
-
ALWSCI. What Is Silanization And Why Does It Matter?
-
Dakenchem. Silane Surface Treatment.
-
ResearchGate. Water contact angles for the monitored silanization and desilanization...
-
CNKI. Synthesis of Fluoride-containing Silane Coupling Agents with Short Fluorocarbon Chains and their Application in Hydrophobic Coating Construction.
-
Nanoscience Instruments. Contact Angle Measurements and Wettability.
-
Brighton Science. Contact Angle Goniometer 101: Guide to Measuring Contact Angle.
-
MDPI. The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355.
-
Studylib. Hydrophobicity, Hydrophilicity & Silanes: Surface Modification.
-
Britannica. Contact goniometer | measurement instrument.
-
Dakenchem. Is Silane Hydrophobic?
-
Wikipedia. Contact angle.
-
Shin-Etsu Silicone. How to confirm the silane treatment in silane coupling agents?
-
Gelest, Inc. Hydrophobicity, Hydrophilicity and Silane Surface Modification.
-
Gelest, Inc. Hydrophobicity, Hydrophilicity.
-
arXiv. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability.
-
MDPI. Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification.
-
PubMed. The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355.
-
NIH. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification.
-
ResearchGate. The Influence of the Curing Temperature on the Properties of Some Silane Films.
-
The Schlenk Line Survival Guide. Silanizing Glassware.
-
ResearchGate. Water contact angles of silanized and not silanized aluminum before and after surface treatments.
-
ResearchGate. (PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification.
-
ACS Publications. Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS.
-
PubMed. Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite.
-
ResearchGate. Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts.
-
ACS Publications. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification.
-
ResearchGate. Water contact angle measurements: (A) at different concentrations of...
-
Gelest. METHACRYLOXYPROPYLTRIMETHOXYSILANE.
-
Sigma-Aldrich. 3-(Trimethoxysilyl)propyl methacrylate (M6514) - Product Information Sheet.
-
NIH. Role of 3-Methacryloxypropyltrimethoxysilane in Dentin Bonding.
-
Benchchem. A Comparative Guide to 3-Methacryloxypropyldimethylsilanol and Other Silane Coupling Agents.
-
Ataman Kimya. 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE.
-
Silsource. Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE.
-
Stanford Advanced Materials. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications.
-
PubMed. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study.
-
CSIR-CMERI. Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films.
-
ResearchGate. Surface Modification of Oxidic Nanoparticles Using 3-Methacryloxypropyltrimethoxysilane.
-
SciSpace. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan.
-
JCDA.ca. Comparison of the contact angle of water on set elastomeric impression materials.
-
Biomedical and Pharmacology Journal. A Comparative Evaluation of Contact Angle Changes on three Topical Surfactant Application and Exposure to Radio-Frequency Glow Discharge.
-
SpringerLink. Static and dynamic-wetting measurements on 3-aminopropyltriethoxysilane-functionalized float glass surfaces as a method for indicating adhesion forces.
-
ResearchGate. 3-Methacryloxypropyltrimethoxysilane.
-
NIH. Surface Pretreatment Protocols For Indirect/Semi-Direct Dental Restorations: A Cross-Sectional Survey and Expert Consensus.
Sources
- 1. nanoscience.com [nanoscience.com]
- 2. Contact angle - Wikipedia [en.wikipedia.org]
- 3. studylib.net [studylib.net]
- 4. gelest.com [gelest.com]
- 5. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 6. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Silanization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. METHACRYLOXYPROPYLTRIMETHOXYSILANE | [gelest.com]
- 11. dakenchem.com [dakenchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. researchgate.net [researchgate.net]
- 15. Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. industrialphysics.com [industrialphysics.com]
- 19. brighton-science.com [brighton-science.com]
- 20. Contact goniometer | measurement instrument | Britannica [britannica.com]
- 21. researchgate.net [researchgate.net]
- 22. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]
- 23. Role of 3-Methacryloxypropyltrimethoxysilane in Dentin Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. dakenchem.com [dakenchem.com]
- 27. Static and dynamic-wetting measurements on 3-aminopropyltriethoxysilane-functionalized float glass surfaces as a method for indicating adhesion forces | Journal of Print and Media Technology Research [jpmtr.org]
- 28. Synthesis of Fluoride-containing Silane Coupling Agents with Short Fluorocarbon Chains and their Application in Hydrophobic Coating Construction [finechemicals.com.cn]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Verifying Covalent Bonding of 3-Methacryloxypropylmethyldimethoxysilane
For researchers, scientists, and drug development professionals working with functionalized surfaces, the efficacy of a silane coupling agent is paramount. It is not enough to simply apply the agent; one must possess verifiable proof of a robust, covalent linkage between the substrate and the functional chemistry. This guide provides an in-depth technical comparison of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS), a bifunctional organosilane, against common alternatives. We will delve into the spectroscopic techniques that provide definitive evidence of covalent bond formation and present the experimental data necessary to validate this critical interaction.
The Mechanism: From Application to Covalent Linkage
Silane coupling agents like MPMDMS are molecular bridges.[1] One end of the molecule is designed to react with an inorganic substrate (like glass, silica, or metal oxides), while the other end presents a functional group—in this case, methacrylate—ready to polymerize or bond with an organic matrix.[1] The journey to a covalent bond is a two-step process: hydrolysis followed by condensation.
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom of MPMDMS react with water (often present as adsorbed water on the substrate surface or introduced in a controlled manner) to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense in two ways:
-
They react with hydroxyl groups on the substrate (e.g., Si-OH on a silica surface) to form a stable, covalent siloxane bond (Si-O-Substrate).
-
They react with other silanol groups from adjacent MPMDMS molecules to form a cross-linked siloxane network (Si-O-Si) on the surface.[2]
-
This process creates a durable interface between the inorganic substrate and the organic functional layer.
Caption: Reaction pathway for MPMDMS covalent bonding.
Spectroscopic Verification: The Unambiguous Evidence
To confirm the formation of these covalent bonds, we turn to spectroscopic techniques. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the chemical structure of the silane layer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared light by specific molecular vibrations. By comparing the spectrum of a substrate before and after silanization, we can identify the chemical changes indicative of covalent bonding.[3][4]
Key Spectroscopic Signatures for MPMDMS on a Silica Substrate:
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation of Change | Significance |
| ~3745 cm⁻¹ | Isolated Si-OH stretch | Decrease in intensity. | Direct evidence of the consumption of surface silanol groups on the silica substrate, indicating condensation reaction.[1] |
| 2950-2840 cm⁻¹ | C-H stretching (propyl & methyl) | Appearance of new peaks. | Confirms the presence of the organic part of the MPMDMS molecule on the surface.[4] |
| ~1720 cm⁻¹ | C=O stretch (methacrylate) | Appearance of a strong peak. | Confirms the presence of the reactive methacrylate functional group. |
| ~1638 cm⁻¹ | C=C stretch (methacrylate) | Appearance of a peak. | Further confirms the presence and integrity of the methacrylate group. |
| 1100-1000 cm⁻¹ | Si-O-Si asymmetric stretch | Broadening and increase in intensity. | This broad band, overlapping with the substrate's own Si-O-Si signal, indicates the formation of a cross-linked polysiloxane network on the surface.[5][6] |
| ~800 cm⁻¹ | Si-O-C stretch | Decrease or disappearance. | Indicates the hydrolysis of the original methoxy (-OCH₃) groups. |
Comparative Analysis: MPMDMS vs. Alternatives
A crucial aspect of validation is comparing the target product with alternatives. Let's consider two:
-
3-Methacryloxypropyltrimethoxysilane (MPTMS): A trifunctional version of our target. It has three methoxy groups, leading to a higher potential for cross-linking.[7] Spectroscopically, one would expect a more significant increase in the Si-O-Si band intensity compared to MPMDMS due to the denser network formation.[7]
-
Octyldimethylmethoxysilane (ODMS): A monofunctional silane with a non-reactive alkyl chain. This serves as a control for observing the methacrylate group's signature. The FTIR spectrum for an ODMS-treated surface would show the C-H stretching peaks but would lack the characteristic C=O and C=C peaks of the methacrylate group.
This comparative approach allows for the unambiguous assignment of spectral features to the specific functional groups of MPMDMS.
Experimental Protocols
To ensure reproducible and trustworthy results, the following protocols must be rigorously followed.
Protocol 1: Substrate Preparation and Silanization
-
Objective: To clean and hydroxylate a silica substrate (e.g., silicon wafer or glass slide) and apply the MPMDMS coupling agent.
-
Methodology:
-
Clean substrates by sonicating in acetone, then isopropyl alcohol, for 15 minutes each. Dry under a stream of nitrogen.
-
Activate the surface by immersing the substrates in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood.) [8]
-
Rinse the substrates copiously with deionized water and dry under nitrogen.[8]
-
Prepare a 2% (v/v) solution of MPMDMS in a 95:5 ethanol/water mixture. Adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis.[9][10] Allow the solution to stir for 10 minutes.
-
Immerse the cleaned substrates in the silane solution for 2 minutes with gentle agitation.[10]
-
Rinse the slides by dipping briefly in pure ethanol to remove excess silane.[9]
-
Cure the coated substrates in an oven at 110°C for 15 minutes to promote condensation and covalent bond formation.[9][10]
-
Caption: Experimental workflow for substrate silanization.
Protocol 2: FTIR Analysis
-
Objective: To acquire FTIR spectra of the untreated and MPMDMS-treated substrates.
-
Methodology:
-
Set up the FTIR spectrometer for transmission or Attenuated Total Reflectance (ATR) mode, as appropriate for the substrate.
-
Acquire a background spectrum of the empty sample chamber.
-
Place a clean, untreated (but activated) substrate in the sample holder and acquire a "control" spectrum.
-
Replace the control with a cured, MPMDMS-treated substrate and acquire the "sample" spectrum.
-
For clear visualization of the changes, perform a spectral subtraction (sample spectrum - control spectrum) to isolate the peaks corresponding to the added silane layer.
-
Conclusion
References
-
Naviroj, S., Culler, S., Koenig, J. L., & Ishida, H. (1982). Structure and Adsorption Characteristics of Silane Coupling Agents on Silica and E-glass Fiber; Dependence on pH. Defense Technical Information Center. Retrieved from [Link]
-
ProChimia Surfaces. (2011). Silanes Surfaces Protocols. Retrieved from [Link]
-
Gelest. (n.d.). Applying a Silane Coupling Agent. Retrieved from [Link]
-
Wohlfahrt, S. (n.d.). Infrared study of the silica/silane reaction. University of Twente. Retrieved from [Link]
-
Matikainen, L., et al. (2004). The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium. Dental Materials, 20(7), 645-652. Retrieved from [Link]
-
Roy, K., et al. (2015). Rubber composites based on silane-treated stöber silica and nitrile rubber: Interaction of treated silica with rubber matrix. ResearchGate. Retrieved from [Link]
-
Chee, S. K., et al. (2022). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions, 94, 1009-1014. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84485, 3-(Dimethoxymethylsilyl)propyl methacrylate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
-
Gelest. (n.d.). Applying a Silane Coupling Agent (Technical Library). Retrieved from [Link]
-
Belhcen, A., et al. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir, 27(2), 658-666. Retrieved from [Link]
-
Matinlinna, J. P., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Dental Materials, 20(9), 864-873. Retrieved from [Link]
-
Matinlinna, J. P., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. PubMed. Retrieved from [Link]
-
Matinlinna, J. P., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. ResearchGate. Retrieved from [Link]
-
Fedel, M., et al. (2008). Silane coating of metal substrates: Complementary use of electrochemical, optical and thermal analysis for the evaluation of film properties. ResearchGate. Retrieved from [Link]
-
Plueddemann, E. P. (1991). 3-Methacryloxypropyltrimethoxysilane. ResearchGate. Retrieved from [Link]
Sources
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. surfmods.jp [surfmods.jp]
- 9. gelest.com [gelest.com]
- 10. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
A Comparative Guide to the Hydrolysis Rates of Methacryloxy Silanes for Advanced Material Formulation
Introduction: The Critical Role of Hydrolysis in Silane Coupling Agent Performance
Methacryloxy silanes are a cornerstone of advanced materials science, acting as indispensable molecular bridges that form durable bonds between organic polymer matrices and inorganic substrates.[1][2][3] Their bifunctional nature—featuring a polymerizable methacrylate group and inorganic-reactive alkoxy groups—is the key to their utility in applications ranging from dental composites and adhesives to reinforced plastics and surface modification of nanoparticles.[1][2]
The efficacy of these coupling agents hinges on a critical, yet often overlooked, chemical transformation: the hydrolysis of the alkoxy groups (e.g., methoxy, ethoxy) into reactive silanol (Si-OH) groups.[3][4][5] This hydrolysis is the essential first step that enables the subsequent condensation and covalent bonding to hydroxyl groups on inorganic surfaces, forming a robust siloxane (Si-O-Si) network at the interface. Understanding and controlling the rate of this hydrolysis is paramount for researchers and formulators, as it directly dictates the working life (pot life) of the silane solution, the speed of surface treatment, and the ultimate performance of the final composite material.
This guide provides an in-depth comparative analysis of the hydrolysis rates of different methacryloxy silanes. We will explore the key structural and environmental factors that govern these rates, present supporting experimental data, and provide detailed protocols for measuring hydrolysis kinetics in a laboratory setting.
The Two-Step Mechanism: From Alkoxysilane to Siloxane Network
The transformation of a methacryloxy silane from its stable precursor form to a reactive surface-bonding agent occurs via a two-step process: hydrolysis followed by condensation.
-
Hydrolysis: In the presence of water, the alkoxy groups (-OR) on the silicon atom are sequentially replaced by hydroxyl groups (-OH), releasing an alcohol molecule (R-OH) as a byproduct. This reaction is the rate-determining step for the activation of the silane.[4][5][6]
-
Condensation: The newly formed, highly reactive silanol groups can then condense with other silanol groups (self-condensation) to form oligomeric or polymeric siloxane networks, or with hydroxyl groups present on the surface of an inorganic substrate (surface condensation) to form a covalent bond.[5][7]
This sequential reaction cascade is fundamental to the function of all alkoxysilane coupling agents.[4][8]
Key Factors Governing the Rate of Hydrolysis
The rate at which a methacryloxy silane hydrolyzes is not intrinsic to the molecule alone; it is profoundly influenced by both its chemical structure and the surrounding reaction environment. A thorough understanding of these factors is essential for experimental design and process optimization.
Molecular Structure of the Silane
-
The Alkoxy Group (The Leaving Group): The nature of the hydrolyzable alkoxy group is one of the most significant factors. Hydrolysis rates decrease with increasing steric bulk of the alkoxy group.[4][9] Consequently, methoxy (-OCH₃) groups hydrolyze approximately 6 to 10 times faster than ethoxy (-OC₂H₅) groups under similar conditions.[9][10][11] This is a critical consideration when selecting a silane for applications requiring rapid curing versus those needing a longer pot life.
-
The Organofunctional Spacer: The length of the alkyl chain separating the methacrylate group from the silicon atom has a dramatic and somewhat counterintuitive effect. Research has shown that methacryloyloxymethyl silanes (with a single -CH₂- spacer) hydrolyze up to 60 times faster than the more common 3-methacryloyloxypropyl silanes (with a -CH₂CH₂CH₂- spacer).[12] This remarkable rate enhancement is attributed to an intramolecular catalytic effect or electronic influence from the adjacent ester group, which facilitates the hydrolysis mechanism.[8][12]
-
Number of Alkoxy Groups: The rate of hydrolysis is also influenced by the number of alkoxy groups attached to the silicon atom. Under acidic conditions, the hydrolysis of the first alkoxy group is typically the fastest.[9][12] Interestingly, for the highly reactive methacryloyloxymethyl silanes, dialkoxy variants hydrolyze at rates comparable to their trialkoxy counterparts, whereas for the propyl-spaced silanes, the dialkoxy version is significantly slower.[12]
Reaction Conditions
-
pH of the Solution: The pH of the aqueous solution is the most powerful external lever for controlling the hydrolysis rate. The reaction is slowest at a neutral pH of approximately 7.[4][6][13] Both acidic and basic conditions have a strong catalytic effect, significantly accelerating the reaction.[6][14][15] For most non-amino silanes, hydrolysis is typically carried out in an acidic solution (pH 3-5), often adjusted with acetic acid.[6][13] It is crucial to note that while hydrolysis is accelerated at low pH, the subsequent condensation of silanols is slowest around pH 4, providing an optimal window for creating a stable solution of hydrolyzed silanes with a reasonable working life.[7][8][13]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis according to the Arrhenius law.[4][6] This allows for further rate control, although higher temperatures also accelerate the condensation process, potentially reducing pot life.
-
Concentration and Solvent System: Higher concentrations of the silane coupling agent can lead to faster hydrolysis rates.[6] The choice of solvent also plays a role. The use of alcohol co-solvents, such as ethanol, can slow the hydrolysis reaction, as the alcohol byproduct of hydrolysis can shift the reaction equilibrium.[6][8] The amount of available water is also a critical parameter; a sufficient excess of water is required to drive the hydrolysis to completion.[10][16]
Comparative Hydrolysis Rate Data
The following table summarizes pseudo-first-order rate constants (k_obs) for the hydrolysis of the first alkoxy group in various methacryloxy silanes, illustrating the dramatic impact of molecular structure. The data is adapted from a comprehensive kinetic study by Pfeiffer et al. (2003), conducted via ¹H NMR spectroscopy.[12]
| Silane Compound | Spacer Group | Alkoxy Groups | pH | Rate Constant (k_obs) [10⁻⁴ s⁻¹] | Relative Rate (vs. 3a) |
| 1a . Methacryloyloxymethyltrimethoxysilane | -CH₂- | 3 x Methoxy | 4 | 140 | 13.6x Faster |
| 3a . 3-Methacryloyloxypropyltrimethoxysilane | -(CH₂)₃- | 3 x Methoxy | 4 | 10.3 | 1.0 (Baseline) |
| 2a . Methacryloyloxymethyltriethoxysilane | -CH₂- | 3 x Ethoxy | 4 | 12.3 | 1.2x Faster |
| 3b . 3-Methacryloyloxypropyltriethoxysilane | -(CH₂)₃- | 3 x Ethoxy | 4 | Very Slow | << 1.0 |
| 1b . Methacryloyloxymethyl(dimethoxy)methylsilane | -CH₂- | 2 x Methoxy | 4 | 110 | 10.7x Faster |
| 1c . Methacryloyloxymethyl(diethoxy)methylsilane | -CH₂- | 2 x Ethoxy | 4 | 10.1 | ~1.0 |
Data sourced from Pfeiffer, J. et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.[12]
Key Insights from the Data:
-
Spacer Length is Dominant: The single methylene spacer in silanes 1a , 1b , and 1c results in hydrolysis rates that are an order of magnitude faster than the propyl spacer in the widely used silane 3a .[12]
-
Alkoxy Group Effect: Under acidic conditions, the difference between methoxy (1a ) and ethoxy (2a ) hydrolysis for the highly reactive methyl-spaced silanes is less pronounced than typically observed. However, for the propyl-spaced silanes, the ethoxy version (3b ) is substantially less reactive than the methoxy version (3a ).[12]
-
High Reactivity of Dialkoxy Methyl-Spaced Silanes: The dialkoxymethyl silane (1b ) hydrolyzes nearly as fast as its trialkoxy counterpart (1a ), highlighting the powerful activating effect of the methacryloyloxymethyl group.[12]
Experimental Protocols for Measuring Hydrolysis Rates
To empower researchers to validate and quantify these effects, we provide the following generalized protocols for monitoring silane hydrolysis.
Protocol 1: ¹H NMR Spectroscopy for Kinetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for studying silane hydrolysis kinetics, as it allows for direct, quantitative observation of the disappearance of reactant species and the appearance of product species over time.[12][17]
Objective: To determine the pseudo-first-order rate constant of hydrolysis by monitoring the change in concentration of the silane's alkoxy groups.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the methacryloxy silane in a deuterated, water-miscible solvent that does not have interfering peaks (e.g., Acetone-d₆).
-
Prepare a separate hydrolysis medium consisting of deuterated water (D₂O) with the pH adjusted to the desired level (e.g., pH 4 using 0.001M HCl). Rationale: D₂O is used to avoid a large, interfering H₂O peak in the ¹H NMR spectrum.
-
-
Reaction Initiation:
-
In a clean NMR tube, combine the silane stock solution and the D₂O hydrolysis medium at a defined ratio (e.g., ensuring a 30-fold molar excess of water). Rationale: A large excess of water ensures the reaction follows pseudo-first-order kinetics with respect to the silane.
-
Quickly vortex the tube and immediately place it in the NMR spectrometer, which has been pre-shimmed and set to the desired experimental temperature.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the expected reaction rate (e.g., every 2 minutes for a fast reaction, every 30 minutes for a slow one).
-
Monitor the integral of the proton signal corresponding to the alkoxy group (e.g., the -OCH₃ singlet for methoxy silanes). This signal will decrease in intensity over time.
-
Simultaneously, monitor the appearance of the signal for the released alcohol (e.g., methanol).
-
-
Data Analysis:
-
Normalize the integral of the alkoxy peak at each time point (I_t) to its initial value at t=0 (I_0).
-
Plot ln(I_t / I_0) versus time (t).
-
For a pseudo-first-order reaction, this plot should yield a straight line. The rate constant (k_obs) is the negative of the slope of this line.
-
Protocol 2: FT-IR Spectroscopy for Qualitative Monitoring
Fourier-Transform Infrared (FT-IR) spectroscopy offers a complementary method to monitor hydrolysis, particularly for tracking key functional group changes. It is excellent for confirming the completion of hydrolysis.[14][18][19]
Objective: To qualitatively or semi-quantitatively monitor the hydrolysis by observing the disappearance of Si-O-C bands and the appearance of Si-OH bands.[14][18]
Methodology:
-
Solution Preparation: Prepare a solution of the methacryloxy silane in water (e.g., 1 vol%) and adjust the pH to the desired level.[14]
-
Data Acquisition:
-
Using an FT-IR spectrometer equipped with an appropriate cell for liquids (e.g., Attenuated Total Reflectance - ATR), acquire a spectrum of the solution immediately after preparation (t=0).
-
Continue to acquire spectra at various time intervals.
-
-
Spectral Analysis:
-
Monitor the decrease in absorbance of the characteristic Si-O-C stretch bands (typically around 1080-1100 cm⁻¹ and 820 cm⁻¹).
-
Monitor the increase in absorbance of the broad band associated with Si-OH groups (typically around 920 cm⁻¹).[19]
-
The reaction is considered complete when the Si-O-C bands have disappeared and the Si-OH band intensity has stabilized.
-
Conclusion and Practical Recommendations
The rate of hydrolysis is a critical, controllable parameter in the application of methacryloxy silanes. This guide demonstrates that the reactivity of these essential coupling agents can vary by over an order of magnitude based on predictable structural and environmental factors.
Key Takeaways for the Practicing Scientist:
-
For Rapid Curing: When fast bonding or crosslinking is required, select a methacryloyloxymethyltrimethoxysilane . Its inherently high reactivity provides a significant kinetic advantage.
-
For Longer Pot Life: For applications requiring a longer working time, 3-methacryloyloxypropyltriethoxysilane is the most stable choice, offering the slowest hydrolysis rate. 3-methacryloyloxypropyltrimethoxysilane offers a widely used intermediate reactivity.
-
Control is Key: Regardless of the silane chosen, the hydrolysis rate can be precisely tuned. Use pH control as your primary tool—adjusting to pH 4 provides an excellent balance of rapid hydrolysis and manageable silanol stability.[7][13] Temperature can be used as a secondary control variable.
-
Validation is Essential: Always validate hydrolysis conditions for your specific system. The NMR and FT-IR protocols provided herein offer robust methods for confirming the state of your silane solution before application, ensuring reproducibility and optimal performance.
By moving beyond a one-size-fits-all approach and making informed choices based on hydrolysis kinetics, researchers and developers can unlock the full potential of methacryloxy silanes to create stronger, more durable, and higher-performing advanced materials.
References
- Vertex AI Search. (2026). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?
- PubChem. (2026). 3-(Trimethoxysilyl)propyl methacrylate. National Center for Biotechnology Information.
- PubMed Central. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. National Institutes of Health.
- Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA.
- ResearchGate. (2026). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and.
- Taylor & Francis Online. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.
- Benchchem. (2026). Technical Support Center: 3-(trimethoxysilyl)propyl methacrylate Hydrolysis.
- Benchchem. (2026). Factors affecting the hydrolysis rate of 3-Methacryloxypropyldimethylsilanol.
- Sílice. (n.d.). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.
- ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate.
- ResearchGate. (n.d.). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate.
- ResearchGate. (2026). Hydrolysis and condensation of silanes in aqueous solutions.
- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- ResearchGate. (2026). Analysis of Hydrolysis Process of Γ-Methacryloxypropyltrimethoxysilane and Its Influence on the Formation of Silane Coatings on 6063 Aluminum Alloy.
- Elsevier. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
- Guidechem. (n.d.). 3-(Trimethoxysilyl)propyl methacrylate 2530-85-0 wiki.
- Shin-Etsu Silicone. (n.d.). What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?
- Gelest. (n.d.). METHACRYLOXYPROPYLTRIMETHOXYSILANE.
- ResearchGate. (2026). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.
- ResearchGate. (2026). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.
- Benchchem. (n.d.). A Comparative Guide to 3-Methacryloxypropyldimethylsilanol and Other Silane Coupling Agents.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. METHACRYLOXYPROPYLTRIMETHOXYSILANE | [gelest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 12. afinitica.com [afinitica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Publicación [silice.csic.es]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) for Enhanced Electrical Properties in Composites
For researchers and professionals in materials science and electronic component development, the pursuit of advanced insulating materials with superior and stable electrical properties is relentless. The interface between the inorganic filler and the organic polymer matrix in a composite is a critical determinant of its overall performance, particularly under environmental stress. This guide provides an in-depth evaluation of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS), a bifunctional silane coupling agent, and its effect on the electrical characteristics of composite materials. We will objectively compare its theoretical performance with the widely-used alternative, 3-Methacryloxypropyltrimethoxysilane (MPTMS), and provide the experimental frameworks necessary for validation.
The Pivotal Role of the Interface in Electrical Composites
Inorganic fillers such as silica, alumina, and glass fibers are incorporated into polymer matrices (e.g., epoxy, polyester) to enhance mechanical strength, thermal stability, and to tailor electrical properties.[1] However, the inherent chemical incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers often leads to a weak interface. This interface can become a pathway for moisture ingress, which is detrimental to electrical insulation, leading to increased dielectric loss, reduced volume resistivity, and a lower dielectric breakdown strength.[1]
Silane coupling agents are molecular bridges that mitigate these issues.[2] These bifunctional molecules possess a hydrolyzable alkoxy group that forms stable covalent bonds (Si-O-Si) with the filler surface and an organofunctional group that copolymerizes or entangles with the polymer matrix.[3][4] This creates a robust, low-polarity interface that improves filler dispersion, enhances adhesion, and crucially, protects the composite's electrical integrity from environmental factors like humidity.[1]
Introducing this compound (MPMDMS)
MPMDMS is a methacryl-functional silane designed to enhance the performance of composites cured via free-radical mechanisms. Its molecular structure is key to its function.
-
Organofunctional Group: The methacrylate group is readily available to copolymerize with thermosetting resins like unsaturated polyesters and acrylics.
-
Hydrolyzable Groups: It possesses two methoxy groups. These groups hydrolyze in the presence of moisture to form reactive silanol (Si-OH) groups, which then condense with hydroxyl groups on the filler surface.
The defining feature of MPMDMS, when compared to the more common MPTMS, is the presence of two hydrolyzable methoxy groups instead of three. This structural difference is the basis for a nuanced comparison of their effects on composite properties.
MPMDMS vs. MPTMS: A Comparative Analysis
While direct, quantitative, head-to-head experimental data on the electrical properties of composites comparing MPMDMS and MPTMS is limited in publicly available literature, a robust comparison can be constructed based on the principles of silane chemistry and hydrolysis kinetics.
Chemical Structure and Reactivity
The primary distinction lies in the number of hydrolyzable alkoxy groups. MPTMS is a trifunctional silane (three methoxy groups), while MPMDMS is bifunctional (two methoxy groups).
Caption: Chemical structures of MPMDMS and MPTMS.
This difference influences the rate of hydrolysis and the structure of the subsequent siloxane network at the filler-polymer interface.
-
Hydrolysis Rate: Under acidic conditions, the rate of hydrolysis is faster for silanes with fewer alkoxy groups.[5] Therefore, MPMDMS is expected to hydrolyze more rapidly than MPTMS. This can be advantageous for processes requiring shorter cycle times.
-
Interfacial Layer: MPTMS, with its three reactive sites, tends to form a more densely cross-linked, and potentially thicker and more rigid, siloxane layer on the filler surface.[6] In contrast, the bifunctional nature of MPMDMS is expected to form a more linear, flexible, and less cross-linked polysiloxane layer. This flexibility may improve energy dissipation at the interface under mechanical or thermal stress.
Expected Impact on Electrical Properties
The structure of the interfacial layer directly influences the composite's electrical performance. A well-structured, hydrophobic interface is key to maintaining high insulation resistance, especially in humid environments.
It has been noted that MPMDMS can enhance the "wet electrical properties" of many mineral-filled and reinforced composites.[7] This suggests that the interface formed by MPMDMS is particularly effective at resisting moisture ingress, which is a primary cause of electrical property degradation. The less densely packed, more organophilic nature of the MPMDMS-derived interface, with its additional methyl group on the silicon atom, could create a more hydrophobic barrier.
Performance Comparison Summary
The following table provides a qualitative and theoretical comparison of the expected performance of composites treated with MPMDMS versus MPTMS. It is critical to note that these are projections based on chemical principles, as direct comparative experimental data is scarce.
| Property | Untreated Composite | Composite with MPTMS (Trifunctional) | Composite with MPMDMS (Bifunctional) | Rationale for MPMDMS Performance |
| Interfacial Adhesion | Poor | Good | Good | Forms strong covalent bonds with filler and matrix. |
| Moisture Resistance | Poor | Good | Excellent | The more linear, organophilic siloxane layer may provide a superior hydrophobic barrier. |
| Dielectric Constant | High (increases with moisture) | Lower, Stable | Lower, More Stable | Reduced water absorption at the interface minimizes increases in permittivity. |
| Dielectric Loss (tan δ) | High (increases with moisture) | Lower | Lower (especially in wet conditions) | A superior hydrophobic interface minimizes ionic conduction and polarization losses caused by water. |
| Volume Resistivity | Low (decreases with moisture) | High | Higher (especially in wet conditions) | A robust barrier to moisture prevents the formation of conductive pathways along the interface. |
| Dielectric Strength | Low | High | High to Excellent | A well-bonded, void-free interface with low moisture content reduces points of electrical stress concentration. |
Experimental Validation Protocols
To empirically validate the theoretical advantages of MPMDMS, a rigorous and standardized testing protocol is essential. The following methodologies, based on ASTM standards, provide a framework for the fabrication and electrical characterization of composite materials.
Composite Fabrication Workflow
The causality behind this workflow is to ensure a homogenous dispersion of treated filler within the polymer matrix and to produce void-free test specimens, which is critical for accurate electrical measurements.
Caption: Experimental workflow for composite fabrication.
Step-by-Step Protocol:
-
Filler Preparation: Dry the inorganic filler (e.g., silica powder) in an oven to remove adsorbed moisture, which is crucial for effective silanization.
-
Silane Solution Preparation: Prepare a 1-2% solution of MPMDMS (or the alternative silane) in a solvent mixture (e.g., 95% ethanol, 5% deionized water). Adjust the pH to 4.0-5.0 with a weak acid (e.g., acetic acid) to catalyze the hydrolysis of methoxy groups to silanols. Allow the solution to pre-hydrolyze for approximately 1 hour.
-
Filler Treatment: Disperse the dried filler into the silane solution with vigorous stirring. The amount of silane is typically 0.5-2.0% of the filler weight. Continue mixing to ensure uniform coating of the filler particles.
-
Drying: Filter and dry the treated filler to remove the solvent and promote the condensation of silanols onto the filler surface, forming Si-O-filler bonds.
-
Compounding: Incorporate the surface-treated filler into the polymer resin at the desired weight percentage using a high-shear mixer or two-roll mill to ensure homogeneous dispersion.
-
Molding and Curing: Mold the composite material into plaques of a specified thickness using compression or injection molding. Cure the plaques according to the resin manufacturer's specifications.
-
Post-Curing and Conditioning: Post-cure the samples as required. Before testing, condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity for 48 hours) as specified in the ASTM standards. For "wet" conditioning, specimens can be immersed in distilled water for a specified period (e.g., 24 hours at 50°C).
Electrical Properties Testing Workflow
Caption: Workflow for electrical properties evaluation.
A. Dielectric Constant (Permittivity) and Dissipation Factor (tan δ) - ASTM D150 [8][9]
-
Principle: This test measures the capacitive and resistive properties of a material when subjected to an alternating electric field. A low dielectric constant is desirable for insulators, while a low dissipation factor indicates low energy loss as heat.[9]
-
Procedure:
-
Place a flat, conditioned specimen of known thickness between two electrodes, forming a capacitor.
-
Use a capacitance bridge or LCR meter to measure the capacitance (C) and dissipation factor (D) of the specimen at a specified frequency (e.g., 1 kHz, 1 MHz).
-
Measure the capacitance of the empty electrode setup (C₀).
-
Calculate the relative permittivity (εᵣ), or dielectric constant, using the formula: εᵣ = C / C₀.
-
B. DC Resistance (Volume and Surface Resistivity) - ASTM D257 [10][11]
-
Principle: This method determines a material's ability to resist the flow of a direct electrical current. High volume resistivity is a key indicator of a good insulator.[10][11]
-
Procedure:
-
Place a conditioned specimen in a three-electrode fixture (a high-voltage electrode, a measuring electrode, and a guard electrode). The guard electrode prevents surface leakage current from affecting the volume resistance measurement.
-
Apply a stable DC voltage (e.g., 500 V) for a specified electrification time (e.g., 60 seconds).
-
Measure the resulting current through the volume of the specimen using a picoammeter.
-
Calculate the volume resistance (Rᵥ) using Ohm's law (Rᵥ = V/I).
-
Calculate the volume resistivity (ρᵥ) using the formula: ρᵥ = Rᵥ * (A/t), where A is the effective area of the measuring electrode and t is the specimen thickness.
-
C. Dielectric Breakdown Strength - ASTM D149 [2][5]
-
Principle: This test measures the maximum electric field strength a material can withstand before electrical breakdown (puncture) occurs. It is a critical measure of an insulator's reliability under high voltage stress.[2][5]
-
Procedure:
-
Place a conditioned specimen between two electrodes. To prevent flashover (arcing around the specimen), the test is often conducted in an insulating medium like transformer oil.
-
Apply an AC voltage at a specified power frequency (e.g., 60 Hz).
-
Increase the voltage from zero at a uniform rate (e.g., 500 V/second) until the specimen fails, indicated by a puncture and a sudden drop in voltage.
-
Record the voltage at which breakdown occurred (V_bd).
-
Calculate the dielectric strength by dividing the breakdown voltage by the specimen thickness (DS = V_bd / t). Multiple specimens should be tested to obtain a statistically significant average.
-
Conclusion and Future Outlook
The choice between this compound (MPMDMS) and its trifunctional counterpart, MPTMS, is a nuanced decision that hinges on the specific performance requirements of the composite material. Theoretical analysis suggests that the bifunctional nature of MPMDMS may form a more flexible and hydrophobic interfacial layer, potentially offering superior electrical insulation performance, particularly in humid environments. This makes MPMDMS a highly promising candidate for applications in high-voltage insulation, electronic encapsulation, and wire and cable manufacturing, where long-term reliability under environmental stress is paramount.
However, the lack of direct comparative studies underscores a critical need for further research. The experimental protocols detailed in this guide provide a clear and authoritative pathway for materials scientists to conduct these vital comparisons. By generating robust, quantitative data on the dielectric constant, volume resistivity, and breakdown strength of composites formulated with these silanes, the industry can move beyond theoretical advantages to data-driven material selection, unlocking the full potential of these advanced coupling agents.
References
-
ASTM D257-21, Standard Test Methods for DC Resistance or Conductance of Insulating Materials, ASTM International, West Conshohocken, PA, 2021.
-
Effects of silane coupling agents on the electrical properties of silica/epoxy nanocomposites. (n.d.). ResearchGate.
-
Matinlinna, J. P., Lassila, L. V., & Vallittu, P. K. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Dental materials, 20(9), 804-813.
-
Surface Resistivity Testing As Per ASTM D257. (n.d.). Kiyo R&D Center and Laboratory.
-
Abdelkarim, M. F., Nasrat, L. S., Elkhodary, S. M., Soliman, A. M., & Hassan, A. M. (2019). Volume Resistivity and Mechanical Behavior of Epoxy Nanocomposite Materials. International Journal of Engineering Research in Africa, 44, 131-140.
-
Dielectric Constant and Dissipation Factor - ASTM D150. (n.d.). Prospector.
-
Dielectric Constant and Dissipation Factor of Plastics - Unit, Formula and Measurement. (2025, July 10). SpecialChem.
-
Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250. (n.d.). Intertek.
-
Silane Coupling Agents: Enhancing Electronic Materials and Cable Insulation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
METHACRYLOXYPROPYLTRIMETHOXYSILANE. (n.d.). Gelest.
-
Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. (2025, December 31). ResearchGate.
-
Volume resistivity of the composites. (n.d.). ResearchGate.
-
The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trime. (n.d.). University of Groningen.
-
This compound. (n.d.). Jessica Chemicals.
-
POLYMER COMPOSITES WITH IMPROVED DIELECTRIC PROPERTIES: A REVIEW. (n.d.). ResearchGate.
-
Silane Coupling Agents. (n.d.). theNanoHoldings.
-
ASTM D149, IEC 60243 Dielectric Strength Test in USA Lab. (2025, November 24). MaTestLab.
-
Dielectric Strength - ASTM D149. (n.d.). Prospector.
-
What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? (n.d.). Shin-Etsu Silicone.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Different Silane Coupling Agents on Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.hku.hk [hub.hku.hk]
- 6. thenanoholdings.com [thenanoholdings.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. EP0657394B1 - Silane compositions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of silane coupling agents on the electrical properties of silica/epoxy nanocomposites | Semantic Scholar [semanticscholar.org]
- 11. WO2006132981A2 - Silane-based coupling agent - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methacryloxypropylmethyldimethoxysilane
As researchers and developers, our work with advanced reagents like 3-Methacryloxypropylmethyldimethoxysilane is fundamental to innovation in materials science, from dental resins to advanced composites.[1] However, our responsibility extends beyond the successful application of these materials; it encompasses their entire lifecycle, culminating in safe, environmentally responsible disposal. This guide provides a procedural framework for managing the disposal of this compound, grounded in an understanding of its chemical nature and associated hazards.
Hazard Profile & Core Disposal Principles
This compound is an organofunctional silane, a class of molecules prized for their ability to couple organic and inorganic materials.[1][2] This utility, however, stems from a reactivity that dictates stringent disposal protocols.
Core Hazards:
-
Reactivity with Water: The dimethoxy groups (-OCH3) are susceptible to hydrolysis in the presence of water or ambient moisture. This reaction is the primary consideration for handling and disposal, as it liberates methanol, a flammable and toxic alcohol, and forms reactive silanols (Si-OH).[3] These silanols can then undergo self-condensation to form siloxane oligomers.
-
Potential for Polymerization: The methacryloxy group can polymerize, a reaction that can be initiated by heat, light, or peroxides.[3][4][5] Uncontrolled polymerization can be a safety concern in a waste container.
-
Irritant Properties: The compound is an irritant to the eyes, skin, and respiratory system.[1][4] Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Aquatic Toxicity: Some classifications indicate that this chemical is very toxic to aquatic life with long-lasting effects, making its containment from environmental release critical.[6]
The foundational principle of disposal is straightforward: This compound and its contaminated materials must be treated as hazardous waste. Under no circumstances should it be discharged into sewer systems or drains.[7][8] The mandated and safest method is disposal through a licensed chemical destruction facility or a certified hazardous waste management company.[7][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this chemical for disposal, ensure the following PPE is worn to prevent exposure.[3]
-
Eye Protection: Chemical safety goggles are mandatory.[3][4] Contact lenses should not be worn when handling this chemical.[3][4]
-
Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[3][4] Inspect gloves for integrity before each use.
-
Skin and Body Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.[3]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3][7][8] If exposure through inhalation is possible, a NIOSH-certified organic vapor respirator is recommended.[3][4]
Step-by-Step Disposal Protocols
The specific procedure depends on whether you are dealing with small quantities from spills and contaminated labware or bulk/unused quantities of the chemical.
Protocol A: Small Spills and Contaminated Labware
-
Ensure Safety: Remove all sources of ignition from the area.[7][8] Use only non-sparking tools for cleanup.[7][8]
-
Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as dry sand, earth, or a commercial chemical absorbent.
-
Collect Waste: Carefully collect the absorbed material and any contaminated solids (e.g., gloves, paper towels) into a suitable, sealable container made of a compatible material.[8][9]
-
Label Container: The waste container must be clearly and securely labeled. The label should read: "Hazardous Waste: this compound, Contaminated Debris " and include the appropriate hazard pictograms.[9]
-
Decontaminate Surfaces: Wipe the spill area clean. If a solvent is used for cleaning, the resulting rinsate is also considered hazardous waste and must be collected in a separate, labeled container.
-
Store for Disposal: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, until it can be collected by a licensed disposal service.
Protocol B: Unused or Bulk Quantities
-
Do Not Attempt Neutralization: Avoid the temptation to hydrolyze the silane in the lab as a means of "neutralization." This process generates flammable methanol and is best left to professional disposal facilities with controlled environments.
-
Maintain Original Container: Whenever possible, keep the chemical in its original, clearly labeled container. Ensure the container is tightly sealed to prevent moisture ingress and vapor escape.[1]
-
Segregate and Label: If transferring to a dedicated waste container, ensure it is compatible, in good condition, and labeled as "Hazardous Waste: this compound ".[9]
-
Arrange for Professional Disposal: The material must be disposed of by removal to a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[7] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup by a certified hazardous waste contractor.
Data Summary: Key Disposal Parameters
The following table summarizes essential data for safe handling and disposal.
| Parameter | Data | Rationale & Significance |
| CAS Number | 14513-34-9[10] | Unique identifier for accurate chemical inventory and waste manifest documentation. |
| Molecular Formula | C10H20O4Si[10] | Indicates the organosilicon nature of the compound. |
| Flash Point | ~88 °C - 116 °C[6][8] | Classifies the material as a combustible liquid; requires exclusion of ignition sources. |
| Primary Byproducts | Methanol, Silanols/Siloxanes[3] | Hydrolysis with water/moisture generates flammable, toxic methanol. Avoid water contact. |
| Incompatible Materials | Water, Moisture, Strong Acids, Strong Bases, Heat, Open Flame[1][3] | Contact can lead to hazardous reactions (hydrolysis, polymerization). Segregate waste. |
| Disposal Method | Licensed Chemical Destruction / Controlled Incineration[7] | The only approved method to ensure complete and safe destruction of the hazardous material. |
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams of this compound.
Caption: Decision workflow for proper waste stream management.
By adhering to these protocols, we uphold our commitment not only to scientific integrity but also to the safety of our colleagues and the preservation of our environment.
References
-
METHACRYLOXYPROPYLMETHYLDIMETHOXYSILANE, 95% Safety Data Sheet. Gelest, Inc. Available at: [Link]
-
3-(Dimethoxymethylsilyl)propyl methacrylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
3-Methacryloxypropyltriethoxysilane Cas 21142-29-0 SDS. Available at: [Link]
-
METHACRYLOXYPROPYLTRIMETHOXYSILANE Safety Data Sheet. Gelest, Inc. Available at: [Link]
-
3-Methacryloxypropyltriethoxysilane Product Information. Silsource Inc. Available at: [Link]
-
Material Safety Data Sheet. Hangzhou Jessica Chemicals Co., Ltd. Available at: [Link]
-
Chemical Name: 3-Methacryloxypropyltrimethoxysilane. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. 3-Methacryloxypropyltrimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. cfmats.com [cfmats.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Methacryloxypropylmethyldimethoxysilane
As a Senior Application Scientist, I understand that confidence in the lab begins with a mastery of the materials you work with. This guide moves beyond mere compliance, offering a detailed operational plan for the safe handling of 3-Methacryloxypropylmethyldimethoxysilane. Our focus is on the "why" behind each procedural step, ensuring that your safety protocols are not just followed, but understood. This chemical, while versatile, demands respect. Its potential to cause skin and severe eye irritation, coupled with its combustible nature, necessitates a robust and well-reasoned safety strategy.
Hazard Assessment: Understanding the Risks
This compound is classified as a substance that can cause skin irritation and serious eye damage. Upon contact with water or moisture, it can also release methanol, a toxic and flammable substance. Understanding these properties is the foundation of our safety protocol. The primary routes of exposure are through skin contact, eye contact, and inhalation of vapors.
Key Chemical Properties & Hazards
| Property | Value | Implication for Handling |
| Physical State | Liquid | Potential for splashes and vapor generation. |
| Flash Point | 93 °C (200 °F) - closed cup | Combustible liquid. Must be kept away from ignition sources. |
| Hazards | Causes skin irritation. Causes serious eye damage. | Direct contact must be avoided through appropriate PPE. |
| Reactivity | Reacts with water to form methanol. | Requires storage in a dry environment and careful handling to prevent moisture contact. |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach. It is a calculated decision based on the specific hazards of this compound. The goal is to create an impermeable barrier between you and the chemical.
Eye and Face Protection: A Non-Negotiable
Given the risk of "serious eye damage," standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to EN166 or an equivalent standard.
-
Best Practice/Large Quantities: A full-face shield worn over chemical splash goggles provides an additional layer of protection against splashes and is highly recommended when handling volumes greater than 100 mL.
The causality here is direct: the methoxysilane functional group can hydrolyze upon contact with the moisture in your eyes, potentially causing severe and irreversible damage. The full-face shield protects not just the eyes but also the facial skin from splashes.
Skin Protection: Selecting the Right Gloves
"Impervious gloves" is a common but vague recommendation. The effectiveness of a glove is determined by its material, thickness, and the chemical's permeation rate.
-
Recommended Material: Nitrile rubber gloves are a suitable choice for incidental splash protection.
-
Extended Contact: For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber.
-
Protocol: Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately as contaminated waste. Wash your hands thoroughly with soap and water after removing gloves.
Body Protection
A standard laboratory coat is sufficient for most bench-scale operations. For larger-scale work or situations with a high risk of splashing, a chemically resistant apron or coveralls should be worn. Ensure that your lab coat is fully buttoned to provide maximum coverage.
Respiratory Protection: When is it Necessary?
Respiratory protection is typically not required when handling small quantities in a well-ventilated area or a chemical fume hood. However, it becomes essential under the following conditions:
-
Inadequate Ventilation: If you are working in an area where vapor concentrations may exceed exposure limits.
-
Aerosol Generation: During any procedure that could create a mist or aerosol of the substance.
-
Spill Cleanup: When responding to a significant spill.
In these situations, a respirator with an organic vapor cartridge is recommended.
Operational Workflow: From Bench to Disposal
This workflow is designed to minimize exposure at every stage of the handling process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify Ventilation: Ensure your chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Before approaching the chemical, don your safety goggles, nitrile gloves, and a buttoned lab coat.
-
Prepare Your Workspace: Clear the fume hood of any unnecessary items. Have your reaction vessels, dispensing equipment, and a designated, labeled waste container ready. Ensure a spill kit with an inert absorbent material (e.g., vermiculite or sand) is accessible.
-
-
Handling and Dispensing:
-
Work in the Hood: Conduct all transfers and manipulations of the chemical inside the fume hood.
-
Minimize Air Exposure: Keep containers of this compound tightly sealed when not in use to prevent moisture from the air from reacting with it and releasing methanol.
-
Controlled Dispensing: Use a syringe, pipette, or graduated cylinder for accurate and controlled transfer. Avoid pouring directly from large containers to minimize the risk of splashing.
-
-
Cleanup:
-
Decontamination: Wipe down any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Rinse Equipment: Thoroughly rinse all glassware and equipment that contained the chemical.
-
Disposal Plan: Responsible Waste Management
Improper disposal not only violates regulations but also poses a significant environmental risk.
-
Waste Segregation: All materials contaminated with this compound, including used gloves, pipette tips, and absorbent materials from cleanups, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container label must include the full chemical name: "Hazardous Waste: this compound."
-
Disposal Pathway: Follow your institution's specific procedures for the disposal of chemical waste. Do not pour this chemical down the drain or mix it with other waste streams unless explicitly permitted by your environmental health and safety (EHS) department.
Emergency Procedures: Be Prepared
Accidents can happen, but a prepared response can significantly mitigate their consequences.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Spill: For small spills within a fume hood, use an inert absorbent material to contain and collect the substance. Place the absorbed material into your designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
By integrating these detailed protocols and understanding the rationale behind them, you can handle this compound with the confidence and respect it requires, ensuring both your safety and the integrity of your research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
